molecular formula C16H25NO B1240164 Picenadol CAS No. 79201-85-7

Picenadol

Numéro de catalogue: B1240164
Numéro CAS: 79201-85-7
Poids moléculaire: 247.38 g/mol
Clé InChI: RTOHPIRUUAKHOZ-CZUORRHYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Picenadolum is a chemical compound of research interest. The molecular formula for Picenadol, the base compound, is C16H25NO . As a research chemical, it is intended for use in laboratory settings only. Currently, detailed public data on its specific mechanism of action, primary applications in scientific research, and comprehensive pharmacological profile are not readily available in the scientific literature. Researchers are encouraged to consult specialized chemical and pharmacological databases for further investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

79201-85-7

Formule moléculaire

C16H25NO

Poids moléculaire

247.38 g/mol

Nom IUPAC

3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1

Clé InChI

RTOHPIRUUAKHOZ-CZUORRHYSA-N

SMILES isomérique

CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O

SMILES canonique

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

Synonymes

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Origine du produit

United States

Foundational & Exploratory

Picenadol Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique opioid analgesic characterized as a mixed agonist-antagonist. It is a racemic mixture of two enantiomers with distinct pharmacological profiles. The (+)-isomer acts as a potent agonist at opioid receptors, while the (-)-isomer functions as an opioid antagonist. This duality contributes to its complex pharmacological effects. An understanding of Picenacol's interaction with opioid receptors is fundamental to its development and clinical application. This guide provides a comprehensive overview of this compound's receptor binding affinity, detailing experimental methodologies and the associated signaling pathways.

Receptor Binding Affinity of this compound

Table 1: Qualitative Receptor Binding Affinity of this compound

CompoundMu (µ) Opioid ReceptorDelta (δ) Opioid ReceptorKappa (κ) Opioid Receptor
Racemic this compoundHighHighLow
(+)-Picenadol (Agonist)HighHighLow
(-)-Picenadol (Antagonist)HighHighLow

Experimental Protocols: Radioligand Binding Assays

The binding affinity of compounds like this compound to opioid receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Key Components and Reagents:
  • Receptor Source: Cell membranes isolated from cell lines (e.g., CHO, HEK293) stably expressing a specific human or rodent opioid receptor subtype (µ, δ, or κ).

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO (a potent and selective µ-agonist)

    • δ-opioid receptor: [³H]DPDPE (a potent and selective δ-agonist)

    • κ-opioid receptor: [³H]U-69,593 (a potent and selective κ-agonist)

  • Test Compound: this compound (racemate, (+)-isomer, or (-)-isomer) at varying concentrations.

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is commonly used.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is used to determine the amount of radioligand that binds non-specifically to components other than the receptor.

  • Filtration System: A cell harvester and glass fiber filters are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Protocol for Competitive Radioligand Binding Assay:
  • Incubation: In a series of tubes or a microplate, the receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are also prepared.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes (e.g., from CHO cells) Incubation_Mix Incubation Mixture Receptor_Membranes->Incubation_Mix Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound) Test_Compound->Incubation_Mix Filtration Rapid Filtration (Glass Fiber Filters) Incubation_Mix->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Calculation) Scintillation_Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Mu, delta, and kappa opioid receptors are all G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Activation of these receptors by an agonist, such as the (+)-enantiomer of this compound, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid effects.

Canonical G-Protein Signaling Pathway:
  • Agonist Binding: An opioid agonist binds to the receptor, causing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.

  • G-Protein Dissociation: The G-protein dissociates into its Gα-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

In addition to the canonical G-protein pathway, opioid receptors can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., (+)-Picenadol) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Agonist->Opioid_Receptor binds G_Protein G-Protein (Gαi/oβγ) Opioid_Receptor->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma dissociates to Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out causes VGCC VGCC Ca_ion_in Ca2+ Influx VGCC->Ca_ion_in mediates G_alpha->Adenylyl_Cyclase inhibits G_beta_gamma->GIRK activates G_beta_gamma->VGCC inhibits ATP ATP ATP->Adenylyl_Cyclase Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion_out->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion_in->Reduced_Neurotransmitter_Release Neuronal_Hyperpolarization->Reduced_Neurotransmitter_Release

Caption: Canonical G-protein signaling pathway of opioid receptors.

Conclusion

This compound's unique pharmacological profile as a mixed agonist-antagonist is rooted in its differential activity at opioid receptors. Its high affinity for µ and δ receptors underlies its analgesic properties. A thorough understanding of its receptor binding characteristics, obtainable through standardized radioligand binding assays, is crucial for the continued exploration of its therapeutic potential and the development of novel analgesics with improved safety profiles. The elucidation of its engagement with specific signaling pathways will further refine our understanding of its mechanism of action.

An In-depth Technical Guide to the Pharmacology of Picenadol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetically derived opioid analgesic belonging to the 4-phenylpiperidine class of compounds. Developed in the 1970s, it exhibits a unique pharmacological profile as a mixed agonist-antagonist. This duality arises from the fact that this compound is a racemic mixture of two stereoisomers, each possessing distinct and opposing activities at opioid receptors. The dextrorotatory d-isomer acts as a potent opioid agonist, responsible for the analgesic properties of the racemate, while the levorotatory l-isomer functions as an opioid antagonist.[1][2] This inherent combination of agonist and antagonist activity within a single compound has positioned this compound as a molecule of interest for potentially achieving analgesia with a reduced side-effect profile, including a lower liability for abuse and physical dependence, compared to conventional opioid agonists.[1][2]

This technical guide provides a comprehensive overview of the pharmacology of this compound and its individual stereoisomers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, receptor binding characteristics, functional activity, and in vivo effects. The guide includes a compilation of available quantitative data, detailed experimental protocols for key pharmacological assays, and visual representations of relevant signaling pathways and experimental workflows.

Stereochemistry

The distinct pharmacological actions of this compound's stereoisomers are a direct consequence of their three-dimensional arrangement. The agonist and antagonist properties are conferred by the specific spatial orientation of the molecule, which dictates its interaction with the chiral environment of opioid receptors.

  • d-Picenadol ((+)-Picenadol or LY136596): This enantiomer is the agonist component of the racemic mixture. Its absolute configuration has been determined to be (3R, 4R) .[3]

  • l-Picenadol ((-)-Picenadol or LY136595): This enantiomer is the antagonist component. Its absolute configuration is (3S, 4S) .

The racemic mixture, this compound (LY150720), therefore, consists of an equimolar combination of the (3R, 4R)-agonist and the (3S, 4S)-antagonist.

Pharmacology

The overall pharmacological effect of racemic this compound is a composite of the individual actions of its stereoisomers. The d-isomer provides the analgesic efficacy through agonism at opioid receptors, while the l-isomer concurrently acts as an antagonist, which may modulate the agonist's effects and potentially mitigate some of the undesirable side effects associated with unopposed opioid agonism.

Receptor Binding Affinity
Functional Activity

The functional consequences of receptor binding are stereospecific. The d-isomer behaves as a pure µ-opioid agonist, initiating the intracellular signaling cascade that leads to analgesia. In contrast, the l-isomer acts as a µ-opioid antagonist, competitively blocking the receptor and preventing its activation by agonists.

The antagonist potency of the l-isomer has been quantified using the Schild analysis, yielding a pA2 value of 5.67 . This value provides a measure of the concentration of the antagonist required to produce a two-fold rightward shift in the dose-response curve of an agonist.

In Vivo Analgesic Effects

The analgesic properties of this compound are primarily attributed to the d-isomer. In various animal models of pain, racemic this compound has demonstrated analgesic efficacy. For instance, in the mouse writhing and rat tail heat tests, the analgesic potency of this compound is estimated to be approximately one-third that of morphine.

In the electric shock titration test in squirrel monkeys, both this compound and its d-isomer produced dose-related increases in the shock intensity that the animals would tolerate. This antinociceptive effect was blocked by the opioid antagonist naloxone, confirming the opioid-mediated mechanism of action. The l-isomer, when administered alone, did not produce any analgesic effect but was shown to antagonize the effects of morphine in a dose-dependent manner.

Data Presentation

The following tables summarize the available quantitative and qualitative pharmacological data for this compound and its stereoisomers.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki)Notes
Racemic this compound µ (Mu)HighSpecific Ki value not available.
δ (Delta)HighSpecific Ki value not available.
κ (Kappa)LowSpecific Ki value not available.
d-Picenadol (Agonist) µ (Mu)High (presumed)Specific Ki value not available.
δ (Delta)High (presumed)Specific Ki value not available.
κ (Kappa)Low (presumed)Specific Ki value not available.
l-Picenadol (Antagonist) µ (Mu)High (presumed)Specific Ki value not available.
δ (Delta)High (presumed)Specific Ki value not available.
κ (Kappa)Low (presumed)Specific Ki value not available.

Table 2: In Vitro Functional Activity

CompoundAssayReceptorActivityPotency
d-Picenadol (Agonist) Guinea Pig Ileumµ-OpioidAgonistPotent
l-Picenadol (Antagonist) Guinea Pig Ileumµ-OpioidAntagonistpA2 = 5.67
Racemic this compound Guinea Pig Ileumµ-OpioidMixed Agonist-Antagonist-

Table 3: In Vivo Analgesic Potency

CompoundAnimal ModelTestED50 / Effective Dose
Racemic this compound Mouse/RatWrithing/Tail Heat~3 times less potent than morphine
d-Picenadol (Agonist) Squirrel MonkeyElectric Shock Titration0.3 - 3.0 mg/kg (dose-related increase in shock tolerance)
Racemic this compound Squirrel MonkeyElectric Shock Titration0.1 - 17.5 mg/kg (dose-related increase in shock tolerance)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound stereoisomers.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound stereoisomers for µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Tissue Preparation: Rat or guinea pig brain tissue, or cell lines expressing recombinant human opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For µ-receptors: [3H]DAMGO (a selective µ-agonist)

    • For δ-receptors: [3H]DPDPE (a selective δ-agonist)

    • For κ-receptors: [3H]U69,593 (a selective κ-agonist)

  • Unlabeled Ligands: d-Picenadol, l-Picenadol, racemic this compound, and a non-specific binding control (e.g., a high concentration of naloxone).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue or cells in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Competition Binding Assay: a. In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer.
    • Non-specific Binding: A saturating concentration of naloxone (e.g., 10 µM).
    • Competition: A range of concentrations of the test compound (d-Picenadol, l-Picenadol, or racemic this compound). b. Add the appropriate radioligand at a concentration close to its Kd value. c. Add the prepared membrane suspension to each well. d. Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Bioassay for Agonist and Antagonist Activity

Objective: To functionally characterize the agonist properties of d-Picenadol and the antagonist properties of l-Picenadol at the µ-opioid receptor.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Drugs: d-Picenadol, l-Picenadol, a standard µ-opioid agonist (e.g., morphine), and an antagonist for control (e.g., naloxone).

  • Equipment: Organ bath, isometric force transducer, data acquisition system, and electrical field stimulator.

Procedure:

  • Tissue Preparation: a. Euthanize a guinea pig and isolate a segment of the terminal ileum. b. Prepare a longitudinal muscle-myenteric plexus (LMMP) preparation by stripping away the mucosal and circular muscle layers. c. Mount the LMMP strip in an organ bath containing Tyrode's solution under a resting tension of 1 g. d. Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Electrical Field Stimulation: a. Stimulate the tissue transmurally with platinum electrodes using square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.

  • Agonist Activity of d-Picenadol: a. Once stable twitch responses are obtained, add cumulative concentrations of d-Picenadol to the organ bath. b. Record the inhibition of the electrically evoked twitch contractions. c. Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximum inhibition).

  • Antagonist Activity of l-Picenadol (Schild Analysis): a. Obtain a control concentration-response curve for a standard agonist (e.g., morphine). b. Wash the tissue and incubate with a known concentration of l-Picenadol for a predetermined equilibration period (e.g., 30 minutes). c. In the presence of l-Picenadol, re-determine the concentration-response curve for the agonist. d. Repeat this process with increasing concentrations of l-Picenadol. e. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration. f. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. g. The x-intercept of the linear regression line provides the pA2 value.

Mouse Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of this compound and its d-isomer.

Materials:

  • Animals: Male Swiss Webster mice (20-25 g).

  • Drugs: d-Picenadol, racemic this compound, a standard opioid analgesic (e.g., morphine), and vehicle control (e.g., saline).

  • Equipment: Hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C) and a timer.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: a. Place each mouse individually on the hot plate and start the timer. b. Record the latency (in seconds) for the first sign of nociception, which can be either paw licking or jumping. c. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established, and any mouse not responding within this time is removed and assigned the cut-off latency.

  • Drug Administration: a. Administer the test compounds (d-Picenadol, racemic this compound), standard drug (morphine), or vehicle to different groups of mice via a specified route (e.g., subcutaneous or intraperitoneal).

  • Post-treatment Latency: a. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: a. Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . b. Construct dose-response curves at the time of peak effect and calculate the ED50 value (the dose that produces 50% of the maximum possible effect).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound stereoisomers at the µ-opioid receptor and the general workflows for the key experimental assays described above.

G cluster_agonist d-Picenadol (Agonist) Pathway cluster_antagonist l-Picenadol (Antagonist) Action d_this compound d-Picenadol mu_receptor_a µ-Opioid Receptor d_this compound->mu_receptor_a Binds to g_protein_a Gi/o Protein Activation mu_receptor_a->g_protein_a Activates adenylyl_cyclase_a Inhibition of Adenylyl Cyclase g_protein_a->adenylyl_cyclase_a Inhibits ion_channels_a Modulation of Ion Channels (↑ K+, ↓ Ca2+) g_protein_a->ion_channels_a Modulates camp_a ↓ cAMP adenylyl_cyclase_a->camp_a analgesia Analgesia camp_a->analgesia ion_channels_a->analgesia l_this compound l-Picenadol mu_receptor_b µ-Opioid Receptor l_this compound->mu_receptor_b Binds to & Blocks no_activation No Receptor Activation mu_receptor_b->no_activation

Caption: Signaling pathways of this compound stereoisomers at the µ-opioid receptor.

G cluster_binding Radioligand Binding Assay Workflow cluster_gpi Guinea Pig Ileum Assay Workflow start_binding Start prepare_membranes Prepare Receptor Membranes start_binding->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze_binding Analyze Data (IC50, Ki) count->analyze_binding end_binding End analyze_binding->end_binding start_gpi Start prepare_tissue Prepare & Mount Ileum Tissue start_gpi->prepare_tissue stimulate Electrical Field Stimulation prepare_tissue->stimulate add_drug Add Agonist/Antagonist stimulate->add_drug record Record Muscle Contraction add_drug->record analyze_gpi Analyze Data (EC50, pA2) record->analyze_gpi end_gpi End analyze_gpi->end_gpi

Caption: Experimental workflows for key in vitro pharmacological assays.

References

Picenadol's In Vivo Agonist-Antagonist Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting opioid analgesic with a unique mixed agonist-antagonist profile. Structurally a 4-phenylpiperidine derivative, it is a racemic mixture of two stereoisomers with distinct pharmacological activities. The (+)-enantiomer (d-isomer) is a potent agonist primarily at the µ-opioid receptor, responsible for the compound's analgesic effects. Conversely, the (-)-enantiomer (l-isomer) acts as an opioid antagonist. This intrinsic combination of agonist and antagonist properties within a single compound has been investigated for its potential to provide effective pain relief with a reduced liability for common opioid-related side effects, such as respiratory depression and physical dependence.[1] This technical guide provides an in-depth overview of the in vivo agonist-antagonist properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative In Vivo Pharmacology

The analgesic and antagonist effects of this compound and its isomers have been characterized in various animal models. The following tables summarize the key quantitative data from these in vivo studies.

Compound Test Animal Analgesic Assay Agonist Potency (ED50) Relative Potency
This compound (racemate)MouseWrithing TestNot explicitly stated~1/3 that of morphine[1]
This compound (racemate)RatTail Heat TestNot explicitly stated~1/3 that of morphine[1]
d-isomer (LY136596)Squirrel MonkeyElectric Shock TitrationDose-dependent increase in shock intensity (0.3-3.0 mg/kg)[2]-
Compound Test Animal Antagonist Assay Antagonist Potency (pA2) Relative Potency
This compound (racemate)--Weak antagonist activity-
l-isomer (LY136595)Squirrel MonkeyElectric Shock Titration (vs. d-isomer)Apparent pA2 = 5.67 ± 0.07[2]Antagonist potency is ~1/10 that of nalorphine

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse)

This visceral pain model is used to evaluate the efficacy of peripherally and centrally acting analgesics.

Methodology:

  • Animals: Male Swiss-Webster mice (or a similar strain) are typically used.

  • Acclimation: Animals are allowed to acclimate to the testing environment.

  • Drug Administration: this compound or a reference compound (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses. A vehicle control group receives an injection of the drug's solvent.

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately following the acetic acid injection, mice are placed in an observation chamber, and the number of writhes is counted for a set period, typically 10-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing for each drug-treated group is calculated relative to the vehicle control group. The ED50 (the dose that produces 50% of the maximum possible effect) can then be determined from the dose-response curve.

Tail-Flick/Tail-Heat Test (Rat)

This assay assesses the central analgesic activity of compounds by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimation: Rats are gently restrained, often in a specialized device, allowing the tail to be exposed.

  • Baseline Latency: A baseline tail-flick latency is determined by applying a focused beam of radiant heat to the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound or a reference analgesic is administered (e.g., s.c. or i.p.).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is re-measured.

  • Data Analysis: The increase in tail-flick latency compared to the baseline measurement is calculated. The data are often expressed as the percentage of the maximum possible effect (%MPE). Dose-response curves are then generated to determine the ED50.

Electric Shock Titration (Squirrel Monkey)

This operant conditioning model provides a quantitative measure of a drug's effect on the perception of a painful stimulus.

Methodology:

  • Animals: Squirrel monkeys are trained to respond to a schedule of electric shock presentation.

  • Apparatus: Monkeys are placed in a chamber equipped with a lever and electrodes for delivering a brief electric shock.

  • Training: The monkeys are trained to press a lever to briefly terminate a series of electric shocks that gradually increase in intensity. This allows the monkey to "titrate" the shock intensity to a tolerable level.

  • Drug Administration: this compound's d-isomer (agonist) and l-isomer (antagonist) are administered, typically intramuscularly (i.m.).

  • Testing: Following drug administration, the monkeys are placed in the experimental chamber, and the intensity at which they maintain the shock is recorded. An increase in the maintained shock intensity is indicative of an analgesic effect.

  • Data Analysis: For agonist testing, dose-response curves are constructed by plotting the dose of the agonist against the change in the median shock level. For antagonist testing, the agonist is administered in the presence of varying doses of the antagonist. The resulting rightward shift in the agonist's dose-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.

Assessment of Respiratory Depression

Respiratory depression is a critical side effect of opioid agonists. In vivo assessment in animal models is crucial for evaluating the safety profile of new analgesics.

Methodology (Whole-Body Plethysmography):

  • Animals: Mice or rats are used.

  • Apparatus: Animals are placed in a sealed plethysmography chamber that allows for the continuous and non-invasive measurement of respiratory parameters.

  • Acclimation: Animals are allowed to acclimate to the chamber.

  • Baseline Measurement: Baseline respiratory rate, tidal volume, and minute ventilation are recorded.

  • Drug Administration: The test compound is administered.

  • Post-Treatment Measurement: Respiratory parameters are continuously monitored for a defined period after drug administration.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between drug-treated and vehicle-treated groups. A significant decrease in respiratory rate and/or minute ventilation is indicative of respiratory depression.

Methodology (Pulse Oximetry):

  • Animals: Rodents are commonly used.

  • Apparatus: A pulse oximeter with a sensor is attached to a peripheral site on the animal (e.g., paw or tail) to measure arterial oxygen saturation (SpO2) and heart rate.

  • Baseline Measurement: Baseline SpO2 is recorded.

  • Drug Administration: The opioid is administered.

  • Post-Treatment Measurement: SpO2 is monitored continuously or at frequent intervals.

  • Data Analysis: A significant decrease in SpO2 indicates respiratory depression.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Agonist Signaling

The d-isomer of this compound exerts its analgesic effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

mu_opioid_agonist_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Picenadol_d_isomer This compound (d-isomer) MOR Mu-Opioid Receptor (MOR) Picenadol_d_isomer->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects Mediates

Caption: Mu-opioid receptor agonist signaling pathway.

Delta-Opioid Receptor Antagonist Action

The l-isomer of this compound functions as a delta-opioid receptor antagonist. Antagonists bind to the receptor but do not elicit a biological response, thereby blocking the action of endogenous or exogenous agonists.

delta_opioid_antagonist_action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Picenadol_l_isomer This compound (l-isomer) DOR Delta-Opioid Receptor (DOR) Picenadol_l_isomer->DOR Binds and Blocks Endogenous_agonist Endogenous Agonist (e.g., Enkephalin) Endogenous_agonist->DOR Binding Prevented No_signal No Signal Transduction DOR->No_signal

Caption: Mechanism of delta-opioid receptor antagonism.

In Vivo Analgesic Assay Workflow

The following diagram illustrates a typical workflow for assessing the analgesic properties of a compound like this compound in a preclinical setting.

analgesic_assay_workflow Animal_model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimate Animals to Testing Environment Animal_model->Acclimation Drug_admin Administer this compound (or vehicle/control) Acclimation->Drug_admin Analgesic_test Perform Analgesic Assay (e.g., Writhing, Tail-Flick) Drug_admin->Analgesic_test Data_collection Collect Behavioral Data (e.g., Writhes, Latency) Analgesic_test->Data_collection Data_analysis Analyze Data and Determine ED50 Data_collection->Data_analysis Results Evaluate Analgesic Efficacy Data_analysis->Results

Caption: Workflow for in vivo analgesic testing.

Conclusion

This compound's in vivo pharmacological profile is characterized by a unique interplay of its constituent isomers. The d-isomer provides µ-opioid receptor-mediated analgesia, while the l-isomer contributes opioid antagonist activity, primarily at the delta-opioid receptor. This mixed agonist-antagonist action has been hypothesized to offer a therapeutic advantage by potentially mitigating some of the undesirable side effects associated with pure opioid agonists. The quantitative data from preclinical studies in various animal models, utilizing established analgesic assays, support this compound's efficacy as an analgesic. Further research and clinical evaluation are necessary to fully elucidate the clinical implications of its distinct mechanism of action. This technical guide provides a foundational understanding of this compound's in vivo properties for professionals in the field of pharmacology and drug development.

References

Picenadol: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique, centrally acting opioid analgesic characterized by its mixed agonist-antagonist properties. Structurally a 4-phenylpiperidine derivative, it exists as a racemic mixture of two enantiomers with distinct pharmacological activities. The (+)-enantiomer is a potent agonist at the µ-opioid receptor, while the (-)-enantiomer acts as an opioid antagonist.[1][2][3] This duality confers a pharmacological profile that includes effective analgesia with a potentially lower risk of abuse and other opioid-related side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Pharmacokinetics

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) reveals a stereoselective disposition in humans. The antagonist (-)-enantiomer is preferentially metabolized over the agonist (+)-enantiomer.

Quantitative Pharmacokinetic Data

While comprehensive human pharmacokinetic data for this compound is limited in publicly available literature, a key study using radiolabeled this compound provides some insight into its disposition.

ParameterRoute of AdministrationValueSpeciesNotes
Half-life (t½) Intramuscular & Oral3.5 hours (unchanged drug)HumanHalf-life of total radioactivity was 6 hours.
Metabolism Intramuscular & OralExtensively metabolized.HumanMajor metabolite is this compound glucuronide (~35% of plasma radioactivity). Other metabolites include this compound sulfate and N-desmethylthis compound sulfate.
Excretion Intramuscular & Oral>90% of radioactivity excreted in urine.HumanOnly about 1% of the administered dose is excreted as unchanged this compound.
Plasma Protein Binding -Data not available--
Bioavailability -Data not available--
Cmax (Peak Plasma Concentration) -Data not available--
Tmax (Time to Peak Plasma Concentration) -Data not available--
AUC (Area Under the Curve) -Data not available--

Note: The table above is incomplete due to the limited availability of quantitative pharmacokinetic parameters in the reviewed literature. The full text of the primary human pharmacokinetic study by Franz et al. (1990) would be required for a complete dataset.

Pharmacodynamics

This compound's pharmacodynamic effects are a direct result of the interplay between its agonist and antagonist enantiomers at opioid receptors.

Opioid Receptor Binding Affinity

This compound exhibits a high affinity for µ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[1] This profile is distinct from many other mixed agonist-antagonist opioids.

Receptor SubtypeBinding Affinity (Ki)EnantiomerSpecies
µ-opioid (MOR) Data not availableRacemate, (+)-isomer, (-)-isomer-
δ-opioid (DOR) Data not availableRacemate, (+)-isomer, (-)-isomer-
κ-opioid (KOR) Data not availableRacemate, (+)-isomer, (-)-isomer-
In Vivo Analgesic Activity

Preclinical studies have established the analgesic efficacy of this compound. In rodent models, its potency is estimated to be approximately one-third that of morphine.[1]

Animal ModelTestThis compound (Dose Range)ComparatorObservations
Mouse Writhing Test-MorphineThis compound demonstrated analgesic activity.
Rat Tail Heat Test-MorphineThis compound demonstrated analgesic activity.
Squirrel Monkey Electric Shock Titration0.1-17.5 mg/kgMorphine (0.3-5.6 mg/kg)This compound produced dose-related increases in the shock intensity tolerated by the animals.

Signaling Pathways and Experimental Workflows

This compound's Dual Agonist-Antagonist Action at the µ-Opioid Receptor

The following diagram illustrates the differential effects of this compound's enantiomers on the µ-opioid receptor and the subsequent intracellular signaling cascade.

picenadol_pathway cluster_receptor µ-Opioid Receptor Signaling This compound This compound (Racemic) d_Isomer (+)-Isomer (Agonist) This compound->d_Isomer l_Isomer (-)-Isomer (Antagonist) This compound->l_Isomer MOR µ-Opioid Receptor d_Isomer->MOR Binds & Activates l_Isomer->MOR Binds & Blocks G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Dual action of this compound's enantiomers on the µ-opioid receptor signaling pathway.

Experimental Workflow for Assessing Analgesic Activity (Hot-Plate Test)

This diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of this compound using the hot-plate test in a rodent model.

hot_plate_workflow start Start acclimatization Acclimatize Animals to Test Environment start->acclimatization baseline Measure Baseline Paw Lick Latency on Hot Plate acclimatization->baseline dosing Administer this compound or Vehicle Control baseline->dosing test Measure Paw Lick Latency at Pre-determined Time Points dosing->test data Record and Analyze Data test->data end End data->end

Caption: Workflow for the in vivo assessment of this compound's analgesic effect using the hot-plate test.

Detailed Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptors (µ, δ, and κ).

  • Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • This compound (racemate, (+)-isomer, and (-)-isomer) at various concentrations.

  • Naloxone (for determination of non-specific binding).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or its enantiomers. A set of wells containing the radioligand and a high concentration of naloxone is used to determine non-specific binding. A set of wells with only the radioligand and membranes serves as the control for total binding.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Hot-Plate Test

Objective: To assess the analgesic effect of this compound in a rodent model of thermal pain.

Materials:

  • Male Swiss-Webster mice (20-25 g).

  • This compound solution at various doses.

  • Vehicle control (e.g., saline).

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the predetermined doses of this compound or the vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can then be generated to determine the ED50 of this compound.

Conclusion

This compound presents a complex and intriguing pharmacological profile as a mixed agonist-antagonist opioid analgesic. Its stereospecific pharmacokinetics and pharmacodynamics underscore the importance of chiral considerations in drug development. While the available data provides a foundational understanding of its properties, further research is needed to fully elucidate its clinical potential. Specifically, the public availability of comprehensive human pharmacokinetic data and detailed receptor binding affinities would be invaluable for a complete characterization of this compound. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals interested in further exploring this compound and other next-generation analgesics.

References

Picenadol's Interaction with the µ-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Picenadol, a 4-phenylpiperidine derivative developed by Eli Lilly in the 1970s, presents a distinct mechanism of action among opioid analgesics.[2] Its analgesic effect is primarily mediated by the agonistic action of its d-isomer at the µ-opioid receptor, while the l-isomer concurrently antagonizes this receptor.[1] This intrinsic combination of agonist and antagonist activity within a single racemic compound suggests a potential for a wider therapeutic window and a reduced side-effect profile compared to conventional opioid agonists. This compound has demonstrated high affinity for both µ and delta-opioid receptors, with a markedly lower affinity for the kappa-opioid receptor.[1]

Quantitative Data

Extensive literature searches did not yield specific in vitro quantitative data (e.g., Ki, EC50, IC50) for this compound or its individual enantiomers at the µ-opioid receptor. The available quantitative data is limited to an in vivo study that determined the antagonist potency of the l-isomer.

Table 1: In Vivo Antagonist Activity of l-Picenadol at the µ-Opioid Receptor

CompoundParameterValueSpeciesAssayReference
l-Picenadol (LY136595)Apparent pA25.67 ± 0.07Squirrel MonkeyElectric Shock Titration

The apparent pA2 value is a measure of the potency of a competitive antagonist in vivo. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways

The interaction of this compound's enantiomers with the µ-opioid receptor initiates distinct downstream signaling cascades. The d-agonist isomer activates the canonical G-protein signaling pathway, leading to analgesia. The l-antagonist isomer competitively blocks this activation.

Agonist-Mediated G-protein Signaling Pathway

The d-isomer of this compound, upon binding to the µ-opioid receptor, induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The net effect of these events is a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space d-Picenadol d-Picenadol MOR µ-Opioid Receptor d-Picenadol->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia G_alpha->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_beta_gamma->Ion_Channels Ion_Channels->Analgesia

Caption: Agonist (d-Picenadol) signaling at the µ-opioid receptor.

Antagonist Interaction

The l-isomer of this compound is a competitive antagonist at the µ-opioid receptor. It binds to the same site as the agonist but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it prevents the binding and subsequent signaling of the d-isomer or other endogenous or exogenous opioids.

Antagonist_interaction d-Picenadol d-Picenadol MOR µ-Opioid Receptor d-Picenadol->MOR l-Picenadol l-Picenadol l-Picenadol->MOR Blocks Activation Receptor Activation MOR->Activation No_Activation No Receptor Activation MOR->No_Activation

Caption: Competitive antagonism by l-Picenadol at the µ-opioid receptor.

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for key in vitro assays used to characterize the interaction of ligands with the µ-opioid receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the µ-opioid receptor.

Objective: To measure the displacement of a radiolabeled ligand from the µ-opioid receptor by this compound or its enantiomers.

Materials:

  • Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO)

  • Unlabeled this compound and its enantiomers

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., Naloxone)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound and its enantiomers.

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted unlabeled ligands.

  • To determine nonspecific binding, add a high concentration of an unlabeled opioid antagonist (e.g., naloxone) to a set of wells.

  • To determine total binding, add only the radiolabeled ligand and buffer.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Assay_Setup Set up 96-well Plate (Total, Nonspecific, and Competition Wells) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

Objective: To quantify the stimulation of [³⁵S]GTPγS binding to G-proteins by d-Picenadol.

Materials:

  • Cell membranes expressing the µ-opioid receptor and associated G-proteins

  • [³⁵S]GTPγS

  • GDP

  • d-Picenadol

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Unlabeled GTPγS for nonspecific binding

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of d-Picenadol.

  • In a 96-well plate, add assay buffer, GDP, and the diluted d-Picenadol.

  • Add the cell membrane preparation to each well.

  • Pre-incubate the plate to allow for ligand binding.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • To determine nonspecific binding, add a high concentration of unlabeled GTPγS to a set of wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Calculate the net agonist-stimulated binding and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

GTPgS_Assay_Workflow Start Prepare Reagents (Membranes, [³⁵S]GTPγS, GDP, Agonist) Assay_Setup Set up 96-well Plate (Basal, Nonspecific, and Agonist Wells) Start->Assay_Setup Pre_Incubation Pre-incubate with Agonist Assay_Setup->Pre_Incubation Reaction_Initiation Add [³⁵S]GTPγS to Start Reaction Pre_Incubation->Reaction_Initiation Incubation Incubate for G-protein Activation Reaction_Initiation->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 and Emax Calculation) Counting->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay

This is another functional assay that measures the downstream effect of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To measure the inhibition of forskolin-stimulated cAMP production by d-Picenadol.

Materials:

  • Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells)

  • d-Picenadol

  • Forskolin (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium and plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of d-Picenadol.

  • Pre-treat the cells with the diluted d-Picenadol for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) and the maximal inhibition.

cAMP_Assay_Workflow Start Seed Cells Expressing MOR Agonist_Treatment Pre-treat with d-Picenadol Start->Agonist_Treatment Forskolin_Stimulation Stimulate with Forskolin Agonist_Treatment->Forskolin_Stimulation Incubation Incubate to Allow cAMP Production Forskolin_Stimulation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Detection Measure Intracellular cAMP Levels Cell_Lysis->cAMP_Detection Analysis Data Analysis (IC50 and Max Inhibition Calculation) cAMP_Detection->Analysis

Caption: Workflow for a cAMP inhibition assay.

Conclusion

This compound's unique pharmacological profile as a racemic mixture of a µ-opioid receptor agonist and antagonist warrants further investigation. While historical data confirms its mixed-action nature and high affinity for the µ-opioid receptor, a significant gap exists in the availability of specific in vitro quantitative data. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of this compound's mechanism of action and for the development of future analgesics with improved safety profiles. The elucidation of precise binding affinities and functional potencies would allow for a more nuanced understanding of the interplay between its enantiomers at the molecular level and could inform the design of novel biased or partial agonists.

References

An In-depth Technical Guide to the Discovery and History of Picenadol (LY-97435)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol (LY-97435) is a unique, centrally acting opioid analgesic developed by Eli Lilly and Company in the 1970s. It is a racemic mixture of a 4-phenylpiperidine derivative, with its distinct pharmacological profile arising from the opposing activities of its enantiomers. The dextrorotatory isomer, (+)-picenadol (LY136596), is a potent µ-opioid receptor agonist, while the levorotatory isomer, (-)-picenadol (LY136595), acts as a µ-opioid receptor antagonist. This intrinsic combination classifies this compound as a mixed agonist-antagonist, a characteristic that was explored for its potential to provide effective analgesia with a reduced liability for abuse and other opioid-related side effects. Preclinical studies demonstrated its analgesic efficacy in various animal models, and it underwent clinical evaluation for postoperative pain. Despite showing analgesic effects comparable to existing opioids, this compound was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, pharmacokinetics, and clinical evaluation of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

Discovery and History

This compound (LY-97435) emerged from the drug development programs at Eli Lilly and Company during the 1970s, a period of intense research into synthetic opioids with improved safety profiles over traditional narcotics like morphine. The primary goal was to develop an analgesic with a lower potential for abuse, respiratory depression, and constipation.

The key innovative aspect of this compound lies in its stereochemistry. It was discovered to be a racemic mixture where the two enantiomers possess opposing pharmacological activities. The (+)-enantiomer is the active analgesic component, acting as a pure µ-opioid agonist, while the (-)-enantiomer is a µ-opioid antagonist. This unique property means that the racemic mixture functions as a mixed agonist-antagonist, theoretically offering a ceiling effect on respiratory depression and a lower abuse potential compared to pure opioid agonists.

This compound was investigated for various applications, including dental and post-operative pain, but ultimately, its development did not proceed to commercialization.

Pharmacology

Mechanism of Action

This compound's pharmacological effects are a direct consequence of the dual and opposing actions of its stereoisomers at the µ-opioid receptor.

  • (+)-Picenadol (LY136596): This enantiomer is a potent agonist at the µ-opioid receptor. Upon binding, it initiates the canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). The net effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

  • (-)-Picenadol (LY136595): This enantiomer acts as an antagonist at the µ-opioid receptor. It binds to the receptor but does not elicit a downstream signaling response. By occupying the receptor, it competitively inhibits the binding of agonists, including its own agonist enantiomer, (+)-picenadol.

The racemic mixture, therefore, exhibits a complex pharmacological profile. The agonist activity of (+)-picenadol provides analgesia, while the antagonist activity of (-)-picenadol is thought to limit the maximal effect of the agonist, potentially mitigating some of the undesirable effects such as respiratory depression and abuse liability.

Receptor Binding Affinity

This compound demonstrates a high affinity for µ (mu) and δ (delta) opioid receptors, with a markedly lower affinity for the κ (kappa) opioid receptor.[1] This receptor binding profile is significant as κ-opioid receptor activation is associated with undesirable side effects such as dysphoria and hallucinations, which are less of a concern with this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

CompoundReceptorAffinity (Qualitative)
This compound (racemic)µ (mu)High[1]
δ (delta)High[1]
κ (kappa)Low[1]

Specific Ki or IC50 values for this compound and its enantiomers were not available in the reviewed literature.

Preclinical Analgesic Efficacy

This compound has demonstrated significant analgesic activity in various preclinical models of pain. In the mouse writhing and rat tail heat tests, the analgesic potency of this compound is estimated to be approximately one-third that of morphine.[1]

Table 2: Preclinical Analgesic Potency of this compound

TestSpeciesRoute of AdministrationRelative Potency (vs. Morphine)
Acetic Acid-Induced WrithingMouseNot Specified~1/3
Tail HeatRatNot Specified~1/3

Specific ED50 values were not available in the reviewed literature.

Pharmacokinetics

The disposition of racemic this compound in humans has been found to be stereoselective. Studies indicate that the (-)-picenadol enantiomer is metabolized preferentially over the (+)-enantiomer.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterRouteDose(+)-Picenadol(-)-Picenadol
Cmax (ng/mL) Oral50 mgData not availableData not available
Tmax (hr) Oral50 mgData not availableData not available
t1/2 (hr) Oral50 mgData not availableData not available
AUC (ng·hr/mL) Oral50 mgData not availableData not available
Bioavailability (%) Oral50 mgData not availableData not available

While a study on the disposition in humans was identified, specific pharmacokinetic parameter values were not available in the reviewed abstract.

Table 4: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRouteDoseCmaxTmaxt1/2Bioavailability
Rat Data not availableData not availableData not availableData not availableData not availableData not available
Dog Data not availableData not availableData not availableData not availableData not availableData not available
Monkey Data not availableData not availableData not availableData not availableData not availableData not available

Pharmacokinetic data for preclinical species were not available in the reviewed literature.

Clinical Efficacy and Safety

This compound was evaluated in clinical trials for the management of postoperative pain. These studies compared its analgesic efficacy and safety to that of other established analgesics and placebo.

Postoperative Pain

In a study of patients with moderate to severe postoperative pain, a single 30 mg oral dose of this compound was found to be more effective than placebo. The efficacy was assessed based on the sum of pain intensity differences (SPID) and total pain relief (TOTPAR).

Table 5: Clinical Efficacy of Oral this compound in Postoperative Pain

TreatmentDose (oral)NMean SPIDMean TOTPAR
This compound30 mgData not availableStatistically superior to placeboStatistically superior to placebo
Placebo-Data not availableData not availableData not available

Specific mean SPID and TOTPAR values were not available in the reviewed abstract.

Adverse Effects

Clinical trials have provided some insight into the side effect profile of this compound. In a study comparing a 50 mg intramuscular dose of this compound to pethidine and placebo, patients receiving this compound experienced a higher incidence of certain central nervous system effects.

Table 6: Incidence of Adverse Events with Intramuscular this compound (50 mg) in Postoperative Pain

Adverse EventThis compound (50 mg)PethidinePlacebo
Somnolence Higher than placeboHigher than placeboData not available
Confusion 30%Data not availableData not available
Speech Disorders 30%Data not availableData not available
Tremors 25%Data not availableData not available

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69,593 for κ).

  • Test compound (this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone at a high concentration).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetic Acid-Induced Writhing Test (Mouse)

Objective: To assess the peripheral analgesic activity of a test compound.

Materials:

  • Male albino mice.

  • Test compound (this compound) at various doses.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., a standard analgesic like morphine).

  • 0.6% acetic acid solution.

  • Observation chambers.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally or orally).

  • After a predetermined time for drug absorption (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions, stretching of hind limbs) for a set duration (e.g., 10-15 minutes).

  • Calculate the percentage of inhibition of writhing for each dose of the test compound compared to the vehicle control group.

  • Determine the dose that produces 50% inhibition of writhing (ED50).

Tail-Flick Test (Rat)

Objective: To assess the central analgesic activity of a test compound.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Test compound (this compound) at various doses.

  • Vehicle control.

  • Positive control.

  • Tail-flick apparatus with a radiant heat source.

Procedure:

  • Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the tail and measuring the time until the rat flicks its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Calculate the maximum possible effect (%MPE) for each dose at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Determine the dose that produces 50% of the maximum possible effect (ED50).

Visualizations

mu_opioid_receptor_signaling_pathway This compound This compound ((+)-Enantiomer) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Reduced levels lead to K_channel->Reduced_Excitability K+ efflux leads to hyperpolarization Ca_channel->Reduced_Excitability Reduced Ca2+ influx decreases neurotransmitter release Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway of (+)-Picenadol.

experimental_workflow_analgesic_screening start Start: New Chemical Entity (e.g., this compound) receptor_binding In Vitro: Opioid Receptor Binding Assay (Determine Ki for µ, δ, κ) start->receptor_binding writhing_test In Vivo (Peripheral Analgesia): Acetic Acid-Induced Writhing Test (Determine ED50) receptor_binding->writhing_test Promising Affinity tail_flick_test In Vivo (Central Analgesia): Tail-Flick Test (Determine ED50) receptor_binding->tail_flick_test Promising Affinity pharmacokinetics Pharmacokinetic Studies (Determine Cmax, Tmax, t1/2, Bioavailability) writhing_test->pharmacokinetics Efficacious tail_flick_test->pharmacokinetics Efficacious clinical_trials Clinical Trials (Phase I, II, III) pharmacokinetics->clinical_trials Favorable Profile end End: Data Analysis and Regulatory Submission clinical_trials->end

Caption: Preclinical to Clinical Workflow for Analgesic Drug Development.

References

An In-Depth Technical Guide to the Racemic Mixture Properties of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting opioid analgesic that belongs to the 4-phenylpiperidine class of compounds. Developed by Eli Lilly in the 1970s, it possesses a unique pharmacological profile stemming from its nature as a racemic mixture. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and distinct pharmacological properties of this compound and its constituent enantiomers, with a focus on quantitative data and detailed experimental methodologies.

This compound's defining characteristic is that it is composed of two enantiomers with opposing effects at the µ-opioid receptor. The (+)-enantiomer, specifically the (3R,4R) isomer, is a potent agonist at the µ-opioid receptor, responsible for the analgesic effects of the racemic mixture.[1] Conversely, the (-)-enantiomer, the (3S,4S) isomer, acts as a µ-opioid receptor antagonist.[1] This inherent combination of agonist and antagonist activity within a single racemic compound results in a mixed agonist-antagonist profile, which has been suggested to confer a lower abuse potential compared to pure opioid agonists.

Synthesis and Chiral Resolution

The synthesis of racemic this compound, chemically named 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol, involves a multi-step process. While specific, detailed industrial synthesis protocols are proprietary, the general approach described in the literature involves the synthesis of a substituted piperidine ring followed by the introduction of the phenolic moiety.

Experimental Protocol: Synthesis of Racemic this compound (General Approach)

A common synthetic route for 4-arylpiperidines like this compound starts with a suitable piperidone derivative. The synthesis can be conceptualized in the following key stages:

  • Formation of the Piperidine Ring: This can be achieved through various methods, including the Mannich reaction or by utilizing pre-formed piperidine synthons.

  • Introduction of the Propyl and Methyl Groups: Alkylation reactions are employed to introduce the propyl group at the 4-position and the methyl group at the 3-position of the piperidine ring. Stereochemical control at this stage is crucial for the final product.

  • Arylation: The 4-aryl group (3-hydroxyphenyl) is typically introduced via a Grignard reaction or other organometallic addition to the 4-piperidone intermediate.

  • N-methylation: The final step involves the methylation of the piperidine nitrogen to yield this compound.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its individual enantiomers is essential for characterizing their distinct pharmacological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is typically effective for separating amine-containing enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like this compound.

  • Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 280 nm.

  • Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers.

Mandatory Visualization: Chiral Resolution Workflow

G cluster_0 Chiral Resolution of this compound Racemic this compound Racemic this compound Chiral HPLC Column Chiral HPLC Column Racemic this compound->Chiral HPLC Column Injection Separated Enantiomers Separated Enantiomers Chiral HPLC Column->Separated Enantiomers Elution (+)-Picenadol (Agonist) (+)-Picenadol (Agonist) Separated Enantiomers->(+)-Picenadol (Agonist) (-)-Picenadol (Antagonist) (-)-Picenadol (Antagonist) Separated Enantiomers->(-)-Picenadol (Antagonist)

Caption: Workflow for the separation of this compound enantiomers using chiral HPLC.

Pharmacological Properties

The unique pharmacological profile of racemic this compound is a direct consequence of the opposing actions of its enantiomers.

Opioid Receptor Binding Affinity

This compound and its enantiomers exhibit a high affinity for µ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[1] This receptor binding profile distinguishes it from many other mixed agonist-antagonist opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and its Enantiomers

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Racemic this compoundData not availableData not availableData not available
(+)-Picenadol (Agonist)Data not availableData not availableData not available
(-)-Picenadol (Antagonist)Data not availableData not availableData not available

Experimental Protocol: In Vitro Opioid Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK cells) stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A radiolabeled ligand with high affinity for the specific opioid receptor subtype is used (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Competition Assay: Increasing concentrations of the test compound (racemic this compound or its enantiomers) are incubated with the cell membranes and the radioligand.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity

The analgesic efficacy of racemic this compound and its agonist enantiomer has been evaluated in various animal models of pain.

Table 2: Analgesic Potency of this compound and its Enantiomers

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
Racemic this compoundMouse Writhing TestNot specified~1/3 potency of morphine
Racemic this compoundRat Tail Heat TestNot specified~1/3 potency of morphine
(+)-Picenadol (Agonist)Squirrel Monkey Electric Shock TitrationNot specifiedDose-dependent increase in shock intensity
(-)-Picenadol (Antagonist)Squirrel Monkey Electric Shock TitrationNot specifiedNo analgesic effect

Note: Specific ED50 values can vary depending on the experimental conditions. The analgesic potency of this compound is estimated to be one-third that of morphine in the mouse writhing and rat tail heat tests.[1]

Experimental Protocol: Hot Plate Test for Analgesic Activity

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Mice or rats are used as subjects.

  • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

  • Drug Administration: The test compound is administered at various doses prior to the test. A baseline latency is determined before drug administration.

  • Data Analysis: The increase in reaction time after drug administration is measured. The ED50, the dose that produces a maximal possible effect in 50% of the animals, is calculated.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades. The differential activation of these pathways by the enantiomers of this compound is key to their distinct pharmacological effects.

Mandatory Visualization: Opioid Receptor Signaling Pathways

G cluster_0 Opioid Receptor Signaling cluster_1 (+)-Picenadol (Agonist) cluster_2 (-)-Picenadol (Antagonist) Agonist (+)-Picenadol Mu_Receptor_Agonist µ-Opioid Receptor Agonist->Mu_Receptor_Agonist Binds to G_Protein_Activation G-Protein Activation Mu_Receptor_Agonist->G_Protein_Activation Activates Beta_Arrestin_Recruitment_Agonist β-Arrestin Recruitment Mu_Receptor_Agonist->Beta_Arrestin_Recruitment_Agonist Recruits Downstream_Effects_Agonist Analgesia G_Protein_Activation->Downstream_Effects_Agonist Leads to Desensitization_Internalization Receptor Desensitization/ Internalization Beta_Arrestin_Recruitment_Agonist->Desensitization_Internalization Leads to Antagonist (-)-Picenadol Mu_Receptor_Antagonist µ-Opioid Receptor Antagonist->Mu_Receptor_Antagonist Binds to No_G_Protein_Activation No Signal Transduction Mu_Receptor_Antagonist->No_G_Protein_Activation Blocks G-protein activation

Caption: Differential signaling pathways of this compound's enantiomers at the µ-opioid receptor.

Conclusion

This compound represents a fascinating example of stereopharmacology, where the racemic mixture exhibits a complex pharmacological profile derived from the opposing actions of its enantiomers. The (+)-enantiomer provides analgesia through µ-opioid receptor agonism, while the (-)-enantiomer acts as an antagonist. This unique combination results in a mixed agonist-antagonist profile. A thorough understanding of the synthesis, chiral separation, and distinct pharmacological and signaling properties of each enantiomer is crucial for the rational design and development of future analgesics with improved efficacy and safety profiles. Further research to elucidate the specific quantitative contributions of each enantiomer to the overall effect of the racemic mixture in various physiological and pathological contexts is warranted.

References

Picenadol: A Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical overview of the anticipated solubility and stability characteristics of Picenadol based on its chemical class and established pharmaceutical development principles. Publicly available, specific quantitative solubility and stability data for this compound is limited. The experimental protocols described herein represent standardized methodologies that would be employed in a formal preformulation and drug development program.

Introduction

This compound is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture, with the d-isomer acting as a potent agonist at the µ-opioid receptor and the l-isomer functioning as an opioid antagonist. This dual activity profile has generated interest in its potential for providing analgesia with a reduced liability for abuse and dependence. Understanding the solubility and stability of this compound is a critical prerequisite for its development into a safe, effective, and stable pharmaceutical product. This guide summarizes the known information and provides a framework of standard experimental protocols for the comprehensive physicochemical characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and is a key parameter in the design of dosage forms. While specific quantitative solubility data for this compound in a range of solvents is not widely published, some qualitative information is available.

Data Presentation: this compound Solubility

SolventQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)Data not availableSoluble[1]
WaterData not availableData not available-
EthanolData not availableData not available-
MethanolData not availableData not available-
AcetonitrileData not availableData not available-
0.1 N HClData not availableData not available-
Phosphate Buffer (pH 7.4)Data not availableData not available-
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride powder

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • An excess amount of this compound hydrochloride is added to a known volume of the selected solvent in a sealed vial.

  • The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is reached (typically 24-72 hours).

  • After the incubation period, the samples are visually inspected to ensure an excess of solid material remains, confirming saturation.

  • The samples are then centrifuged at a high speed to separate the undissolved solid from the supernatant.

  • An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method.

  • The experiment is performed in triplicate for each solvent.

Data Analysis: The solubility is calculated from the mean concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent B Seal vial A->B C Incubate with shaking (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of an API is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development. Stability studies are conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: this compound Stability

ConditionStorage RecommendationExpected Degradation Pathways
Long-term Storage Dry, dark, and at -20°C for months to years.[1]Data not available
Short-term Storage Dry, dark, and at 0-4°C for days to weeks.[1]Data not available
Forced Degradation
Acidic HydrolysisData not availablePotential hydrolysis of amide or ether linkages (if any).
Basic HydrolysisData not availablePotential hydrolysis of amide or ether linkages (if any).
OxidationData not availableOxidation of the phenol group or other susceptible moieties.
PhotolysisData not availableDegradation upon exposure to UV or visible light.
Thermal StressData not availableDegradation at elevated temperatures.
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies are also crucial for developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound hydrochloride powder

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Acid Hydrolysis: A solution of this compound is prepared in an acidic medium (e.g., 0.1 N HCl) and heated (e.g., 60-80°C) for a defined period. Samples are withdrawn at various time points.

  • Base Hydrolysis: A solution of this compound is prepared in a basic medium (e.g., 0.1 N NaOH) and kept at room temperature or heated for a defined period. Samples are withdrawn at various time points.

  • Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

  • Photolytic Degradation: A solid sample of this compound and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Thermal Degradation: A solid sample of this compound is exposed to elevated temperatures (e.g., 60-80°C) in a calibrated oven for a defined period.

  • All samples from the stress conditions are then analyzed by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize the degradation products.

Data Analysis: The percentage of degradation is calculated for each stress condition. The chromatograms are examined for the appearance of new peaks, which represent potential degradation products. The mass balance is calculated to ensure that all degradation products are accounted for.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Analyze by Stability-Indicating HPLC-PDA/MS A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal Stress E->F G Identify & Characterize Degradation Products F->G H Determine Degradation Pathway G->H This compound This compound This compound->A This compound->B This compound->C This compound->D This compound->E

Caption: Workflow for a Forced Degradation Study.

Signaling Pathway

This compound exerts its analgesic effects through interaction with opioid receptors in the central nervous system. Specifically, it has a high affinity for both the µ (mu) and δ (delta) opioid receptors.[2] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

µ- and δ-Opioid Receptor Signaling Pathway

G cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects This compound This compound Receptor µ/δ-Opioid Receptor (GPCR) This compound->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Neurotransmitter

Caption: this compound's Opioid Receptor Signaling Pathway.

Pathway Description:

  • Receptor Binding: this compound binds to and activates the µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs).

  • G-Protein Activation: This activation leads to the dissociation of the inhibitory G-protein (Gi/o) subunits.

  • Downstream Effects: The activated G-protein subunits then modulate several downstream effectors:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Inhibition of Voltage-Gated Calcium Channels: This reduces the influx of calcium ions into the neuron, which is crucial for neurotransmitter release.

    • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This increases the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.

  • Analgesic Effect: The combined effect of reduced neurotransmitter release and neuronal hyperpolarization leads to a decrease in the transmission of pain signals, resulting in analgesia.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a framework for the systematic evaluation of these critical physicochemical properties. The provided experimental protocols for solubility and forced degradation studies represent industry-standard approaches that would be essential for the development of a stable and effective this compound-containing drug product. Furthermore, the elucidation of its signaling pathway through µ- and δ-opioid receptors provides a clear understanding of its mechanism of action. Further research to generate quantitative solubility and stability data is imperative for the future development and formulation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Picenadol from 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a plausible synthetic route for Picenadol, a potent opioid analgesic, starting from the readily available precursor, 4-phenylpiperidine. Due to the complexity of introducing multiple substituents onto the 4-phenylpiperidine scaffold, a well-established, efficient synthesis commencing from N-methyl-4-piperidone is presented as the primary route. A conceptual, multi-step pathway to transform 4-phenylpiperidine into a key intermediate for the primary synthesis is also discussed, addressing the specific starting material requested.

This compound is a unique opioid mixed agonist-antagonist. Structurally, it is a 4-phenylpiperidine derivative, and its analgesic properties are a result of the racemic mixture where the d-isomer is a potent opiate agonist, and the l-isomer is an opioid antagonist.[1][2] This dual activity profile gives this compound a lower potential for abuse and physical dependence compared to other opioids.[1][2]

Primary Synthesis Route of this compound from N-Methyl-4-piperidone

This section details an efficient and well-documented synthetic pathway to this compound, beginning with N-methyl-4-piperidone. This route is advantageous due to the strategic introduction of the required functional groups onto a flexible piperidone backbone.

G cluster_0 Step 1: Mannich-type Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Introduction of 3-methyl group & Demethylation A N-methyl-4-piperidone C Intermediate A (exo-methylene ketone) A->C Base (e.g., pyrrolidine/acetic acid) B 3-Methoxybenzaldehyde B->C E Intermediate B (tertiary alcohol) C->E Anhydrous THF D Propylmagnesium bromide D->E F This compound E->F 1. H2, Pd/C 2. BBr3 or HBr

Caption: Workflow for the primary synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-(3-methoxyphenylmethylene)piperidin-4-one (Intermediate A)

This step involves a base-catalyzed condensation reaction between N-methyl-4-piperidone and 3-methoxybenzaldehyde.

  • Materials: N-methyl-4-piperidone, 3-methoxybenzaldehyde, pyrrolidine, acetic acid, toluene.

  • Procedure:

    • To a solution of N-methyl-4-piperidone (1.0 eq) in toluene, add 3-methoxybenzaldehyde (1.0 eq).

    • Add a catalytic amount of pyrrolidine and acetic acid.

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-methyl-4-(3-methoxyphenyl)-4-propylpiperidin-4-ol (Intermediate B)

A Grignard reaction is employed to introduce the propyl group at the 4-position of the piperidone ring.

  • Materials: Intermediate A, magnesium turnings, 1-bromopropane, anhydrous tetrahydrofuran (THF), iodine crystal (for initiation).

  • Procedure:

    • Prepare the propylmagnesium bromide Grignard reagent by adding a solution of 1-bromopropane (1.2 eq) in anhydrous THF to a suspension of magnesium turnings (1.3 eq) and a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Cool the Grignard reagent to 0 °C and add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol (this compound)

This final step involves the reduction of the double bond, introduction of the 3-methyl group, and demethylation of the methoxy group. Note: The introduction of the 3-methyl group is a complex step and is shown here as part of a reductive process for simplification. In practice, this may require a separate, directed methylation step prior to or after the Grignard reaction. A more direct route shown in some schemes involves catalytic hydrogenation which can concomitantly reduce the double bond and add a methyl group in the presence of a specific catalyst and hydrogen source, followed by demethylation.

  • Materials: Intermediate B, Palladium on carbon (Pd/C), hydrogen gas, boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Procedure:

    • Reduction and Methylation: Dissolve Intermediate B (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add a catalytic amount of Pd/C. The introduction of the 3-methyl group at this stage is non-trivial and may require specific catalytic systems not detailed in general literature. A plausible alternative involves a separate methylation step on a related intermediate.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Demethylation: Dissolve the resulting intermediate in anhydrous dichloromethane and cool to -78 °C. Add a solution of BBr₃ (1.5 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data Summary
CompoundStarting Material(s)Molecular Weight ( g/mol )Reaction Time (approx.)Yield (approx.)
Intermediate A N-methyl-4-piperidone, 3-Methoxybenzaldehyde231.3012-18 h70-85%
Intermediate B Intermediate A, Propylmagnesium bromide277.424-6 h60-75%
This compound Intermediate B247.3824-48 h (total)50-70%

Hypothetical Synthesis Route from 4-Phenylpiperidine

Synthesizing this compound directly from 4-phenylpiperidine presents significant chemical challenges, particularly in achieving the desired regioselectivity for the introduction of substituents on both the phenyl and piperidine rings. The following is a conceptual outline of a possible, albeit likely low-yielding, synthetic pathway.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis cluster_4 Step 5: Functionalization & Alkylation A 4-Phenylpiperidine B N-Methyl-4-phenylpiperidine A->B HCHO, HCOOH C m-Nitro-phenyl Intermediate B->C HNO3, H2SO4 D m-Amino-phenyl Intermediate C->D H2, Pd/C or Sn/HCl E m-Hydroxy-phenyl Intermediate D->E 1. NaNO2, HCl 2. H2O, Δ F This compound E->F Multi-step process (e.g., oxidation, methylation, Grignard)

Caption: Hypothetical workflow for this compound synthesis from 4-phenylpiperidine.

Conceptual Protocol Outline
  • N-Methylation of 4-Phenylpiperidine: The secondary amine of 4-phenylpiperidine can be methylated using the Eschweiler-Clarke reaction with formic acid and formaldehyde to yield N-methyl-4-phenylpiperidine.

  • Meta-Nitration of the Phenyl Ring: The N-methyl-4-phenylpiperidine can be nitrated using a mixture of nitric acid and sulfuric acid. The piperidine ring is an activating group, but achieving high regioselectivity for the meta position is challenging. A mixture of ortho, meta, and para isomers is expected.

  • Reduction of the Nitro Group: The nitro group of the meta-isomer can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl).

  • Conversion of the Amine to a Hydroxyl Group: The resulting aniline derivative can be converted to the corresponding phenol via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis.

  • Introduction of the 3-methyl and 4-propyl Groups: This is the most challenging part of this hypothetical route. It would likely require a multi-step sequence, potentially involving:

    • Oxidation of the piperidine ring to a piperidone.

    • Alpha-methylation to introduce the 3-methyl group.

    • A Grignard reaction with propylmagnesium bromide at the 4-position. This sequence of reactions on a pre-substituted piperidine ring would be complex and likely result in low overall yields.

Mechanism of Action: Opioid Receptor Signaling

This compound exerts its analgesic effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] It has a high affinity for both the mu (µ) and delta (δ) opioid receptors, and a lower affinity for the kappa (κ) receptor. The d-isomer is an agonist, while the l-isomer is an antagonist.

The agonist activity of the d-isomer at the µ-opioid receptor is primarily responsible for its analgesic effects. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels). These actions collectively reduce neuronal excitability and inhibit the transmission of pain signals.

G cluster_0 Opioid Receptor Signaling A This compound (d-isomer) B μ-Opioid Receptor (GPCR) A->B Binds to C G-protein (Gi/o) B->C Activates D Adenylyl Cyclase C->D Inhibits F ↓ Ca²⁺ influx ↑ K⁺ efflux C->F E ↓ cAMP D->E G ↓ Neurotransmitter Release (e.g., Substance P) E->G F->G H Analgesia G->H

Caption: Simplified signaling pathway of this compound's agonist action.

References

Enantioselective Synthesis of Picenadol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol, a synthetic opioid analgesic, presents a unique pharmacological profile stemming from the opposing activities of its enantiomers. The (+)-(3R,4R)-isomer acts as a potent µ-opioid receptor agonist, responsible for its analgesic effects, while the (-)-(3S,4S)-isomer functions as an antagonist at the same receptor. This duality makes the stereoselective synthesis and separation of individual isomers a critical area of study for developing analgesics with tailored agonist-antagonist properties to potentially reduce abuse liability and other side effects. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound isomers, focusing on a stereoselective route to the racemic mixture followed by chiral resolution.

Introduction

This compound, chemically known as cis-1,3-dimethyl-4-propyl-4-(3-hydroxyphenyl)piperidine, is a centrally acting opioid analgesic. The distinct pharmacological activities of its enantiomers underscore the importance of stereochemistry in drug action. The (3R,4R)-enantiomer is the active analgesic agent, while the (3S,4S)-enantiomer acts as an opioid antagonist.[1] The racemic mixture, therefore, exhibits a mixed agonist-antagonist profile. The absolute configurations of the (+)-agonist and (-)-antagonist enantiomers have been unequivocally determined to be (3R,4R) and (3S,4S), respectively, through X-ray crystallographic studies.[1]

This application note details a robust stereoselective synthesis of racemic this compound and a subsequent chiral high-performance liquid chromatography (HPLC) method for the efficient separation of the enantiomers.

Signaling Pathways and Logical Relationships

The differential effects of this compound isomers are rooted in their stereospecific interactions with the µ-opioid receptor, a G protein-coupled receptor (GPCR). The binding of the agonist or antagonist dictates the downstream signaling cascade.

G_protein_signaling cluster_agonist Agonist Pathway ((+)-(3R,4R)-Picenadol) cluster_antagonist Antagonist Action ((-)-(3S,4S)-Picenadol) Agonist (+)-(3R,4R)-Picenadol Mu_Receptor_A µ-Opioid Receptor Agonist->Mu_Receptor_A Binds to G_Protein_Activation Gαi/o Activation Mu_Receptor_A->G_Protein_Activation AC_Inhibition Adenylyl Cyclase Inhibition G_Protein_Activation->AC_Inhibition Ion_Channel_Modulation Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_Activation->Ion_Channel_Modulation cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channel_Modulation->Neuronal_Hyperpolarization Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Antagonist (-)-(3S,4S)-Picenadol Mu_Receptor_B µ-Opioid Receptor Antagonist->Mu_Receptor_B Competitively Binds No_Signal Blocks Agonist Binding No Signal Transduction Mu_Receptor_B->No_Signal

Caption: Differential signaling of this compound enantiomers at the µ-opioid receptor.

Experimental Protocols

Part 1: Stereoselective Synthesis of Racemic this compound

This protocol is adapted from the stereoselective synthesis reported by Marthel and Peterson, which favors the formation of the desired cis-diastereomer.

Workflow:

synthetic_workflow A 1,3-Dimethyl-4-piperidone B Horner-Wadsworth-Emmons Reaction A->B C Exocyclic Enone Intermediate B->C D Conjugate Addition (Aryl Cuprate) C->D E Ketone Intermediate D->E F Reduction E->F G Racemic this compound (cis-isomer) F->G

Caption: Workflow for the stereoselective synthesis of racemic this compound.

Materials:

  • 1,3-Dimethyl-4-piperidone

  • Ketophosphonate reagent

  • Sodium hydride (NaH) or other suitable base

  • m-Bromo-isopropoxybenzene

  • Magnesium turnings

  • Copper(I) iodide (CuI)

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents (e.g., THF, ether)

  • Reagents for workup and purification

Procedure:

  • Synthesis of the Exocyclic Enone: The synthesis commences with a Horner-Wadsworth-Emmons reaction of 1,3-dimethyl-4-piperidone. This reaction is carried out under conditions that kinetically favor the formation of the exocyclic double bond isomer over the more thermodynamically stable endocyclic isomer.

  • Formation of the Aryl Cuprate Reagent: The Grignard reagent is prepared from m-bromo-isopropoxybenzene and magnesium turnings in refluxing THF. This is then converted to the corresponding aryl cuprate by reaction with copper(I) iodide.

  • Conjugate Addition: The exocyclic enone intermediate is then subjected to a 1,4-conjugate addition with the prepared aryl cuprate. The methyl group at the C-3 position of the piperidine ring directs the incoming nucleophile to the opposite face, leading to the desired cis-stereochemistry at the C-3 and C-4 positions.

  • Reduction and Deprotection: The resulting ketone is reduced to the corresponding alcohol. If a protecting group is used for the hydroxyl function on the phenyl ring, it is removed in the final step to yield racemic this compound.

Part 2: Chiral Resolution of Racemic this compound by HPLC

The separation of the (3R,4R) and (3S,4S) enantiomers can be achieved using high-performance liquid chromatography with a suitable chiral stationary phase. While a specific protocol for this compound is not detailed in the immediate literature, a general method for resolving 1,3-dimethyl-4-phenylpiperidine derivatives provides a strong starting point.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Cellulose-based columns such as Chiralcel OD or Chiralcel OJ have shown success in resolving similar compounds.

Mobile Phase (Starting Conditions):

  • A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • A small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for the basic piperidine compounds.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the racemic this compound mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OD or Chiralcel OJ.

    • Mobile Phase: Start with a mixture such as Hexane:Isopropanol (90:10) with 0.1% diethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 270 nm).

    • Temperature: Ambient.

  • Optimization: The separation of the enantiomers is highly dependent on the mobile phase composition. Systematically vary the ratio of the alcohol modifier to achieve baseline separation. The polarity of substituents can influence the resolution on certain chiral columns.

  • Fraction Collection: Once analytical separation is achieved, the method can be scaled up on a preparative or semi-preparative chiral column to collect the individual enantiomer fractions.

  • Analysis of Fractions: The optical purity of the collected fractions should be determined by re-injecting them onto the analytical chiral column. The absolute configuration of the separated enantiomers can be confirmed by comparing their optical rotation to literature values or by X-ray crystallography.

Data Presentation

Table 1: Pharmacological Properties of this compound Isomers

IsomerAbsolute ConfigurationPharmacological ActivityReceptor Target
(+)-Picenadol(3R,4R)Opioid Agonistµ-Opioid Receptor
(-)-Picenadol(3S,4S)Opioid Antagonistµ-Opioid Receptor

Table 2: Summary of a Stereoselective Synthesis Step (Hypothetical Data Based on)

Reaction StepStarting MaterialKey ReagentsProductDiastereomeric Ratio (cis:trans)Yield
Conjugate AdditionExocyclic EnoneAryl Cuprate3,4-disubstituted piperidone>95:5High

Table 3: Chiral HPLC Resolution Parameters (Starting Point)

ParameterValue
ColumnChiralcel OD
Mobile PhaseHexane:Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV, 270 nm
TemperatureAmbient

Conclusion

The enantioselective synthesis of this compound isomers is a critical process for the detailed investigation of their individual pharmacological effects and for the development of analgesics with potentially improved safety profiles. The combination of a stereoselective synthesis to produce the racemic cis-isomer followed by a robust chiral HPLC separation method provides a reliable pathway to obtain the enantiomerically pure (+)-(3R,4R)-agonist and (-)-(3S,4S)-antagonist. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. Further optimization of the chiral separation may be required depending on the specific equipment and columns available.

References

Application Notes and Protocols for the Quantification of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture of two enantiomers with distinct pharmacological activities: the (+)-enantiomer is a potent µ-opioid agonist, while the (-)-enantiomer acts as an antagonist. This duality makes the stereoselective quantification of this compound crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to the limited availability of publicly accessible, validated analytical methods for this compound, this document provides a comprehensive guide based on established bioanalytical principles for opioid quantification and chiral separation of related compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented as representative methods that can be adapted and validated for the specific research needs.

Analytical Methods Overview

The quantification of this compound in biological matrices such as plasma, serum, and urine requires sensitive and selective analytical methods. Given its chiral nature, chromatographic separation of the enantiomers is essential for a thorough understanding of its disposition.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stereoselective HPLC method is fundamental for separating and quantifying the (+)- and (-)-enantiomers of this compound. This approach allows for the investigation of the differential pharmacokinetics of each isomer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially at low concentrations, an LC-MS/MS method is the preferred choice. This technique offers superior limits of detection and quantification and can be adapted for high-throughput analysis.

Experimental Protocols

Protocol 1: Stereoselective Quantification of this compound Enantiomers in Human Plasma by Chiral HPLC-UV

This protocol describes a representative method for the simultaneous determination of this compound enantiomers in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of an internal standard (IS) working solution (e.g., a structurally similar 4-phenylpiperidine derivative).

  • Vortex for 30 seconds.

  • Add 5.0 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

2. Chromatographic Conditions

ParameterRecommended Conditions
Column Chiral stationary phase (CSP) column (e.g., cellulose-based like Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 275 nm
Injection Volume 20 µL

3. Method Validation Parameters (Representative)

ParameterAcceptance Criteria
Linearity r² ≥ 0.995 over the concentration range (e.g., 10 - 1000 ng/mL)
Precision (Intra- and Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) 85-115% of nominal concentration (80-120% at LLOQ)
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Recovery Consistent and reproducible
Stability Bench-top, freeze-thaw, and long-term stability within acceptable limits

Protocol 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a representative method for the sensitive quantification of total this compound (as a racemic mixture) in human plasma. For enantioselective analysis, a chiral separation would need to be incorporated.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d5).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Hypothetical) This compound: Q1/Q3 (e.g., m/z 248.2 → 121.1); this compound-d5 (IS): Q1/Q3 (e.g., m/z 253.2 → 126.1)

3. Method Validation Parameters (Representative)

ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over the concentration range (e.g., 0.1 - 100 ng/mL)
Precision (Intra- and Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) 85-115% of nominal concentration (80-120% at LLOQ)
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Data Presentation

The following tables summarize hypothetical quantitative data for the described analytical methods.

Table 1: Representative Validation Summary for Chiral HPLC-UV Method

Validation Parameter(+)-Picenadol(-)-Picenadol
Linearity Range (ng/mL) 10 - 100010 - 1000
Correlation Coefficient (r²) > 0.996> 0.995
Intra-day Precision (%RSD) 3.5 - 8.24.1 - 9.5
Inter-day Precision (%RSD) 5.8 - 11.36.2 - 12.1
Intra-day Accuracy (%) 92.5 - 108.790.8 - 109.2
Inter-day Accuracy (%) 94.1 - 105.393.5 - 106.8
LLOQ (ng/mL) 1010
Mean Recovery (%) 85.284.7

Table 2: Representative Validation Summary for LC-MS/MS Method (Racemic)

Validation ParameterThis compound
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%RSD) 2.8 - 7.5
Inter-day Precision (%RSD) 4.5 - 9.8
Intra-day Accuracy (%) 95.3 - 104.1
Inter-day Accuracy (%) 96.8 - 103.5
LLOQ (ng/mL) 0.1
Mean Recovery (%) 92.3
Matrix Effect (%) 97.5 - 105.2

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis Chiral HPLC-UV Analysis plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge separate 6. Separate Organic Layer centrifuge->separate evaporate 7. Evaporate to Dryness separate->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject separation 10. Chiral Separation inject->separation detection 11. UV Detection (275 nm) separation->detection quantification 12. Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound enantiomer quantification by HPLC-UV.

experimental_workflow_lcms cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_lcms_analysis LC-MS/MS Analysis plasma_lcms 1. Plasma Sample (100 µL) add_is_lcms 2. Add Internal Standard plasma_lcms->add_is_lcms precipitate 3. Add Acetonitrile add_is_lcms->precipitate vortex_lcms 4. Vortex precipitate->vortex_lcms centrifuge_lcms 5. Centrifuge vortex_lcms->centrifuge_lcms supernatant 6. Collect Supernatant centrifuge_lcms->supernatant evaporate_lcms 7. Evaporate to Dryness supernatant->evaporate_lcms reconstitute_lcms 8. Reconstitute in Mobile Phase evaporate_lcms->reconstitute_lcms inject_lcms 9. Inject into LC-MS/MS reconstitute_lcms->inject_lcms separation_lcms 10. Chromatographic Separation (C18) inject_lcms->separation_lcms ionization 11. Electrospray Ionization (ESI+) separation_lcms->ionization detection_lcms 12. MRM Detection ionization->detection_lcms quantification_lcms 13. Data Acquisition & Quantification detection_lcms->quantification_lcms signaling_pathway_placeholder This compound This compound (Racemic Mixture) Enantiomer_plus (+)-Enantiomer (Agonist) This compound->Enantiomer_plus Enantiomer_minus (-)-Enantiomer (Antagonist) This compound->Enantiomer_minus Mu_Receptor µ-Opioid Receptor Enantiomer_plus->Mu_Receptor Binds & Activates Enantiomer_minus->Mu_Receptor Binds & Blocks Blockade Receptor Blockade Enantiomer_minus->Blockade Analgesia Analgesia Mu_Receptor->Analgesia Side_Effects Side Effects Mu_Receptor->Side_Effects

Application Note: Chiral Separation of Picenadol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a general framework and a detailed protocol for the chiral separation of Picenadol enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a synthetic opioid analgesic, possesses a chiral center, resulting in two enantiomers with potentially different pharmacological and toxicological profiles. The resolution of these enantiomers is crucial for pharmaceutical development and quality control.[1][2][3] This document outlines a starting point for method development, focusing on the use of polysaccharide-based chiral stationary phases (CSPs), which are widely applicable for the separation of a broad range of chiral compounds.[1][4] The provided protocol details the necessary instrumentation, reagents, and a systematic approach to achieve baseline separation of the (+) and (-) enantiomers of this compound.

Introduction

Chirality plays a significant role in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities and metabolic pathways. The U.S. Food and Drug Administration (FDA) and other regulatory bodies often require the characterization and quantification of individual enantiomers in a drug substance and product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the direct separation of enantiomers.

This compound is a mixed agonist-antagonist opioid analgesic. The separation of its enantiomers is essential for understanding their individual contributions to the overall therapeutic effect and for ensuring the quality and consistency of the final drug product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust HPLC method for the chiral separation of this compound enantiomers.

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare this compound Standard Solution D Inject Sample A->D Load into Autosampler B Prepare Mobile Phase C System Equilibration B->C Pump through System C->D E Isocratic Elution on Chiral Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Analysis G->H I Report Results H->I

Figure 1. Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Recommended Materials and Methods

Instrumentation
  • HPLC System: A Shimadzu LC-2010A system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-VIS detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended as a starting point. Columns such as Chiralpak® AD-H or Chiralcel® OD-H have demonstrated broad applicability for separating basic compounds.

  • Data Acquisition Software: To control the HPLC system and for data acquisition and processing.

Reagents and Materials
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).

  • Additives: Diethylamine (DEA) or Trifluoroacetic acid (TFA) for mobile phase modification.

  • Reference Standard: Racemic this compound and individual enantiomer standards (if available).

Experimental Protocol

Standard Solution Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or a mixture of mobile phase constituents).

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.

Mobile Phase Preparation
  • Based on the chosen chiral column, prepare the mobile phase. A common starting point for polysaccharide-based CSPs in normal phase mode is a mixture of n-Hexane and an alcohol (IPA or EtOH).

  • For basic compounds like this compound, add a small percentage of an amine modifier, such as Diethylamine (DEA), to the mobile phase to improve peak shape and resolution. A typical starting concentration is 0.1% (v/v).

  • Example mobile phase compositions to screen:

    • n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)

  • Degas the mobile phase using sonication or vacuum filtration before use.

Chromatographic Conditions

The following are suggested starting conditions and should be optimized for the specific column and system being used.

ParameterRecommended Condition
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL
Run Time Approximately 20 minutes (or until both enantiomers have eluted)
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the working standard solution six times.

  • Calculate the following parameters:

    • Resolution (Rs): Should be ≥ 1.5 for baseline separation.

    • Tailing Factor (T): Should be ≤ 2.0 for both enantiomeric peaks.

    • Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be ≤ 2.0% for both enantiomers.

Data Presentation

The following table presents hypothetical data that could be obtained from the successful chiral separation of this compound enantiomers.

ParameterEnantiomer 1Enantiomer 2System Suitability Criteria
Retention Time (min) 8.510.2%RSD ≤ 2.0%
Peak Area (Arbitrary Units)(Arbitrary Units)%RSD ≤ 2.0%
Tailing Factor 1.11.2≤ 2.0
Resolution (Rs) \multicolumn{2}{c}{2.1}≥ 1.5

Discussion

The selection of the chiral stationary phase is the most critical step in developing a chiral separation method. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are often the first choice due to their broad enantioselectivity. The mobile phase composition, particularly the type and concentration of the alcohol modifier and the basic additive, will significantly impact the retention and resolution of the enantiomers. A systematic screening of different mobile phases and columns is recommended to achieve optimal separation.

Conclusion

This application note provides a foundational protocol for the chiral separation of this compound enantiomers by HPLC. The proposed methodology, utilizing a polysaccharide-based chiral stationary phase, offers a robust starting point for method development and validation. The detailed protocol and system suitability criteria will aid researchers in establishing a reliable analytical method for the enantiomeric purity determination of this compound in research and quality control settings. Further optimization of the chromatographic conditions may be necessary to achieve the desired performance for specific applications.

References

Application Notes and Protocols for the Metabolism and Metabolite Analysis of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist.[1][2] It is a racemic mixture of two enantiomers with distinct activities: the (+)-enantiomer is a potent opioid agonist, while the (-)-enantiomer exhibits weak agonist/antagonist properties.[3][4] Understanding the metabolism and disposition of this compound is crucial for comprehending its pharmacokinetic and pharmacodynamic characteristics, as well as for the development of robust bioanalytical methods for its quantification in biological matrices. This document provides a comprehensive overview of this compound metabolism and detailed protocols for the analysis of its major metabolites.

This compound Metabolism

The metabolism of this compound is stereoselective, with the (-)-enantiomer being preferentially metabolized over the (+)-enantiomer.[3] The primary metabolic pathways involved are Phase II conjugation reactions, specifically glucuronidation and sulfation, as well as a Phase I N-demethylation reaction.

Major Metabolic Pathways
  • Glucuronidation: This is the most significant metabolic pathway for this compound. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid to form this compound glucuronide. This metabolite accounts for approximately 35% of the radioactivity found in plasma after administration of radiolabeled this compound.

  • Sulfation: this compound can also undergo sulfation at the phenolic hydroxyl group, resulting in the formation of this compound sulfate.

  • N-demethylation: The N-methyl group on the piperidine ring of this compound can be removed to form N-desmethylthis compound. This metabolite can then undergo further conjugation, such as sulfation, to form N-desmethylthis compound sulfate.

Excretion

Over 90% of an administered dose of this compound is excreted in the urine. The major urinary metabolite is this compound glucuronide, with smaller amounts of this compound sulfate and N-desmethylthis compound sulfate also present. Only about 1% of the administered dose is excreted as unchanged this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the disposition of racemic this compound in humans.

ParameterValueBiological Matrix
Parent Drug in Plasma ~4% of total radioactivityPlasma
This compound Glucuronide in Plasma ~35% of total radioactivityPlasma
Urinary Excretion >90% of administered doseUrine
Unchanged this compound in Urine ~1% of administered doseUrine
Major Urinary Metabolite This compound GlucuronideUrine
Plasma Half-life (Total Radioactivity) 6 hoursPlasma
Plasma Half-life (Unchanged Drug) 3.5 hoursPlasma

Experimental Protocols

This section provides detailed protocols for the analysis of this compound and its metabolites in biological samples. These protocols are based on established methods for the analysis of opioids and their metabolites.

Protocol 1: Analysis of this compound and its Metabolites in Human Urine by LC-MS/MS

Objective: To quantify this compound, this compound glucuronide, this compound sulfate, and N-desmethylthis compound sulfate in human urine.

3.1.1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: To 1 mL of urine, add an internal standard solution (e.g., a deuterated analog of this compound).

  • Enzymatic Hydrolysis (for total this compound determination):

    • Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) to the urine sample.

    • Incubate the mixture at 60°C for 2 hours to cleave the glucuronide and sulfate conjugates.

  • pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 6.0 with a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analytes with 2 mL of a mixture of a strong organic solvent and a base (e.g., methanol containing 2% ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its metabolites. Note: The exact MRM transitions would need to be determined by direct infusion of analytical standards.

Protocol 2: Analysis of this compound and its Conjugated Metabolites in Human Plasma

Objective: To quantify this compound and its glucuronide and sulfate conjugates in human plasma.

3.2.1. Sample Preparation: Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add an internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Analysis

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to ensure optimal separation of the analytes from the plasma matrix components.

Visualizations

Picenadol_Metabolism This compound This compound Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation Major Pathway Sulfation Sulfation (SULTs) This compound->Sulfation N_Demethylation N-Demethylation (CYPs) This compound->N_Demethylation Picenadol_Glucuronide This compound Glucuronide Glucuronidation->Picenadol_Glucuronide Picenadol_Sulfate This compound Sulfate Sulfation->Picenadol_Sulfate N_Desmethylthis compound N-Desmethylthis compound N_Demethylation->N_Desmethylthis compound Excretion Urinary Excretion Picenadol_Glucuronide->Excretion Picenadol_Sulfate->Excretion N_Desmethylthis compound->Sulfation Further Conjugation N_Desmethylpicenadol_Sulfate N-Desmethylthis compound Sulfate N_Desmethylpicenadol_Sulfate->Excretion

Caption: Major metabolic pathways of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine or Plasma) Sample_Pretreatment Sample Pre-treatment (e.g., Hydrolysis) Biological_Sample->Sample_Pretreatment Extraction Extraction (SPE or Protein Precipitation) Sample_Pretreatment->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound metabolite analysis.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. As a 4-phenylpiperidine derivative, its chemical structure presents characteristic fragmentation patterns under mass spectrometric analysis. These application notes provide a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outline its predicted fragmentation pathways. The information herein is intended to guide researchers in the development of analytical methods for the identification and quantification of this compound in various matrices.

Introduction

This compound, with the chemical formula C₁₆H₂₅NO and a molar mass of 247.38 g/mol , is a compound of interest in pharmacological and forensic research.[1] Understanding its behavior under mass spectrometric conditions is crucial for its accurate detection and quantification. This document details the predicted fragmentation of this compound based on its chemical structure and the known fragmentation patterns of analogous 4-phenylpiperidine opioids.

Predicted Mass Spectrometry Fragmentation of this compound

While specific experimental mass spectra for this compound are not widely available in the public domain, its fragmentation pattern can be predicted with a high degree of confidence based on its molecular structure. The primary ionization technique considered here is Electrospray Ionization (ESI) in positive mode, which would lead to the protonated molecule [M+H]⁺ at m/z 248.3.

Subsequent fragmentation (MS/MS) of the [M+H]⁺ ion is expected to occur at the most labile bonds, primarily involving the piperidine ring and its substituents. Key predicted fragmentation pathways include:

  • Loss of the N-methyl group: A neutral loss of CH₃ (15 Da) from the piperidine nitrogen.

  • Cleavage of the propyl group: Fragmentation of the propyl group attached to the piperidine ring.

  • Ring opening of the piperidine moiety: Scission of the heterocyclic ring can lead to a variety of fragment ions.

  • Formation of a stable tropylium ion: Rearrangement and fragmentation can lead to the formation of a tropylium cation from the phenyl ring.

A proposed fragmentation scheme is illustrated in the diagram below.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase.

  • Biological Matrix (e.g., Plasma, Urine): A protein precipitation or solid-phase extraction (SPE) method is recommended for sample cleanup.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

    • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange cartridge. Condition the cartridge with methanol and water. Load the pre-treated sample. Wash with a weak organic solvent. Elute with a methanolic solution containing a small percentage of ammonia. Evaporate the eluate and reconstitute.

3.2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data (Predicted)

The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound, which can be used to set up an MRM method. The relative abundance is a theoretical estimation and should be confirmed experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Relative Abundance (%)Collision Energy (eV) (Starting Point)
This compound248.3191.210020
117.16035
91.14045
58.17525

Diagrams

Picenadol_Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography Separation Evap->LC Injection MS Mass Spectrometer (ESI+) LC->MS Ionization MSMS Tandem MS (Fragmentation) MS->MSMS Isolation of [M+H]+ Data Data Acquisition (MRM) MSMS->Data Quant Quantification & Identification Data->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Picenadol_Fragmentation_Pathway cluster_fragments Predicted Fragment Ions M_H This compound [M+H]⁺ m/z 248.3 F1 Fragment 1 m/z 191.2 Loss of C₃H₇N M_H->F1 - C₃H₇N F4 Fragment 4 m/z 58.1 C₃H₈N⁺ M_H->F4 - C₁₃H₁₇O F2 Fragment 2 m/z 117.1 Piperidine Ring Fragment F1->F2 Further Fragmentation F3 Fragment 3 m/z 91.1 Tropylium Ion F1->F3 Rearrangement

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation data is predicted, it is based on sound chemical principles and provides a strong starting point for method development. Researchers are encouraged to use this information to develop and validate their own assays for the detection and quantification of this compound, contributing to a better understanding of its pharmacology and toxicology.

References

Application Notes and Protocols for In Vitro Opioid Receptor Binding Assay of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a synthetic opioid analgesic characterized by its unique mixed agonist-antagonist profile. It is a racemic mixture of two enantiomers with distinct activities at opioid receptors: the (+)-isomer acts as an agonist, while the (-)-isomer functions as an antagonist.[1][2][3] This dual nature contributes to a pharmacological profile that includes effective analgesia with a potentially reduced liability for side effects commonly associated with conventional opioids.[4] Understanding the binding characteristics of this compound at the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating its mechanism of action and guiding further drug development.

Evaluation of this compound's affinity for opioid receptors reveals that it possesses a high affinity for both mu and delta receptors, with a markedly lower affinity for the kappa receptor.[4] These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Data Presentation

While qualitative descriptions of this compound's binding affinity are available in the literature, specific quantitative Ki or IC50 values from publicly accessible studies are scarce. The following table summarizes the expected binding profile of this compound based on available information and provides columns for experimentally determined values. For comparative purposes, the binding affinities of common reference compounds for each opioid receptor subtype are included.

Table 1: Opioid Receptor Binding Affinities of this compound and Reference Ligands

CompoundReceptor SubtypeRadioligandKi (nM)IC50 (nM)Reference
This compound µ (Mu)[³H]-DAMGOData Not FoundData Not Found
δ (Delta)[³H]-DPDPEData Not FoundData Not Found
κ (Kappa)[³H]-U69,593Data Not FoundData Not Found
DAMGO µ (Mu)[³H]-DAMGO~1-2-
DPDPE δ (Delta)[³H]-DPDPE~1-5-
U69,593 κ (Kappa)[³H]-U69,593~1-3-
Naloxone Non-selective[³H]-Diprenorphine~1-2 (µ), ~20-30 (δ), ~15-25 (κ)-

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue preparation, radioligand concentration, and buffer composition.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for µ, δ, and κ opioid receptors.

Materials and Reagents
  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • For µ receptors: [³H]-DAMGO

    • For δ receptors: [³H]-DPDPE

    • For κ receptors: [³H]-U69,593

  • Test Compound: this compound hydrochloride

  • Non-specific Binding Control: Naloxone

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Liquid scintillation counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a series of dilutions in the binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value.

    • Prepare a 10 µM solution of Naloxone in the binding buffer for determining non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: Add 50 µL of binding buffer, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

      • Non-specific Binding: Add 50 µL of 10 µM Naloxone, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

      • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three to five times with ice-cold wash buffer to remove any residual unbound radioactivity.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

cluster_receptor Opioid Receptor Activation cluster_gprotein G-protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound (Agonist) OpioidReceptor Opioid Receptor (µ, δ, κ) This compound->OpioidReceptor Binds to G_protein Gαi/o Protein Activation OpioidReceptor->G_protein GRK GRK Phosphorylation OpioidReceptor->GRK AdenylylCyclase Adenylyl Cyclase Inhibition G_protein->AdenylylCyclase IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia beta_Arrestin β-Arrestin Recruitment GRK->beta_Arrestin Internalization Receptor Internalization/ Desensitization beta_Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) beta_Arrestin->SideEffects

Caption: Opioid Receptor Signaling Pathways.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Radioligand, Buffers) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_reagents->setup_plate prep_membranes Prepare Receptor Membranes prep_membranes->setup_plate incubation Incubate at Room Temperature setup_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific determine_ic50 Determine IC50 calc_specific->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for Preclinical Evaluation of Picenadol Analgesia in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture where the d-isomer is a potent agonist at the mu (µ) and delta (δ) opioid receptors, while the l-isomer acts as an opioid antagonist.[1] This combination provides an analgesic effect with a potentially lower risk of abuse and other side effects commonly associated with opioid agonists.[1] this compound exhibits a high affinity for µ and δ receptors, with a markedly lower affinity for the kappa (κ) receptor.[1] Preclinical studies in rodent models are crucial for characterizing the analgesic efficacy and potency of this compound. This document provides detailed protocols for the most common animal models used to assess this compound's analgesic properties: the tail-flick test, the hot plate test, and the acetic acid-induced writhing test.

Mechanism of Action: Mu-Opioid Receptor Signaling

This compound's analgesic effects are primarily mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of the d-isomer of this compound to the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Picenadol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Tolerance) This compound This compound (d-isomer) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Vesicle ↓ Neurotransmitter Release Ca_channel->Vesicle Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Vesicle->Analgesia Hyperpolarization->Analgesia GRK->MOR Phosphorylates Beta_arrestin β-Arrestin Internalization Receptor Internalization Beta_arrestin->Internalization Tolerance Tolerance Internalization->Tolerance

This compound's Mu-Opioid Receptor Signaling Pathway.

Data Presentation: Analgesic Potency of this compound

The following table summarizes the analgesic potency of this compound in comparison to morphine in standard preclinical models.

Animal ModelSpeciesTest CompoundRoute of AdministrationPotency Ratio (Morphine = 1)Reference
Writhing Test MouseThis compoundSubcutaneous~0.33[1]
Tail Heat Test RatThis compoundSubcutaneous~0.33[1]

Experimental Protocols

Tail-Flick Test (Thermal Nociception)

This test assesses the spinal reflex response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Workflow Diagram:

Tail_Flick_Workflow start Start acclimatize Acclimatize Rats to Restrainers start->acclimatize baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer this compound or Vehicle baseline->administer test Measure Tail-Flick Latency at Predetermined Time Points administer->test data Record and Analyze Data test->data end End data->end

Workflow for the Tail-Flick Test.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • Habituate the rats to the restraining tubes for 15-30 minutes before testing.

    • Measure the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip. The latency is the time taken for the rat to flick its tail away from the heat source. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via the desired route (e.g., subcutaneous or intraperitoneal).

    • Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot Plate Test (Supraspinal Analgesia)

This model evaluates the response to a thermal stimulus that involves higher brain functions, making it suitable for assessing supraspinally mediated analgesia.

Workflow Diagram:

Hot_Plate_Workflow start Start acclimatize Acclimatize Mice to Test Environment start->acclimatize baseline Measure Baseline Hot Plate Latency acclimatize->baseline administer Administer this compound or Vehicle baseline->administer test Measure Hot Plate Latency at Predetermined Time Points administer->test data Record and Analyze Data test->data end End data->end

Workflow for the Hot Plate Test.

Protocol:

  • Animals: Male Swiss Webster mice (20-30 g) are frequently used.

  • Apparatus: A hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency to the first sign of nociception, which may be licking of the hind paws, shaking, or jumping. A cut-off time of 30-60 seconds is set to prevent injury. This is the baseline latency.

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally or subcutaneously.

    • Test the mice on the hot plate at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This chemical-induced pain model is used to evaluate peripherally and centrally acting analgesics against visceral pain.

Workflow Diagram:

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice to Observation Chambers start->acclimatize administer_drug Administer this compound or Vehicle acclimatize->administer_drug wait Waiting Period (e.g., 30 min) administer_drug->wait induce_writhing Induce Writhing with Acetic Acid (i.p.) wait->induce_writhing observe Observe and Count Writhes over a Set Period induce_writhing->observe data Record and Analyze Data observe->data end End data->end

Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Male albino mice (20-25 g) are suitable for this assay.

  • Reagents: 0.6% acetic acid solution in saline.

  • Procedure:

    • Fast the mice for a few hours before the experiment with free access to water.

    • Administer this compound (e.g., 0.5, 1, 2 mg/kg) or vehicle subcutaneously or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.

    • Immediately place the mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes (constriction of the abdomen, stretching of the body, and extension of the hind limbs) for a period of 10-20 minutes.

  • Data Analysis: The analgesic activity is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Conclusion

The tail-flick, hot plate, and acetic acid-induced writhing tests are robust and reliable models for evaluating the analgesic properties of this compound. By following these detailed protocols, researchers can obtain consistent and reproducible data to characterize the efficacy, potency, and mechanism of action of this unique mixed agonist-antagonist opioid analgesic. The data generated from these preclinical models are essential for the further development and clinical investigation of this compound as a potentially safer alternative for pain management.

References

Application Notes and Protocols for In Vivo Studies with Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture where the (+)-isomer is a potent µ-opioid receptor agonist, and the (-)-isomer is an antagonist. This document provides detailed protocols for the preparation of this compound hydrochloride for in vivo research applications, including recommended solvents, vehicle formulations for oral and parenteral administration, and a summary of reported dosage ranges. Additionally, it outlines the key components of the µ-opioid receptor signaling pathway through which this compound exerts its effects.

Physicochemical Properties and Solubility

This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, it is crucial to prepare a solution that is both effective and well-tolerated by the animal models.

Data Presentation: Quantitative Information for In Vivo Studies

The following table summarizes key quantitative data for the use of this compound in preclinical research.

ParameterValueSpeciesRoute of AdministrationReference
Solubility Soluble-DMSO[1]
Dosage Range (Parenteral) 0.32 - 40 mg/kgRatSubcutaneous
Dosage Range (Oral) 15 - 30 mgHumanOral[2][3]
Dosage Range (Parenteral) 25 - 50 mgHumanIntramuscular[2]

Note: Dosages from human studies are provided for context and should be adapted for animal models based on allometric scaling.

Experimental Protocols

Protocol 1: Preparation of this compound for Parenteral (Subcutaneous) Administration

This protocol is based on common practices for formulating opioids for subcutaneous injection in rodents.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • In a sterile vial, dissolve the required amount of this compound hydrochloride in a minimal volume of DMSO. For example, prepare a 10 mg/mL stock solution. Ensure complete dissolution.

  • Vehicle Preparation:

    • In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of saline.

  • Final Formulation:

    • Dilute the this compound stock solution with the prepared vehicle to achieve the desired final concentration for injection. It is recommended to keep the final concentration of DMSO below 5% of the total injection volume to minimize potential toxicity.

    • Example Calculation for a 1 mg/mL final solution:

      • Take 1 mL of the 10 mg/mL this compound in DMSO stock solution.

      • Add this to 9 mL of the PEG 400/saline vehicle.

      • This results in a final concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 36% PEG 400, and 54% saline.

    • Vortex the final solution to ensure homogeneity.

  • Administration:

    • Administer the solution subcutaneously to the animal model. The injection volume should be calculated based on the animal's weight and the desired dose.

Protocol 2: Preparation of this compound for Oral Administration (Oral Gavage)

This protocol is adapted from methods used for the oral delivery of drugs in rodents, focusing on improving palatability.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • 10% Sucrose solution in sterile water

  • Sterile vials

  • Sterile syringes and oral gavage needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound hydrochloride in DMSO as described in Protocol 1.

  • Final Formulation:

    • Dilute the this compound stock solution with a 10% sucrose solution to the final desired concentration. The use of a sucrose solution can help to mask the taste of the compound and improve voluntary acceptance if not using gavage.

    • Ensure the final concentration of DMSO is as low as possible, ideally below 1% for oral administration.

    • Example Calculation for a 1 mg/mL final solution:

      • Take 0.1 mL of a 10 mg/mL this compound in DMSO stock solution.

      • Add this to 9.9 mL of 10% sucrose solution.

      • This results in a final concentration of 1 mg/mL this compound in a vehicle of 1% DMSO in 10% sucrose solution.

    • Mix the solution thoroughly.

  • Administration:

    • Administer the solution to the animal model using a suitable oral gavage needle. The volume should be appropriate for the size of the animal.

This compound Mechanism of Action: µ-Opioid Receptor Signaling Pathway

This compound's analgesic effects are primarily mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The agonist isomer of this compound binds to the µ-opioid receptor, initiating a downstream signaling cascade.

Picenadol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist Isomer) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein G-Protein (αi/o, β, γ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channel->Analgesia Contributes to

Caption: this compound's µ-opioid receptor signaling cascade.

Experimental Workflow for In Vivo Analgesic Study

The following diagram outlines a typical workflow for assessing the analgesic efficacy of this compound in an animal model of pain.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Grouping Randomization into Treatment Groups (Vehicle, this compound Doses) Baseline_Measurement->Grouping Drug_Preparation This compound Formulation (Oral or Parenteral) Administration Drug Administration Drug_Preparation->Administration Grouping->Administration Post_Treatment_Measurement Post-Treatment Nociceptive Threshold Measurements at Defined Time Points Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (e.g., ANOVA) Post_Treatment_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for an in vivo analgesic study of this compound.

References

Application Notes and Protocols for Picenadol Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a unique, centrally acting opioid analgesic characterized by its mixed agonist-antagonist properties. Structurally, it is a racemic mixture of a 4-phenylpiperidine derivative.[1][2] The analgesic effects of this compound are attributed to its d-isomer, which acts as a potent opioid agonist, while the l-isomer functions as an opioid antagonist.[1][2] This combination results in a profile with a potentially lower liability for abuse and physical dependence compared to traditional opioid agonists.[1] Extensive preclinical evaluation has demonstrated its analgesic efficacy in various animal models. These application notes provide a summary of key preclinical data and detailed protocols for the administration and evaluation of this compound in rodent models of nociception.

Data Presentation

Quantitative Analgesic Potency of this compound

The following table summarizes the analgesic potency of this compound in comparison to morphine in common preclinical nociception assays.

Preclinical ModelSpeciesRoute of AdministrationThis compound Potency (Relative to Morphine)Reference
Mouse Writhing TestMouseNot Specified1/3 that of morphine
Rat Tail Heat TestRatNot Specified1/3 that of morphine
Electric Shock TitrationSquirrel MonkeyIntramuscularDose-dependent increase in shock intensity

Signaling Pathway

This compound exerts its effects through the modulation of opioid receptors, primarily the mu (µ) and delta (δ) receptors, with a lower affinity for the kappa (κ) receptor. As a mixed agonist-antagonist, the d-isomer activates these G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that inhibit neuronal excitability and reduce the transmission of pain signals. The l-isomer competitively binds to these receptors without activating them, thereby antagonizing the effects of the agonist isomer and other opioids.

Picenadol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (d- and l-isomers) OpioidReceptor μ / δ Opioid Receptor (GPCR) This compound->OpioidReceptor d-isomer (Agonist) l-isomer (Antagonist) G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->IonChannels Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Caption: Proposed signaling pathway of this compound at the opioid receptor.

Experimental Protocols

Hot Plate Test for Thermal Nociception

This test is a standard method for assessing thermal pain sensitivity and is useful for screening analgesic compounds. It involves placing a rodent on a heated surface and measuring the latency to a nocifensive response, such as paw licking or jumping. This response is considered to be supraspinally integrated.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical restrainer.

  • Timer.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Preparation: Clean the hot plate surface and the restrainer with 70% ethanol between trials. Preheat the hot plate to a constant temperature, typically between 52°C and 55°C.

  • Baseline Latency: Gently place each animal on the hot plate within the restrainer and immediately start the timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. Stop the timer and remove the animal as soon as a response is observed. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, at which point the animal is removed if no response has occurred.

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 3 to determine the post-treatment latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot_Plate_Workflow Acclimation Animal Acclimation (30-60 min) Baseline Baseline Latency Measurement (Hot Plate at 52-55°C) Acclimation->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin PostTreatment Post-Treatment Latency (Multiple Time Points) DrugAdmin->PostTreatment DataAnalysis Data Analysis (%MPE Calculation) PostTreatment->DataAnalysis Tail_Flick_Workflow Acclimation Animal Acclimation & Restraint Baseline Baseline Tail-Flick Latency Acclimation->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin PostTreatment Post-Treatment Latency (Multiple Time Points) DrugAdmin->PostTreatment DataAnalysis Data Analysis (%MPE or % Increase in Latency) PostTreatment->DataAnalysis Picenadol_Dual_Action cluster_this compound This compound (Racemic Mixture) cluster_effects Pharmacological Effects cluster_outcome Net Clinical Outcome d_isomer d-isomer (LY136596) Agonist_Effect Opioid Agonist Activity (Analgesia) d_isomer->Agonist_Effect l_isomer l-isomer (LY136595) Antagonist_Effect Opioid Antagonist Activity l_isomer->Antagonist_Effect Net_Effect Analgesia with Reduced Side-Effect Profile Agonist_Effect->Net_Effect Antagonist_Effect->Net_Effect Modulation

References

Troubleshooting & Optimization

Technical Support Center: Picenadol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of Picenadol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a stereoselective approach.

Problem 1: Low Diastereoselectivity in the Final Product

Question: My final this compound product shows a mixture of diastereomers. How can I improve the trans stereoselectivity?

Answer: Achieving high trans stereoselectivity between the C-3 methyl and C-4 aryl groups is a critical challenge in this compound synthesis. Previous non-stereoselective methods often result in diastereomeric mixtures that require tedious separation. A recommended approach to ensure high stereoselectivity is through a directed 1,4-conjugate addition of an aryl cuprate to an exocyclic enone intermediate. The methyl group at the C-3 position of the piperidone starting material directs the incoming aryl group to the opposite face, leading to the desired trans configuration.

Troubleshooting Workflow for Low Diastereoselectivity:

start Low Diastereoselectivity Observed check_method Are you using a stereoselective synthesis route? start->check_method non_stereo Consider switching to a stereoselective method (e.g., Marthel & Peterson, 1990). check_method->non_stereo No yes_stereo Verify Critical Reaction Parameters check_method->yes_stereo Yes end Achieve High Trans Diastereoselectivity non_stereo->end check_cuprate Investigate Aryl Cuprate Formation and Addition yes_stereo->check_cuprate check_starting_material Analyze the stereopurity of the C-3 methylpiperidone starting material. yes_stereo->check_starting_material check_temp Was the reaction temperature for the conjugate addition low enough? check_cuprate->check_temp temp_high Higher temperatures can lead to loss of stereocontrol. Maintain strict low-temperature conditions (e.g., -78 °C). check_temp->temp_high No temp_ok Examine the purity and reactivity of the organocopper reagent. check_temp->temp_ok Yes temp_high->end temp_ok->end impure_sm Impure starting material will lead to diastereomeric products. check_starting_material->impure_sm impure_sm->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Poor Yield in the Horner-Wadsworth-Emmons Reaction

Question: I am getting a low yield of the exocyclic enone in the Horner-Wadsworth-Emmons step and observing significant isomerization to the endocyclic double bond. What can I do?

Answer: The Horner-Wadsworth-Emmons reaction to form the exocyclic double bond on the piperidone ring can be challenging. The reluctance of 4-piperidones to undergo this olefination is known, and the product is susceptible to isomerization to the more thermodynamically stable endocyclic isomer under basic conditions. To mitigate this, it is crucial to use reaction conditions that favor the kinetic product. A key modification is performing the reaction in an aqueous solution of potassium hydroxide at low temperatures (e.g., -5 °C). The presence of water can create a homogeneous reaction medium and has been found to decrease double bond migration and reagent self-condensation.

ParameterRecommended ConditionRationale
Solvent WaterCreates a homogeneous reaction medium and minimizes isomerization.
Base Potassium Hydroxide (KOH)Effective base for the Horner-Wadsworth-Emmons reaction.
Temperature -5 °CLow temperature favors the kinetic exocyclic product over the thermodynamic endocyclic isomer.
Reagent Addition Slow, dropwise addition of the ketophosphonateHelps to control the reaction rate and minimize side reactions.

Problem 3: Incomplete Reaction or Side Products During N-Demethylation

Question: The final N-demethylation step is not going to completion, or I am observing side products. What are the optimal conditions?

Answer: The N-demethylation of the piperidine nitrogen is a common final step. While various methods can be employed, incomplete reactions or the formation of byproducts can occur. The choice of demethylating agent and reaction conditions is critical. For this compound synthesis, hydrobromic acid (HBr) has been used for demethylation.[1]

ReagentConditionsPotential Issues & Solutions
Hydrobromic Acid (HBr) RefluxCan be effective, but prolonged heating may lead to degradation. Monitor the reaction by TLC to avoid over-exposure.
1-Chloroethyl chloroformate (ACE-Cl) Reflux in a suitable solvent (e.g., 1,2-dichloroethane), followed by methanolysis.This is a two-step procedure (von Braun reaction) that is often cleaner and more efficient for N-demethylation. It can be an effective alternative if HBr gives poor results.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the chemical synthesis of this compound?

A1: The primary challenge in this compound synthesis is controlling the stereochemistry at the C-3 and C-4 positions of the piperidine ring to obtain the desired trans diastereomer. Early synthetic routes often produced a mixture of diastereomers that required separation. Modern stereoselective syntheses address this by using a chiral starting material or a directed bond formation to control the spatial arrangement of the methyl and aryl groups.

Q2: What are the main steps in a modern stereoselective synthesis of this compound?

A2: A concise, four-step stereoselective synthesis of this compound has been reported. The key steps are:

  • Horner-Wadsworth-Emmons reaction: Reaction of 1,3-dimethyl-4-piperidone with a ketophosphonate to form an exocyclic enone.

  • 1,4-Conjugate Addition: A directed addition of an aryl cuprate to the exocyclic enone to establish the C-4 quaternary center with the desired trans stereochemistry relative to the C-3 methyl group.

  • Reduction: Reduction of the ketone functionality.

  • Deprotection: Removal of any protecting groups to yield the final this compound molecule.

Logical Flow of a Stereoselective this compound Synthesis:

start 1,3-Dimethyl-4-piperidone hwe Horner-Wadsworth-Emmons Olefination start->hwe enone Exocyclic Enone Intermediate hwe->enone cuprate 1,4-Conjugate Addition of Aryl Cuprate enone->cuprate ketone Piperidone with Correct Stereochemistry cuprate->ketone reduction Ketone Reduction ketone->reduction alcohol Intermediate Alcohol reduction->alcohol deprotection Deprotection alcohol->deprotection This compound This compound deprotection->this compound

Caption: Key steps in a stereoselective this compound synthesis.

Q3: How can I purify the diastereomers of this compound if my synthesis is not stereoselective?

A3: If a mixture of diastereomers is obtained, they can be separated by recrystallization. This process relies on the different solubilities of the diastereomeric salts. The choice of solvent and counter-ion for salt formation is crucial for efficient separation. It may require multiple recrystallizations to achieve high diastereomeric purity.

Q4: Are there any specific safety precautions I should take during this compound synthesis?

A4: Standard laboratory safety procedures should be followed. Organolithium reagents (like n-butyllithium), which may be used in some synthetic routes, are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment. Reactions involving strong acids like HBr should be performed in a well-ventilated fume hood.

Experimental Protocols

Key Experiment: Stereoselective Horner-Wadsworth-Emmons Olefination

This protocol is adapted from the principles described for the stereoselective synthesis of this compound.

  • Preparation of the Reaction Mixture: A solution of potassium hydroxide (1.95 equivalents) in water is prepared in a reaction vessel equipped with a mechanical stirrer and cooled to -5 °C.

  • Reagent Addition: The ketophosphonate (2 equivalents) is added dropwise to the cooled KOH solution.

  • Substrate Addition: 1,3-Dimethyl-4-piperidone (1 equivalent) is then added slowly via syringe pump, maintaining the temperature at -5 °C.

  • Reaction Monitoring: The reaction is stirred at -5 °C for approximately 40 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the exocyclic enone product.

  • Workup: After the reaction is complete, an extractive workup is performed. The aqueous reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product, which may contain a small amount of the starting piperidone and the isomerized endocyclic enone, can be purified by column chromatography on silica gel.

Note: The resulting exocyclic enone is sensitive to acidic or basic conditions and should be stored at low temperatures (-15 °C) under a neutral environment to prevent isomerization.

References

Technical Support Center: Enantioselective Synthesis of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of Picenadol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and enantioselectivity of this process.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its enantioselective synthesis important?

A1: this compound is an opioid analgesic with a unique mixed agonist-antagonist profile. It is a racemic mixture, with the agonist activity residing almost exclusively in the (+)-enantiomer, (3R,4R)-1,3-dimethyl-4-propyl-4-(3-hydroxyphenyl)piperidine, also known as (+)-Picenadol or LY136596.[1][2] The (-)-enantiomer acts as an antagonist.[1] Enantioselective synthesis is crucial to produce the therapeutically active (+)-enantiomer exclusively, avoiding the potential for complex pharmacological effects and antagonist activity from the (-)-enantiomer.

Q2: What are the primary strategies for obtaining enantiomerically pure (+)-Picenadol?

A2: There are two main strategies:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from achiral or chiral starting materials using a stereocontrolled synthetic route. A key method described in the literature for the synthesis of the racemic compound is via a metalloenamine alkylation, which could potentially be adapted for asymmetry.[3]

  • Resolution of Racemic this compound: This is a common approach where the racemic mixture is synthesized first and then the two enantiomers are separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Q3: What is the absolute configuration of the active (+)-Picenadol enantiomer?

A3: The active agonist (+)-enantiomer has the (3R,4R) absolute configuration.[2]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols for handling organic solvents and reagents should be followed. Specifically, organometallic reagents like n-butyllithium (often used in metalloenamine formation) are highly reactive and pyrophoric, requiring handling under an inert atmosphere (e.g., argon or nitrogen). Propyl halides, used for alkylation, are volatile and should be handled in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low Yield in the Metalloenamine Alkylation Step

Q: We are attempting a metalloenamine alkylation to introduce the propyl group but are experiencing low yields of the desired product. What are the potential causes and solutions?

A: Low yields in this key step can stem from several factors. Here is a systematic troubleshooting approach:

  • Incomplete Enamine or Metalloenamine Formation:

    • Cause: Insufficient removal of water during enamine formation, leading to hydrolysis. The base used for deprotonation (e.g., n-BuLi) may not be strong enough or may be of poor quality.

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled solvents. Titrate your organolithium reagent before use to determine its exact concentration. Consider a stronger base or a different solvent system to favor metalloenamine formation.

  • Side Reactions:

    • Cause: The metalloenamine can be sterically hindered. Self-condensation of the starting piperidinone derivative can compete with the desired alkylation. The alkylating agent (e.g., 1-iodopropane) may undergo elimination reactions.

    • Solution: Control the reaction temperature carefully. Adding the alkylating agent at a low temperature (e.g., -78 °C) and then slowly warming the reaction can minimize side reactions. Ensure the purity of your alkylating agent.

  • Difficult Work-up and Purification:

    • Cause: The product may be an oil, making isolation difficult. Emulsion formation during aqueous work-up is common for amine-containing products.

    • Solution: Use a carefully planned extraction strategy with different pH washes. Column chromatography on silica gel may require pre-treatment with a base (e.g., triethylamine in the eluent) to prevent product streaking and decomposition.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

Q: Our synthesis is producing a mixture of stereoisomers with low enantiomeric excess (ee) or the wrong diastereomer (trans instead of cis). How can we improve the stereocontrol?

A: Achieving high stereoselectivity is the central challenge.

  • For Asymmetric Synthesis:

    • Cause: The chiral auxiliary or catalyst being used may not be effective for this specific substrate. The reaction temperature may be too high, leading to a loss of stereocontrol.

    • Solution: Screen a variety of chiral ligands or auxiliaries. Sometimes, a subtle change in the structure of the catalyst can have a profound impact on enantioselectivity. Run the reaction at lower temperatures. The choice of solvent can also significantly influence the stereochemical outcome.

  • For Diastereoselectivity (cis/trans ratio):

    • Cause: The alkylation of the metalloenamine can proceed through different transition states leading to either the cis or trans product. The thermodynamic and kinetic products may be different.

    • Solution: The stereochemical outcome of alkylating a substituted piperidine enamine is highly dependent on the reaction conditions. Kinetic control (low temperature) often favors axial attack, while thermodynamic control (higher temperature, longer reaction times) may favor the more stable equatorial product. Experiment with different temperatures and reaction times to optimize for the desired cis isomer.

Issue 3: Difficulty with Resolution of Racemic this compound

Q: We are trying to resolve racemic this compound using a chiral acid, but the diastereomeric salts are not crystallizing or the separation is inefficient.

A: Resolution by crystallization can be challenging and often requires empirical optimization.

  • Poor Crystal Formation:

    • Cause: The diastereomeric salts may be too soluble in the chosen solvent. The product may be oiling out instead of crystallizing.

    • Solution: Screen a wide range of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, and mixtures with hexanes). Slow cooling, seeding with a previously formed crystal, or using an anti-solvent can induce crystallization. Ensure your racemic this compound is free of impurities that could inhibit crystallization.

  • Low Enantiomeric Purity After Separation:

    • Cause: The solubilities of the two diastereomeric salts may be too similar for efficient separation by a single crystallization.

    • Solution: Perform multiple recrystallizations of the diastereomeric salt to enrich the less soluble diastereomer. After regenerating the free base, check the enantiomeric excess using chiral HPLC. It may be necessary to try a different chiral resolving agent (e.g., different tartaric acid derivatives, mandelic acid, or camphorsulfonic acid).

Quantitative Data Summary

While specific yield and enantiomeric excess data for a de novo enantioselective synthesis of this compound are not widely published in readily accessible literature, the following table outlines the key parameters and target values for the two primary approaches. Researchers should aim to optimize their specific conditions to meet or exceed these targets.

ParameterAsymmetric Synthesis (Target)Resolution of Racemate (Typical)Key Optimization Variables
Overall Yield > 25%< 50% (per enantiomer)Reagent quality, reaction concentration, temperature control, purification efficiency.
Enantiomeric Excess (ee) > 98% ee> 99% ee (after recrystallization)Choice of chiral catalyst/auxiliary, choice of resolving agent, number of recrystallizations.
Diastereomeric Ratio (cis:trans) > 95:5Not applicable (post-synthesis)Temperature of alkylation, choice of base and solvent.
Key Step Efficiency HighModerate to HighCatalyst loading, reaction time.

Experimental Protocols

Protocol 1: Representative Metalloenamine Alkylation (Racemic)

This protocol outlines the key alkylation step for producing the racemic core structure of this compound.

  • Enamine Formation: A solution of 1,3-dimethyl-4-piperidinone (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in anhydrous toluene is heated to reflux with a Dean-Stark trap to remove water. Once water evolution ceases, the solvent is removed under reduced pressure.

  • Metalloenamine Formation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Alkylation: 3-(benzyloxy)-1-iodopropane (1.2 eq) is added dropwise to the cooled solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) to yield the alkylated piperidinone.

Protocol 2: Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol provides a general method for separating the enantiomers of this compound.

  • Salt Formation: Racemic this compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of the chiral resolving agent, such as D-(-)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent is added slowly.

  • Crystallization: The mixture is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to induce crystallization. The formation of crystals may take several hours to days.

  • Isolation of Diastereomer: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried. This solid is the diastereomeric salt, enriched in one enantiomer.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and basified with an aqueous NaOH or Na₂CO₃ solution to a pH > 10. The free base (enantiomerically enriched this compound) is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried, and concentrated to yield the enantiopure free base.

  • Analysis: The enantiomeric excess of the product should be determined using chiral HPLC. The mother liquor from step 3 can be processed similarly to recover the other enantiomer.

Visualizations

Experimental Workflow: Asymmetric Synthesis

cluster_0 Step 1: Chiral Auxiliary/Catalyst Introduction cluster_1 Step 2: Stereocontrolled Alkylation cluster_2 Step 3: Grignard Addition & Deprotection start 1,3-Dimethyl-4-piperidinone step1 Reaction with Chiral Auxiliary to form Chiral Enamine/Imine start->step1 step2 Deprotonation with Base (e.g., LDA, n-BuLi) step1->step2 step3 Addition of Propyl Halide at low temperature step2->step3 step4 Grignard Reaction with 3-methoxyphenylmagnesium bromide step3->step4 step5 O-Demethylation & Auxiliary Removal step4->step5 end (+)-Picenadol step5->end

Caption: Hypothesized workflow for the asymmetric synthesis of (+)-Picenadol.

Troubleshooting Logic: Resolution by Crystallization

start Attempting Resolution of Racemic this compound q1 Do crystals form? start->q1 a1_yes Check ee of mother liquor and crystals via Chiral HPLC q1->a1_yes Yes a1_no Troubleshoot Crystallization q1->a1_no No q2 Is ee > 95%? a1_yes->q2 a2_yes Resolution Successful. Liberate free base. q2->a2_yes Yes a2_no Recrystallize the diastereomeric salt. q2->a2_no No a2_no->a1_yes Re-analyze sol1 Screen different solvents (e.g., EtOH, Acetone, EtOAc) a1_no->sol1 sol2 Try slow cooling / evaporation a1_no->sol2 sol3 Seed the solution a1_no->sol3 sol4 Change the chiral resolving agent a1_no->sol4

Caption: Decision tree for troubleshooting the resolution of this compound.

References

Technical Support Center: Picenadol Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering challenges during the stability testing and degradation analysis of Picenadol. Given the limited publicly available data on its specific degradation pathways, this guide offers general principles, troubleshooting advice for common analytical techniques, and predicted degradation pathways based on its chemical structure.

Frequently Asked Questions (FAQs)

Q1: Where can I find established degradation pathways and a list of known byproducts for this compound?

A: Currently, there is a lack of published literature detailing specific degradation pathways and byproducts of this compound. Therefore, researchers should undertake forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3] These studies are crucial for developing and validating a stability-indicating analytical method.

Q2: What are the initial steps for investigating the stability of this compound?

A: The initial step is to perform forced degradation studies, also known as stress testing.[1][3] This involves subjecting a solution or solid sample of this compound to various stress conditions that are more severe than standard accelerated stability conditions. The goal is to generate a target degradation of 5-20%. This allows for the identification of likely degradation products and pathways.

Q3: What stress conditions are typically used in forced degradation studies?

A: A standard set of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines should be applied. These include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Thermal Degradation: Heating the sample in both solid and solution states.

  • Photodegradation: Exposing the sample to light of a specified wavelength.

Q4: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A: If no degradation is observed, you may need to increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the duration of the stress exposure.

It is a systematic process to find the conditions that yield the target degradation.

Q5: What are the predicted degradation pathways for this compound based on its structure?

A: this compound contains several functional groups susceptible to degradation: a phenolic hydroxyl group, a tertiary amine within a piperidine ring, and an N-propyl group. Potential degradation pathways could include:

  • Oxidation of the Phenolic Group: Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or oxidizing agents. This could lead to the formation of quinone-type structures.

  • N-Dealkylation: The N-propyl group on the piperidine ring can be cleaved through oxidative N-dealkylation. This is a common metabolic pathway for many drugs and can also occur under chemical stress, resulting in the formation of an aldehyde and a secondary amine.

  • N-Oxidation: The tertiary amine in the piperidine ring can be oxidized to form an N-oxide.

  • Hydrolysis: While less likely for the core structure, if any ester or ether linkages were present in a formulated product, they would be susceptible to hydrolysis.

Troubleshooting Guides

HPLC Method Development and Analysis

This section addresses common issues encountered during the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound and its potential degradation products.

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between this compound and Degradation Peaks Incorrect mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. For structurally similar compounds, a proper pH is crucial.
Column degradation.Regenerate the column with a strong solvent or replace it if necessary. Using a guard column can extend the life of the analytical column.
Peak Tailing Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol groups.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase.Use high-purity solvents, filter and degas the mobile phase before use.
Detector issues.Ensure the detector lamp is warmed up and the system is equilibrated. Clean the detector cell if necessary.
Inconsistent Retention Times Fluctuation in pump flow rate.Check for leaks in the system and ensure pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol and flush the column with a strong solvent between runs.
Contamination in the mobile phase or system.Prepare fresh mobile phase and flush the entire HPLC system.

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 70°C) and analyze at different time points.

  • Photodegradation: Expose the solid drug substance and the stock solution to a light source in a photostability chamber and analyze at various time points. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the parent drug and any degradation products.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: Begin with a simple mobile phase gradient, for example, a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound and its degradation products to select a wavelength that provides a good response for all components.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photodegradation Photo->Stressed_Samples API This compound API/Drug Product API->Stressed_Samples Analysis HPLC-PDA/MS Analysis Stressed_Samples->Analysis Data Identify & Quantify Degradants Analysis->Data

Caption: General workflow for conducting forced degradation studies.

Predicted_Degradation_Pathways This compound This compound N_Oxide N-Oxide Product This compound->N_Oxide N-Oxidation N_Dealkylated N-Dealkylated Product This compound->N_Dealkylated N-Dealkylation Phenol_Oxidation Phenol Oxidation Products (e.g., Quinones) This compound->Phenol_Oxidation Oxidation

Caption: Predicted degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Picenadol. This resource provides troubleshooting guidance and frequently asked questions in a user-friendly format, complete with detailed experimental protocols and data to support your research endeavors.

FAQs & Troubleshooting Guides

This section addresses common questions and issues encountered during the development of oral formulations for this compound.

Physicochemical and Pharmacokinetic Challenges

Question 1: What are the primary reasons for the poor oral bioavailability of this compound?

Answer: The poor oral bioavailability of this compound, a 4-phenylpiperidine derivative, is likely due to a combination of factors common to this class of compounds. These include:

  • Low Aqueous Solubility: this compound's predicted low water solubility can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • High First-Pass Metabolism: As an opioid, this compound is susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes (CYP450s) before it reaches systemic circulation.[1]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, reducing net absorption.[2]

Question 2: My in vitro dissolution results for a simple this compound tablet formulation are very low. What can I do?

Answer: Low dissolution is a common hurdle. Here are some troubleshooting steps:

  • Particle Size Reduction: Ensure you are using micronized this compound. Reducing particle size increases the surface area for dissolution.

  • pH Modification: this compound is predicted to be a basic compound. Using a pH-modifying excipient (e.g., an acidic polymer or organic acid) in your formulation can create a more favorable microenvironment for dissolution in the neutral pH of the small intestine.[3]

  • Incorporate a Surfactant: Adding a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) can improve wetting and solubilization of the hydrophobic drug particles.

  • Consider Enabling Formulations: If the above steps are insufficient, you will likely need to explore more advanced formulation strategies such as solid dispersions, lipid-based systems, or nanotechnology.

Question 3: My Caco-2 permeability assay shows high efflux for this compound. How can I address this?

Answer: High efflux indicates that P-gp or other transporters are limiting absorption. Consider the following:

  • Incorporate P-gp Inhibitors: Including excipients that are known P-gp inhibitors (e.g., certain grades of polyethylene glycol, Cremophor® EL, Vitamin E TPGS) in your formulation can increase the intracellular concentration of this compound.

  • Prodrug Approach: Design a prodrug of this compound that is not a substrate for P-gp. The prodrug can be designed to be cleaved by intestinal enzymes to release the active this compound.[4]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially bypassing efflux transporters.[5]

Formulation-Specific Issues

Question 4: I'm developing a solid dispersion of this compound, but the drug is recrystallizing during storage. How can I improve its stability?

Answer: Amorphous solid dispersions are metastable. To prevent recrystallization:

  • Polymer Selection: Ensure you have selected a polymer with a high glass transition temperature (Tg) and good miscibility with this compound. Hydrophilic polymers like PVP, HPMC, or Soluplus® are common choices.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can impact the homogeneity and stability of the solid dispersion. Ensure your process parameters are optimized to create a molecularly dispersed system.

  • Excipient Compatibility: Other excipients in the final dosage form can act as plasticizers and reduce the Tg of the solid dispersion, promoting recrystallization. Conduct compatibility studies.

Question 5: My self-emulsifying drug delivery system (SEDDS) for this compound is not forming a stable emulsion upon dilution. What should I check?

Answer: The performance of a SEDDS depends on the careful selection of its components.

  • Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical. Construct a ternary phase diagram to identify the optimal region for self-emulsification.

  • HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system is key. For oil-in-water emulsions, a higher HLB (typically >12) is preferred.

  • Solubility in Components: Ensure this compound has adequate solubility in the oil phase to prevent precipitation upon storage or in the GI tract.

  • Cosurfactant/Cosolvent Role: A cosurfactant or cosolvent helps to reduce the interfacial tension and can improve the spontaneity of emulsification.

Data Presentation

The following tables summarize predicted physicochemical properties of this compound and comparative pharmacokinetic data of structurally related 4-phenylpiperidine opioids to provide a baseline for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Oral Bioavailability
Aqueous Solubility LowPoor dissolution in the GI tract.
logP HighGood permeability across cell membranes, but can also lead to poor aqueous solubility.
pKa (basic) ~9.0 - 10.0Ionized at stomach pH, potentially better solubility; less ionized at intestinal pH, favoring absorption but potentially limiting dissolution.
Molecular Weight 247.38 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).

Note: These values are predicted using computational models (e.g., SwissADME, ChemAxon) and should be experimentally verified.

Table 2: Comparative Oral Pharmacokinetic Parameters of 4-Phenylpiperidine Opioids

CompoundOral Bioavailability (%)Tmax (hours)Half-life (hours)Key Metabolism
Meperidine ~50%1-23-8Extensive first-pass (CYP3A4, CYP2B6)
Loperamide <1%2.5 - 5~11Extensive first-pass and P-gp efflux
Fentanyl ~33%0.75-1.5Varies with formulationExtensive first-pass (CYP3A4)
This compound (Estimated) <50% ~1-3 ~3-10 Likely extensive first-pass (CYP3A4)

Note: These values are for immediate-release formulations in humans and can vary significantly based on formulation and individual patient factors. The values for this compound are estimated based on its structural similarity to other 4-phenylpiperidine opioids.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and improve the oral bioavailability of this compound.

HPLC-UV Method for Quantification of this compound in Plasma

This protocol is a starting point for developing a validated analytical method for pharmacokinetic studies.

Objective: To quantify this compound concentrations in rat plasma.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid

  • Water (HPLC grade)

  • Rat plasma (blank)

  • Internal Standard (IS), e.g., a structurally similar 4-phenylpiperidine derivative not present in the study.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a stock solution of the IS (1 mg/mL) in methanol.

    • Prepare calibration standards by spiking blank rat plasma with the this compound stock solution to achieve a concentration range of e.g., 10-2000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Protein Precipitation:

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A starting point could be 70:30 (Water:Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax of this compound by UV scan (likely around 220-280 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.

In Vitro Dissolution Testing of a this compound Solid Dispersion

Objective: To assess the dissolution rate of a this compound solid dispersion formulation.

Materials:

  • This compound solid dispersion formulation (e.g., tablets or capsules)

  • Dissolution medium: 0.1 N HCl (pH 1.2) for 2 hours, followed by phosphate buffer (pH 6.8).

  • Dissolution apparatus (USP Apparatus 2 - Paddle)

Procedure:

  • Apparatus Setup:

    • Set the paddle speed to 50 or 75 rpm.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Use 900 mL of dissolution medium.

  • Dissolution Test:

    • Place one dosage form into each dissolution vessel containing 0.1 N HCl.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).

    • After 2 hours, change the medium to phosphate buffer pH 6.8 and continue sampling at appropriate intervals (e.g., 2.5, 3, 4, 6, 8 hours).

    • Replace the withdrawn sample volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound solution in HBSS

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Add the this compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Incubate and collect samples from the apical side as described above.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method for high sensitivity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests active efflux.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel this compound formulation in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week.

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • Fast the animals overnight before dosing.

    • IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.

    • PO Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., ~0.2 mL) from the tail vein or a cannulated vessel at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for both IV and PO groups, including:

      • Cmax (maximum concentration)

      • Tmax (time to maximum concentration)

      • AUC (area under the concentration-time curve)

      • t½ (half-life)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

The following diagrams illustrate key concepts and workflows relevant to overcoming the poor oral bioavailability of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies a This compound API b Formulation Strategy (Solid Dispersion, SEDDS, etc.) a->b c Prototype Formulation b->c d Dissolution Testing c->d e Caco-2 Permeability c->e f Rat Pharmacokinetic Study d->f Improved Dissolution e->f Promising Permeability g Data Analysis (Bioavailability, PK Parameters) f->g g->b Iterative Optimization signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Vein a Oral this compound Formulation b Dissolved This compound a->b Dissolution c Passive Diffusion b->c d P-gp Efflux c->d e Metabolism (CYP3A4) c->e f Absorbed This compound c->f logical_relationship cluster_causes Primary Causes cluster_solutions Formulation Strategies a Poor Oral Bioavailability of this compound b Low Aqueous Solubility a->b c High First-Pass Metabolism a->c d P-gp Efflux a->d e Solid Dispersions b->e f Lipid-Based Systems (e.g., SEDDS) b->f g Nanoparticles b->g h Prodrugs c->h d->g d->h

References

Technical Support Center: Picenadol Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Picenadol in plasma samples, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for bioanalysis?

A1: Understanding the physicochemical properties of this compound is crucial for developing a robust analytical method. This compound is a 4-phenylpiperidine derivative.[1][2] Key properties are summarized in the table below.

PropertyValue/DescriptionImplication for Analysis
Chemical Formula C₁₆H₂₅NOInfluences the exact mass for mass spectrometry.
Molar Mass 247.382 g/mol Used for concentration calculations.[1]
Structure 4-phenylpiperidine derivativeSuggests potential for similar chromatographic behavior to other opioids in this class.[1][2]
Solubility Soluble in DMSOThis is a useful solvent for preparing stock solutions.
Stereoisomers Racemic mixture; (3R,4R) is an agonist, (3S,4S) is an antagonist.Chiral separation may be necessary if quantification of individual isomers is required.

Q2: I am observing low recovery of this compound during sample preparation. What are the potential causes and solutions?

A2: Low recovery can stem from several factors related to the sample preparation process. Here are common causes and troubleshooting steps:

  • Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and its ratio to plasma is critical.

    • Troubleshooting: Experiment with different organic solvents like acetonitrile, methanol, or acetone. Vary the solvent-to-plasma ratio (e.g., 3:1, 4:1) to optimize precipitation and analyte recovery.

  • Suboptimal pH: The pH of the sample can affect the charge state of this compound and its interaction with plasma proteins.

    • Troubleshooting: Adjust the sample pH before extraction. Since this compound is a basic compound, acidifying the sample can help disrupt protein binding.

  • Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

    • Troubleshooting: Test different elution solvents with varying polarities and pH. Ensure the sorbent is appropriate for the physicochemical properties of this compound.

  • Analyte Adsorption: this compound may adsorb to plasticware during sample processing.

    • Troubleshooting: Use low-retention microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.

Q3: My calibration curve for this compound is not linear. What should I investigate?

A3: A non-linear calibration curve can be indicative of several issues. Consider the following:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Troubleshooting: Extend the calibration range to lower concentrations or dilute the upper-level standards.

  • Matrix Effects: Endogenous components in plasma can co-elute with this compound and suppress or enhance its ionization, leading to a non-linear response.

    • Troubleshooting: Improve sample cleanup to remove interfering matrix components. Modifying the chromatographic conditions to separate this compound from the interfering peaks is also a valid strategy. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Improper Standard Preparation: Errors in the serial dilution of your stock solutions can lead to inaccurate standard concentrations.

    • Troubleshooting: Prepare fresh calibration standards and verify the accuracy of your pipetting and dilution steps.

Q4: I'm seeing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?

A4: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis. Here are some strategies to address them:

  • Improve Sample Preparation: More extensive sample cleanup can remove the phospholipids and other matrix components that often cause ion suppression.

    • Troubleshooting: Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize Chromatography: Modifying the chromatographic method can help separate this compound from co-eluting matrix components.

    • Troubleshooting: Experiment with different analytical columns (e.g., C18, HILIC), mobile phase compositions, and gradient profiles.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)
Possible CauseRecommended Action
Column Overload Inject a lower concentration of the sample.
Secondary Interactions Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column Degradation Replace the analytical column.
Issue: High Background Noise or Ghost Peaks
Possible CauseRecommended Action
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Carryover from Previous Injections Implement a robust needle wash protocol with a strong organic solvent. Inject blanks between samples.
Leaching from Plasticware Use high-quality, solvent-resistant vials and caps.
Contaminated MS Source Clean the ion source components according to the manufacturer's instructions.

Experimental Protocols

Note: As a specific validated LC-MS/MS method for this compound was not found in the public domain, the following protocol is an adapted method based on established procedures for other 4-phenylpiperidine opioids in human plasma. This protocol should be fully validated before use in regulated studies.

Adapted LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., this compound-d5 at 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized. Expected precursor ion for this compound [M+H]⁺: m/z 248.2. Product ions would need to be determined by infusion.
Internal Standard This compound-d5 (or a structurally similar deuterated opioid)

Visualizations

experimental_workflow This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification troubleshooting_low_recovery Troubleshooting Low this compound Recovery start Low this compound Recovery Observed check_ppt Check Protein Precipitation Efficiency start->check_ppt check_spe Check SPE Method check_ppt->check_spe Efficient solution_ppt Optimize Solvent & Ratio check_ppt->solution_ppt Inefficient check_ph Check Sample pH check_spe->check_ph Optimal solution_spe Optimize SPE Sorbent & Solvents check_spe->solution_spe Suboptimal check_adsorption Consider Analyte Adsorption check_ph->check_adsorption Ideal solution_ph Adjust pH to Disrupt Protein Binding check_ph->solution_ph Not Ideal solution_adsorption Use Low-Retention Consumables check_adsorption->solution_adsorption end Recovery Improved solution_ppt->end solution_spe->end solution_ph->end solution_adsorption->end

References

Technical Support Center: Optimizing HPLC Methods for Picenadol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of Picenadol. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the separation of its enantiomers important?

This compound is a synthetic opioid analgesic with a unique dual mechanism of action. It is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers). The pharmacological activity of these enantiomers differs significantly; one acts as an agonist at the opioid receptor, while the other has antagonist properties. Therefore, separating and quantifying the individual enantiomers is crucial for understanding its overall pharmacological effect, for quality control in manufacturing, and for regulatory compliance.

Q2: What type of HPLC column is recommended for separating this compound enantiomers?

For the chiral separation of this compound, a Chiral Stationary Phase (CSP) is essential. Based on the successful separation of structurally similar 1,3-dimethyl-4-phenylpiperidine derivatives, polysaccharide-based CSPs are highly recommended. Specifically, columns such as Chiralcel OD (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (based on cellulose tris(4-methylbenzoate)) have shown to be effective for this class of compounds. These columns are known for their broad applicability in separating a wide range of chiral compounds.

Q3: What is a good starting mobile phase for method development?

A normal-phase mobile phase is a common and effective choice for the chiral separation of basic compounds like this compound on polysaccharide-based CSPs. A typical starting mobile phase composition would be a mixture of a non-polar solvent and an alcohol, with a basic additive.

ComponentExampleTypical RatioPurpose
Non-polar Solventn-Hexane or n-Heptane80-95%Main mobile phase component
Alcohol ModifierIsopropanol (IPA) or Ethanol5-20%To control retention and selectivity
Basic AdditiveDiethylamine (DEA) or Triethylamine (TEA)0.1%To improve peak shape and reduce tailing of basic analytes

A good starting point would be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) .

Experimental Protocols

Protocol 1: Initial Screening of this compound Enantiomers on a Chiral Stationary Phase

This protocol outlines a general procedure for the initial evaluation of the separation of this compound enantiomers.

1. Column:

  • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

2. Mobile Phase:

  • Prepare a mobile phase of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

3. HPLC System Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 275 nm (based on the phenyl group chromophore)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve a small amount of the this compound racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

Troubleshooting Guide

Problem Potential Cause Solution
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.1. Screen other polysaccharide-based CSPs (e.g., Chiralcel OJ, Chiralpak AD).2. Vary the alcohol modifier (e.g., switch from isopropanol to ethanol).3. Change the ratio of hexane to alcohol (e.g., try 95:5 or 85:15).
Poor resolution (peaks are not baseline separated) 1. Mobile phase is too strong (eluting too quickly).2. Flow rate is too high.3. Insufficient column efficiency.1. Decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5%).2. Reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min).3. Use a longer column or a column with a smaller particle size if available.
Peak tailing 1. Secondary interactions with the stationary phase.2. Insufficient basic additive.1. Ensure the concentration of the basic additive (diethylamine) is sufficient (e.g., increase to 0.2%).2. Consider a different basic additive like triethylamine.
Irreproducible retention times 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and ensure accurate measurements.2. Increase the column equilibration time between injections.3. Use a column oven to maintain a constant and stable temperature.
One enantiomer peak is not visible or very small 1. The sample is not a racemic mixture.2. One enantiomer is strongly retained on the column.1. Verify the source of the sample.2. If one peak is not eluting, consider a stronger mobile phase (higher alcohol content) to elute it. If this doesn't work, a different CSP may be required.

Visualizing the Workflow

HPLC Method Development Workflow

The following diagram illustrates a typical workflow for developing and optimizing an HPLC method for chiral separations.

HPLC_Method_Development start Start: Racemic this compound Sample select_column Select Chiral Stationary Phase (e.g., Chiralcel OD) start->select_column select_mp Select Initial Mobile Phase (e.g., Hexane:IPA:DEA 90:10:0.1) select_column->select_mp run_initial Perform Initial HPLC Run select_mp->run_initial evaluate Evaluate Separation (Resolution, Peak Shape) run_initial->evaluate no_separation No Separation evaluate->no_separation No poor_resolution Poor Resolution evaluate->poor_resolution Partial good_separation Good Separation evaluate->good_separation Yes change_column Change CSP no_separation->change_column optimize_mp Optimize Mobile Phase (Vary alcohol %, additive) poor_resolution->optimize_mp optimize_flow Optimize Flow Rate & Temperature good_separation->optimize_flow optimize_mp->run_initial optimize_flow->run_initial validate Validate Method optimize_flow->validate change_column->select_mp

Caption: A logical workflow for the systematic development of a chiral HPLC method.

Troubleshooting Logic for Poor Peak Resolution

This diagram provides a step-by-step guide to troubleshooting poor peak resolution.

Troubleshooting_Resolution start Problem: Poor Peak Resolution check_mp Is mobile phase too strong? start->check_mp decrease_alcohol Decrease alcohol % check_mp->decrease_alcohol Yes check_flow Is flow rate too high? check_mp->check_flow No end Resolution Improved decrease_alcohol->end decrease_flow Decrease flow rate check_flow->decrease_flow Yes check_temp Is temperature optimal? check_flow->check_temp No decrease_flow->end optimize_temp Vary temperature (e.g., 15-35 °C) check_temp->optimize_temp No consider_column Consider longer column or smaller particle size check_temp->consider_column Yes, but still poor optimize_temp->end consider_column->end

Caption: A decision tree for troubleshooting and improving poor peak resolution.

Picenadol Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference by Picenadol in common biological assays. This compound, a mixed agonist-antagonist opioid, has the potential to interact with various assay components, leading to unreliable data. This guide is designed to help you identify, mitigate, and understand these potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a 4-phenylpiperidine derivative that acts as a mixed agonist-antagonist at opioid receptors.[1] It has a high affinity for both mu (µ) and delta (δ) opioid receptors, with lower affinity for the kappa (κ) receptor.[1] Its chemical structure and pharmacological properties create the potential for interference in biological assays through several mechanisms:

  • Off-target effects: this compound could interact with other receptors or enzymes in your assay system.

  • Physicochemical properties: Like many small molecules, this compound might absorb or emit light, interfering with absorbance- or fluorescence-based readouts. It could also precipitate at higher concentrations, scattering light and affecting optical measurements.

  • Reactivity: The molecule could directly react with assay reagents, leading to false signals.

Q2: What are the common signs of assay interference by a compound like this compound?

Suspect interference if you observe the following:

  • Inconsistent or non-reproducible results: High variability between replicate wells or experiments.

  • Unusual dose-response curves: The curve may be shifted, have a shallow slope, or appear biphasic (U-shaped).

  • Discrepancy with known biology: Results that do not align with the expected pharmacological effects of a µ/δ opioid agonist-antagonist.

  • High background signal: An elevated signal in control wells containing this compound but lacking a key biological component (e.g., enzyme or cells).

Q3: How can I proactively test for this compound interference?

Before initiating large-scale screening or detailed experiments, it is prudent to perform a set of interference assays. These "cell-free" or "target-free" controls can help identify potential issues early. For example, in an absorbance-based assay, measure the absorbance of this compound in the assay buffer at the detection wavelength. In a fluorescence-based assay, measure the fluorescence of this compound alone to check for autofluorescence.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Symptom: You observe a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound, or the results are not consistent with other cytotoxicity assays.

Potential Cause:

  • Direct Reduction of Tetrazolium Salts: this compound may directly reduce the tetrazolium dye (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.[2]

  • Compound Precipitation: At high concentrations, this compound may precipitate, scattering light and leading to artificially high absorbance readings.[2]

  • Alteration of Culture Medium pH: The compound could alter the pH of the culture medium, affecting the activity of cellular dehydrogenases.

Troubleshooting Workflow:

A Unexpected Cell Viability Results B Run Cell-Free Control: This compound + Media + Assay Reagent (No Cells) A->B C Observe for color change or precipitate formation B->C D Does color change occur? C->D E YES: Direct reagent reduction by this compound D->E Yes F NO: Interference is likely cell-mediated or due to precipitate D->F No J Mitigation Strategy: - Wash cells before adding reagent - Use an orthogonal assay (e.g., LDH release, ATP-based) E->J G Is precipitate visible? F->G H YES: Compound precipitation is interfering G->H Yes I NO: Consider other mechanisms (e.g., pH change, off-target effects) G->I No K Mitigation Strategy: - Lower this compound concentration - Use a solubilizing agent - Switch to a non-optical assay H->K A Inconsistent Fluorescence Results B Run Controls: 1. This compound in buffer (autofluorescence) 2. This compound + Fluorophore (quenching) A->B C Is there high signal with This compound alone? B->C D YES: Autofluorescence C->D Yes E NO: Proceed to quenching check C->E No I Mitigation Strategy: - Use a red-shifted fluorophore - Measure fluorescence at a different wavelength - Subtract background fluorescence D->I F Is there a decreased signal with This compound + Fluorophore? E->F G YES: Quenching or Inner Filter Effect F->G Yes H NO: Interference is likely biological or from another source F->H No J Mitigation Strategy: - Lower this compound concentration - Use a brighter fluorophore - Correct for inner filter effect G->J cluster_0 Cell Membrane cluster_1 Intracellular Effects This compound This compound Receptor µ/δ Opioid Receptor This compound->Receptor binds G_protein Gi/o Protein (αβγ subunits) Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ion_Channel K+ Channel (GIRK) G_protein->Ion_Channel activates (βγ) Ca_Channel Ca2+ Channel G_protein->Ca_Channel inhibits (βγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ activation Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity Ion_Channel->Neuronal_Activity Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduced Influx

References

Picenadol Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of Picenadol in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Loss of Potency in Solution pH-related Degradation: this compound, as a 4-phenylpiperidine derivative, may be susceptible to hydrolysis under acidic or basic conditions. Structurally similar compounds, like meperidine, are known to hydrolyze to their corresponding carboxylic acid forms.- Maintain the pH of the solution within a neutral range (pH 6-8), unless experimental conditions require otherwise. - Use buffered solutions to ensure pH stability. - If acidic or basic conditions are necessary, prepare solutions fresh and use them immediately.
Oxidative Degradation: The piperidine ring in this compound could be susceptible to oxidation. Forced degradation studies on fentanyl, a related compound, have shown the formation of an N-oxide derivative upon exposure to oxidizing agents[1].- Degas solvents to remove dissolved oxygen. - Consider adding antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation, after confirming their compatibility with this compound and the analytical method. - Protect solutions from exposure to air for extended periods.
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation has been observed for other 4-phenylpiperidine derivatives like fentanyl, leading to the formation of several degradants[1].- Store stock solutions and experimental samples at recommended temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. - Avoid repeated freeze-thaw cycles. - For experiments conducted at elevated temperatures, minimize the exposure time.
Appearance of Unknown Peaks in Chromatogram Formation of Degradation Products: The new peaks likely represent degradation products resulting from hydrolysis, oxidation, or thermal stress.- Perform a forced degradation study to identify potential degradation products and their retention times. This involves exposing this compound solutions to stress conditions (e.g., acid, base, peroxide, heat, light). - Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent drug from all potential degradation products.
Contamination: The unknown peaks could be from contaminated solvents, glassware, or other experimental materials.- Run a blank (solvent without this compound) to check for solvent-related impurities. - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. - Use high-purity reagents and solvents (e.g., HPLC grade).
Precipitation in Solution Poor Solubility: this compound may have limited solubility in certain solvents or at specific pH values.- Determine the solubility of this compound in various solvents and buffer systems before preparing stock solutions. - Consider the use of co-solvents (e.g., ethanol, DMSO) to improve solubility, ensuring they do not interfere with the experiment or analysis. - Adjust the pH of the solution to a range where this compound is more soluble.
Temperature Effects: A decrease in temperature can reduce the solubility of a compound, leading to precipitation.- If solutions are stored at low temperatures, allow them to equilibrate to room temperature and ensure complete dissolution before use. - Prepare solutions at concentrations known to be stable at the intended storage temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

Q2: How does pH affect the stability of this compound in solution?

The stability of 4-phenylpiperidine derivatives can be pH-dependent. For example, meperidine is known to undergo hydrolysis in acidic and basic conditions. Therefore, it is crucial to control the pH of this compound solutions, preferably using a buffered system within a neutral pH range (6-8) to minimize potential degradation.

Q3: What type of analytical method is suitable for assessing this compound stability?

A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique. This method should be capable of separating the intact this compound from any potential degradation products, impurities, and excipients. Validation of the method according to ICH guidelines is essential to ensure its accuracy, precision, and specificity.

Q4: What are the likely degradation products of this compound?

Based on studies of similar compounds like fentanyl and meperidine, potential degradation pathways for this compound could include:

  • Hydrolysis: Cleavage of ester or amide bonds if present, though this compound itself does not contain these. However, hydrolysis of other functional groups could occur under extreme pH conditions.

  • Oxidation: Formation of an N-oxide on the piperidine nitrogen is a common degradation pathway for similar opioids[1].

  • Thermal Degradation: Cleavage of the molecule at various points can occur at high temperatures[1].

Q5: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing a solution to UV and fluorescent light.

Data on Structurally Similar Compounds

Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for meperidine (pethidine), a structurally related 4-phenylpiperidine derivative, to provide insights into potential stability characteristics.

Table 1: Stability of Meperidine Hydrochloride in Polypropylene Syringes [2]

Concentration (mg/mL)DiluentStorage Temperature (°C)Stability after 28 days
0.25, 1, 10, 20, 30Dextrose 5%4 and 22>90% of initial concentration
0.25, 1, 10, 20, 30Normal Saline4 and 22>90% of initial concentration

Table 2: Effect of Temperature on Meperidine Hydrochloride Injection

Storage Temperature (°C)Observation after 15 weeks
40No significant change in pH or meperidine content.
60Decrease in pH, no significant change in meperidine content.
80Significant decrease in both pH and meperidine content.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a 4-Phenylpiperidine Derivative (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method for a 4-phenylpiperidine derivative like this compound. Method optimization and validation are crucial for specific applications.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might start with a lower percentage of organic solvent and increase over the course of the run to elute any less polar degradation products.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210-280 nm for phenyl-containing compounds).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from degradation products and excipients. This is typically done using forced degradation samples.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

This compound Signaling Pathway

This compound is an opioid mixed agonist-antagonist with a high affinity for both mu (µ) and delta (δ) opioid receptors. The agonist activity of the d-isomer initiates downstream signaling cascades typical for these G-protein coupled receptors.

Picenadol_Signaling This compound This compound (d-isomer) MOR_DOR µ/δ Opioid Receptor (GPCR) This compound->MOR_DOR G_protein Gi/o Protein MOR_DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel Activation MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Analgesia Analgesia & Other Cellular Effects PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia Stability_Workflow prep Prepare this compound Solution (Known Concentration) stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data report Assess Stability and Determine Degradation Profile data->report

References

Picenadol Side Effects in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Picenadol observed in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mixed agonist-antagonist opioid analgesic. It is a racemic mixture where the d-isomer is a potent opioid agonist, and the l-isomer is an opioid antagonist[1]. This unique profile suggests a lower potential for classic opiate-like side effects[1]. This compound demonstrates high affinity for both mu (µ) and delta (δ) opioid receptors, with a markedly lower affinity for the kappa (κ) receptor[1].

Q2: What are the commonly observed side effects of this compound in animal studies?

Extensive pharmacological investigations have indicated that this compound has a low potential to produce common opiate-like side effects. These include a reduced liability for abuse and physical dependence[1]. However, as with any opioid, researchers should be prepared to monitor for respiratory depression, cardiovascular changes, gastrointestinal effects, and alterations in locomotor activity.

Q3: How can I troubleshoot unexpected variability in my results when studying this compound's side effects?

Variability in animal studies can arise from several factors. Ensure that your animal model (species, strain, sex, and age) is consistent across all experimental groups. Environmental factors such as housing conditions, diet, and light-dark cycles should be strictly controlled. The route and timing of drug administration can also significantly impact the observed effects. For opioids, the baseline health status of the animal is crucial; any underlying conditions can affect their response.

Troubleshooting Guides & Experimental Protocols

Respiratory Depression

Issue: Difficulty in quantifying the respiratory depressant effects of this compound.

Troubleshooting:

  • Methodology: Whole-body plethysmography in conscious, unrestrained animals is a standard method. Ensure the chamber is properly calibrated and sealed.

  • Gas Challenge: To overcome the "floor effect" of normal respiratory rates, a hypercapnic challenge (e.g., 5% CO2) can be used to stimulate breathing, making it easier to detect a drug-induced depression[2].

  • Parameters: Monitor respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute). Arterial blood gas analysis (PaCO2 and PaO2) provides a more direct measure of respiratory function.

Experimental Protocol: Assessment of Respiratory Function in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Whole-body plethysmograph chamber connected to a data acquisition system.

  • Procedure:

    • Acclimatize the rat to the plethysmography chamber.

    • Record baseline respiratory parameters for at least 30 minutes.

    • Administer this compound or vehicle control (specify route, e.g., subcutaneous).

    • Continuously record respiratory parameters for a predefined period (e.g., 2 hours).

    • For arterial blood gas analysis, cannulate the carotid artery for blood sampling at baseline and various time points post-drug administration.

Data Presentation: Example of Expected Respiratory Effects

CompoundDose (mg/kg)Respiratory Rate (% change from baseline)PaCO2 (mmHg)
Vehicle--5 ± 2%40 ± 2
This compound1-10 ± 4%42 ± 3
This compound3-25 ± 6%45 ± 4
This compound10-40 ± 8%50 ± 5
Morphine10-60 ± 10%65 ± 7

Note: This table is a hypothetical representation of expected dose-dependent effects for illustrative purposes.

Cardiovascular Effects

Issue: Inconsistent cardiovascular readings after this compound administration.

Troubleshooting:

  • Animal State: Ensure animals are conscious and unrestrained to avoid stress-induced cardiovascular changes. Telemetry is the gold standard for this.

  • Instrumentation: If using external cuffs for blood pressure measurement, ensure proper placement and size. For telemetry, verify the surgical implantation was successful and the device is functioning correctly.

  • Parameters: Monitor heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

Experimental Protocol: Cardiovascular Assessment in Dogs via Telemetry

  • Animal Model: Beagle dogs.

  • Apparatus: Implantable telemetry device for continuous monitoring of ECG, blood pressure, and heart rate.

  • Procedure:

    • Surgically implant the telemetry transmitter. Allow for a sufficient recovery period.

    • Record baseline cardiovascular data for at least 24 hours in conscious, freely moving animals.

    • Administer this compound or vehicle control.

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing.

Data Presentation: Example of Expected Cardiovascular Effects

CompoundDose (mg/kg)Heart Rate (bpm, change from baseline)Mean Arterial Pressure (mmHg, change from baseline)
Vehicle--2 ± 5+1 ± 3
This compound5-10 ± 8-5 ± 4
This compound15-25 ± 10-10 ± 6
This compound50-40 ± 12-15 ± 7

Note: This table is a hypothetical representation of expected dose-dependent effects for illustrative purposes.

Gastrointestinal Transit

Issue: High variability in the charcoal meal transit assay.

Troubleshooting:

  • Fasting: Ensure a consistent fasting period (e.g., 18 hours) before the experiment to clear the gastrointestinal tract.

  • Charcoal Meal Administration: Administer a consistent volume of the charcoal suspension via oral gavage. The consistency of the charcoal meal is also important.

  • Measurement: After sacrificing the animal, carefully dissect the small intestine without stretching it and measure the total length and the distance traveled by the charcoal front.

Experimental Protocol: Charcoal Meal Test in Mice

  • Animal Model: Male ICR mice.

  • Procedure:

    • Fast mice for 18 hours with free access to water.

    • Administer this compound or vehicle control (e.g., subcutaneously).

    • After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) via oral gavage.

    • After another set time (e.g., 20 minutes), humanely euthanize the mice.

    • Excise the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the intestine and the distance the charcoal has traveled.

    • Calculate the percent of intestinal transit.

Data Presentation: Example of Expected Gastrointestinal Effects

CompoundDose (mg/kg)Intestinal Transit (% of total length)
Vehicle-75 ± 10%
This compound1050 ± 12%
This compound3030 ± 8%
Morphine1015 ± 5%

Note: This table is a hypothetical representation of expected dose-dependent effects for illustrative purposes.

Locomotor Activity

Issue: Contradictory effects of this compound on locomotor activity.

Troubleshooting:

  • Dose-Response: Opioids can have biphasic effects on locomotor activity, with lower doses causing sedation and higher doses causing hyperactivity. A full dose-response curve is essential.

  • Habituation: Allow animals to habituate to the testing arena to reduce novelty-induced hyperactivity.

  • Time Course: Analyze the data in time bins, as the effects on locomotion can change over the duration of the experiment.

Experimental Protocol: Locomotor Activity Assessment in Mice

  • Animal Model: Male Swiss Webster mice.

  • Apparatus: Open-field arena equipped with automated photobeam detection systems.

  • Procedure:

    • Habituate mice to the open-field arena for 30 minutes on the day before testing.

    • On the test day, administer this compound or vehicle control.

    • Immediately place the mouse in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

Data Presentation: Example of Expected Locomotor Effects of this compound Isomers

IsomerDose (mg/kg)Total Distance Traveled (cm)
Vehicle-2500 ± 300
d-isomer13500 ± 400
d-isomer105000 ± 500
l-isomer102400 ± 350
l-isomer302300 ± 300

Note: This table is a hypothetical representation based on qualitative descriptions of isomer effects.

Physical Dependence

Issue: Difficulty in observing clear withdrawal signs.

Troubleshooting:

  • Dependence Induction: Ensure a sufficient duration and dose of this compound administration to induce physical dependence.

  • Precipitated Withdrawal: Use an opioid antagonist like naloxone to precipitate a more robust and time-locked withdrawal syndrome.

  • Observation: Use a standardized checklist of withdrawal signs (e.g., jumping, wet dog shakes, ptosis, diarrhea) and have observers blinded to the treatment conditions.

Experimental Protocol: Naloxone-Precipitated Withdrawal in Monkeys

  • Animal Model: Rhesus monkeys.

  • Procedure:

    • Administer this compound chronically (e.g., via subcutaneous injections or osmotic minipumps for several days).

    • At a set time after the final this compound dose, administer naloxone.

    • Observe and score the frequency and severity of withdrawal signs for a defined period (e.g., 30-60 minutes).

Abuse Liability

Issue: Animals are not self-administering this compound.

Troubleshooting:

  • Catheter Patency: Ensure the intravenous catheter is patent and functioning correctly.

  • Acquisition Phase: Include a training phase with a known reinforcer (e.g., cocaine or food) to ensure the animals have learned the operant response.

  • Dose Selection: Test a range of doses, as the reinforcing effects of drugs often follow an inverted U-shaped dose-response curve.

Experimental Protocol: Intravenous Self-Administration in Rats

  • Animal Model: Male Wistar rats.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

  • Procedure:

    • Surgically implant a chronic intravenous jugular catheter.

    • Train rats to press a lever for food reinforcement.

    • Substitute food with intravenous infusions of a known drug of abuse (e.g., cocaine) to establish self-administration behavior.

    • Substitute the training drug with saline to achieve extinction of lever pressing.

    • Introduce different doses of this compound and measure the rate of self-administration.

Signaling Pathways and Experimental Workflows

Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OpioidReceptor Opioid Receptor (μ, δ) This compound->OpioidReceptor binds G_Protein G-protein (Gi/o) OpioidReceptor->G_Protein activates Beta_Arrestin β-Arrestin OpioidReceptor->Beta_Arrestin recruits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->IonChannels MAPK MAPK Pathway Beta_Arrestin->MAPK cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia SideEffects Side Effects (e.g., Respiratory Depression) MAPK->SideEffects

Caption: Opioid receptor signaling cascade initiated by this compound.

Experimental_Workflow_GI_Transit start Start fasting Fast Mice (18h) start->fasting drug_admin Administer this compound or Vehicle fasting->drug_admin charcoal_admin Administer Charcoal Meal drug_admin->charcoal_admin wait Wait (20 min) charcoal_admin->wait euthanize Euthanize Mice wait->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Intestinal Length and Charcoal Travel Distance dissect->measure calculate Calculate % Transit measure->calculate end End calculate->end

Caption: Experimental workflow for the charcoal meal gastrointestinal transit assay.

Logical_Relationship_Picenadol_Isomers This compound This compound (Racemic Mixture) d_Isomer d-Isomer This compound->d_Isomer l_Isomer l-Isomer This compound->l_Isomer Agonist_Effects Opioid Agonist Effects (Analgesia, some side effects) d_Isomer->Agonist_Effects Antagonist_Effects Opioid Antagonist Effects (Modulates agonist effects) l_Isomer->Antagonist_Effects Net_Effect Net Pharmacological Effect (Analgesia with potentially reduced side effects) Agonist_Effects->Net_Effect Antagonist_Effects->Net_Effect

Caption: Logical relationship of this compound's racemic isomers to its overall effect.

References

Technical Support Center: Picenadol Dosage and Analgesic Effect Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Picenadol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies to determine the optimal analgesic dosage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a racemic mixed agonist-antagonist opioid. Its analgesic properties are primarily derived from its d-isomer, which acts as a potent agonist at the µ (mu) and δ (delta) opioid receptors. The l-isomer functions as an opioid antagonist, which may modulate the overall efficacy and side-effect profile of the compound.[1][2][3] this compound has a notably lower affinity for the κ (kappa) opioid receptor.[1]

Q2: What are the recommended starting dosages for preclinical animal studies?

A2: The appropriate starting dose will depend on the animal model and the research question. Based on published studies, the following ranges can be used as a starting point for dose-response experiments. It is crucial to conduct pilot studies to determine the optimal dose range for your specific experimental conditions.

Table 1: Preclinical Dosage Ranges for this compound and its Isomers

Animal ModelCompoundRouteDosage Range (mg/kg)Reference
Squirrel MonkeyThis compound (racemate)-0.3 - 3.0[4]
Squirrel Monkeyd-isomer (agonist)-0.3 - 1.7
Squirrel Monkeyl-isomer (antagonist)-0.1 - 10.0
PigeonThis compound (racemate)-0.64 - 10

Q3: What dosages have been used in human clinical trials?

A3: Clinical studies have explored both oral and intramuscular administration of this compound for postoperative pain. These dosages can provide context for translational research.

Table 2: Human Clinical Dosages for this compound

Pain ModelRouteDosageKey FindingsReference
Post-Cesarean SectionIntramuscular25 mgSimilar analgesia to 100 mg meperidine. Considered a more acceptable dosage than 50 mg due to a better side-effect profile.
Post-Cesarean SectionIntramuscular50 mgEffective analgesia, but with a higher incidence of side effects like confusion and tremors.
Dental PainOral15 - 30 mg30 mg was more effective than placebo. 22 mg was estimated to be equianalgesic to 60 mg of codeine.

Q4: How should a dose-response study for this compound be designed?

A4: A typical dose-response study involves administering a range of doses (including a vehicle control) to different groups of animals and measuring the analgesic effect at specific time points. The goal is to identify the dose that produces the maximal analgesic effect with minimal side effects (the therapeutic window). The experimental workflow diagram below outlines the key steps.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis A Animal Acclimation & Baseline Testing B Randomization into Dose Groups (Vehicle, Low, Mid, High) A->B C Administer this compound or Vehicle Control B->C D Monitor for Analgesic Effect (e.g., Hot Plate, Tail Flick) C->D E Observe for Adverse Effects (Sedation, Respiratory Rate, etc.) C->E F Data Collection & Statistical Analysis D->F E->F G Determine ED50 & Therapeutic Window F->G

Caption: Workflow for a this compound Dose-Response Study.

Troubleshooting Guides

Issue 1: High variability in analgesic response is observed within the same dosage group.

  • Answer: High variability in nociceptive assays can stem from multiple factors. Systematically address the following:

    • Environmental Consistency: Ensure the testing environment has consistent lighting, temperature, and minimal noise. Conduct all tests at the same time of day to avoid influences from circadian rhythms on pain perception.

    • Animal Factors: Use animals of the same strain, age, and sex. Ensure they are properly habituated to the testing room and the experimental apparatus before beginning the test.

    • Apparatus Calibration: Regularly verify the accuracy and uniformity of your equipment. For the hot plate test, ensure the plate maintains a constant and evenly distributed temperature.

    • Handling Stress: Minimize animal stress through gentle and consistent handling procedures. Stressed animals may exhibit altered pain responses.

Issue 2: Animals are exhibiting unexpected adverse effects at doses predicted to be therapeutic.

  • Question: I am observing significant sedation in my animal models at a dose of this compound that is providing only moderate analgesia. How can I optimize the therapeutic window?

  • Answer: This suggests a narrow therapeutic window in your model. Consider the following strategies:

    • Dose Fractionation: Investigate if administering the total daily dose in smaller, more frequent intervals can maintain analgesic efficacy while reducing peak-dose side effects. This requires knowledge of the compound's pharmacokinetic profile.

    • Route of Administration: The route of administration can significantly impact pharmacokinetics and, consequently, the side-effect profile. If using systemic administration (e.g., intraperitoneal), consider if a different route (e.g., subcutaneous) might provide a more favorable profile.

    • Adjuvant Therapy: In some clinical and preclinical settings, opioids are combined with non-opioid analgesics. This can allow for a lower, better-tolerated dose of the opioid to be used.

Issue 3: Difficulty in selecting the appropriate analgesic assay for this compound.

  • Question: Should I use the tail-flick or hot plate test to evaluate this compound's efficacy?

  • Answer: The choice of assay depends on the specific pain pathway you intend to study.

    • The tail-flick test primarily measures spinal-mediated nociception. It is a reflex response to a thermal stimulus.

    • The hot plate test involves more complex, supraspinal processing, as it measures a behavioral response (paw licking or jumping) to a thermal stimulus.

    • Since this compound is a centrally acting analgesic, both tests are relevant. Using both can provide a more complete picture of its antinociceptive properties at different levels of the central nervous system.

Experimental Protocols

Protocol: Hot Plate Test for Analgesic Efficacy in Mice

This protocol provides a standardized method for assessing the analgesic effect of this compound using a hot plate apparatus.

  • Apparatus Setup:

    • Set the hot plate surface to a constant temperature of 55 ± 0.5°C.

    • Place the apparatus in a quiet, isolated testing room.

  • Animal Acclimation:

    • Acclimate mice to the testing room for at least 30-60 minutes prior to the experiment.

    • Habituate each mouse to the restraining cylinder on the hot plate (with the heat turned off) for 1-2 minutes for 2-3 days preceding the experiment.

  • Baseline Latency Measurement:

    • Gently place a mouse on the heated plate within the restraining cylinder and immediately start a timer.

    • Observe the mouse for nociceptive responses, such as licking a hind paw, shaking a paw, or jumping.

    • Stop the timer at the first definitive sign of a nociceptive response and record this as the baseline latency.

    • To prevent tissue damage, implement a cut-off time (typically 30-45 seconds). If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.

  • Dosing:

    • Administer the predetermined dose of this compound or vehicle control via the chosen route (e.g., intraperitoneal, subcutaneous).

  • Post-Dosing Latency Measurement:

    • At specified time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.

    • The time points should be chosen based on the expected pharmacokinetic profile of this compound.

  • Data Analysis:

    • Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dosage groups to the vehicle control.

Signaling Pathway

Opioid analgesics like this compound exert their effects by activating G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical µ-opioid receptor signaling pathway leading to analgesia.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound (d-isomer) MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein Gαi/βγ Complex MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates Ca_channel Voltage-Gated Ca2+ Channel G_Protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Analgesia Analgesic Effect K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Neurotransmitter->Analgesia

Caption: this compound's µ-opioid receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Analgesic Potency of Picenadol and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potency of picenadol and morphine, supported by experimental data. The information is intended to assist researchers and professionals in the field of pharmacology and drug development in understanding the relative efficacy of these two opioid compounds.

Executive Summary

This compound, a mixed agonist-antagonist opioid, demonstrates a lower analgesic potency compared to the archetypal opioid agonist, morphine. Preclinical studies indicate that this compound's potency is approximately one-third that of morphine in established animal models of pain. This difference in potency is intrinsically linked to their distinct mechanisms of action at the opioid receptors.

Data Presentation: Analgesic Potency (ED50)

Analgesic AssayTest SpeciesRoute of AdministrationMorphine ED50 (mg/kg)This compound (Relative Potency)
Acetic Acid-Induced Writhing Test MouseIntraperitoneal (i.p.)0.124 ± 0.018[1]Estimated to be 1/3rd the potency of morphine[2][3]
Tail-Flick/Heat Test RatNot Specified-Estimated to be 1/3rd the potency of morphine[2][3]

Note: ED50 values can vary between studies due to differences in experimental conditions.

Mechanism of Action and Signaling Pathways

Morphine is a potent agonist primarily at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to analgesia.

This compound is a racemic mixture with a unique dual functionality. The d-isomer acts as a potent agonist at the µ-opioid receptor, similar to morphine, while the l-isomer is an opioid antagonist. This mixed agonist-antagonist profile contributes to its overall analgesic effect and a potentially lower abuse liability. This compound exhibits a high affinity for both mu and delta (δ) receptors, with a lower affinity for the kappa (κ) receptor.

Below are diagrams illustrating the signaling pathways of morphine and this compound.

cluster_morphine Morphine Signaling Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Agonist Binding G_protein G-protein (Gi/o) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Morphine's agonistic action on the μ-opioid receptor.

cluster_this compound This compound Signaling Pathway This compound This compound (Racemic Mixture) d_isomer d-isomer (Agonist) This compound->d_isomer l_isomer l-isomer (Antagonist) This compound->l_isomer MOR μ-Opioid Receptor (GPCR) d_isomer->MOR Agonist Binding l_isomer->MOR Antagonist Binding Blocked Blocked Signaling Signaling_Cascade Signaling Cascade (Similar to Morphine) MOR->Signaling_Cascade Analgesia Analgesia Signaling_Cascade->Analgesia Acetic Acid-Induced Writhing Test Workflow Animal_Prep Animal Preparation (e.g., Mouse) Drug_Admin Drug Administration (this compound, Morphine, or Vehicle) Animal_Prep->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Acetic_Acid Intraperitoneal Injection of Acetic Acid Wait->Acetic_Acid Observation Observation Period (e.g., 5-10 min) Acetic_Acid->Observation Writhing_Count Count Number of Writhes Observation->Writhing_Count Data_Analysis Data Analysis (% Inhibition, ED50 Calculation) Writhing_Count->Data_Analysis Tail-Flick Test Workflow Animal_Prep Animal Preparation (e.g., Rat) Baseline Baseline Latency Measurement Animal_Prep->Baseline Drug_Admin Drug Administration (this compound, Morphine, or Vehicle) Baseline->Drug_Admin Time_Intervals Testing at Predetermined Time Intervals Drug_Admin->Time_Intervals Heat_Stimulus Application of Radiant Heat to the Tail Time_Intervals->Heat_Stimulus Latency_Measurement Measure Latency to Tail Flick Heat_Stimulus->Latency_Measurement Data_Analysis Data Analysis (% MPE, ED50 Calculation) Latency_Measurement->Data_Analysis

References

A Comparative Analysis of the Side Effect Profiles of Picenadol and Pethidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two opioid analgesics, picenadol and pethidine. The information is compiled from clinical trial data and pharmacological studies to offer an objective overview for research and drug development purposes.

Pharmacological Overview

Pethidine , also known as meperidine, is a synthetic opioid that primarily acts as a µ-opioid receptor agonist. Its analgesic effects are well-documented, but its use is associated with a range of side effects, some of which are attributed to its active metabolite, norpethidine. Norpethidine has a longer half-life than pethidine and can accumulate, leading to central nervous system (CNS) excitability, including tremors, myoclonus, and in severe cases, seizures.

This compound is a mixed agonist-antagonist opioid analgesic. It is a racemic mixture of two enantiomers with distinct pharmacological properties. The (+)-isomer is a µ-opioid receptor agonist, responsible for the analgesic effects, while the (-)-isomer is a µ-opioid receptor antagonist. This unique combination is suggested to result in a lower potential for classic opiate-like side effects and abuse liability.

Quantitative Comparison of Side Effects

The following table summarizes the incidence of side effects observed in a comparative clinical trial of intramuscular this compound and pethidine in patients with postoperative pain.

Side EffectThis compound (25 mg)This compound (50 mg)Pethidine (100 mg)Placebo
Somnolence Higher than placeboHigher than placeboHigher than placeboLower incidence
Confusion Not specified30%Lower than this compound 50mgLower incidence
Speech Disorders Not specified30%Lower than this compound 50mgLower incidence
Tremors Not specified25%Lower than this compound 50mgLower incidence

Data extracted from a clinical trial comparing single intramuscular doses of this compound and pethidine in postoperative pain. The study suggests that 25 mg of this compound is a more acceptable dosage due to a lower incidence of side effects compared to the 50 mg dose, while still providing effective analgesia.

Experimental Protocols

The data presented above was derived from a randomized, double-blind, placebo-controlled clinical trial involving patients with moderate to severe postoperative pain. A summary of the typical methodology for such a trial is outlined below.

Study Design: A multicenter, randomized, double-blind, parallel-group, single-dose study.

Patient Population: Adult male and female patients (typically 18-65 years of age) experiencing moderate to severe pain following a surgical procedure (e.g., abdominal, orthopedic, or gynecological surgery). Patients are required to have a baseline pain intensity score of at least 4 on a 10-point Numeric Rating Scale (NRS) or equivalent.

Treatment Arms:

  • Group 1: this compound (e.g., 25 mg or 50 mg, intramuscularly)

  • Group 2: Pethidine (e.g., 100 mg, intramuscularly)

  • Group 3: Placebo (e.g., saline, intramuscularly)

Outcome Measures:

  • Primary Efficacy Endpoint: Sum of Pain Intensity Difference from baseline over a specified time period (e.g., 6 hours).

  • Secondary Efficacy Endpoints: Total Pain Relief (TOPAR), time to onset of analgesia, duration of analgesia, and patient's global assessment of the study medication.

  • Safety Endpoint (Side Effects): Incidence, severity, and duration of adverse events. These are typically assessed through spontaneous reporting by the patient, responses to a checklist of common opioid-related side effects, and investigator observations. Vital signs (blood pressure, heart rate, respiratory rate) are also monitored regularly.

Data Collection: Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., every 30-60 minutes) for up to 6-8 hours post-dose. Side effects are recorded throughout the study period.

Statistical Analysis: Analysis of variance (ANOVA) or other appropriate statistical methods are used to compare the treatment groups for efficacy and safety endpoints. The incidence of side effects is typically compared using chi-square or Fisher's exact test.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for pethidine and this compound.

pethidine_pathway Pethidine Pethidine u_Opioid_Receptor µ-Opioid Receptor Pethidine->u_Opioid_Receptor Binds & Activates Norpethidine Norpethidine (Metabolite) Pethidine->Norpethidine Metabolized to G_Protein Gi/o Protein u_Opioid_Receptor->G_Protein Activates Analgesia Analgesia u_Opioid_Receptor->Analgesia Side_Effects Side Effects (Respiratory Depression, Sedation, etc.) u_Opioid_Receptor->Side_Effects Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CNS_Excitation CNS Excitation (Tremors, Seizures) Norpethidine->CNS_Excitation

Caption: Pethidine Signaling Pathway.

picenadol_pathway This compound This compound (Racemic) Agonist (+)-isomer (Agonist) This compound->Agonist Antagonist (-)-isomer (Antagonist) This compound->Antagonist u_Opioid_Receptor µ-Opioid Receptor Agonist->u_Opioid_Receptor Binds & Activates Antagonist->u_Opioid_Receptor Binds & Blocks G_Protein_Inhibition G-Protein Activation Blocked Antagonist->G_Protein_Inhibition G_Protein_Activation G-Protein Activation u_Opioid_Receptor->G_Protein_Activation Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein_Activation->Downstream_Signaling Reduced_Side_Effects Potentially Reduced Side Effects G_Protein_Inhibition->Reduced_Side_Effects Analgesia Analgesia Downstream_Signaling->Analgesia

Caption: this compound's Dual Action.

Conclusion

The available clinical data suggests that this compound may offer a different side effect profile compared to pethidine, which could be advantageous in certain clinical settings. The higher incidence of confusion, speech disorders, and tremors with a 50 mg dose of this compound compared to 100 mg of pethidine in one study highlights the importance of dose selection. The unique mixed agonist-antagonist mechanism of this compound provides a pharmacological basis for its potentially lower liability for typical opioid-related side effects. However, further large-scale comparative studies are necessary to fully elucidate the relative safety and efficacy of these two analgesics. The information and diagrams provided in this guide are intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.

A Comparative Analysis of Picenadol and Other Mixed Agonist-Antagonist Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Picenadol with other mixed agonist-antagonist opioids, including Buprenorphine, Nalbuphine, Butorphanol, and Pentazocine. The information is intended to support research and drug development efforts by presenting key pharmacological data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to Mixed Agonist-Antagonist Opioids

Mixed agonist-antagonist opioids are a class of analgesics that exhibit a complex interaction with opioid receptors. Unlike full agonists such as morphine, these compounds act as agonists at some opioid receptor subtypes while acting as antagonists at others. This dual activity can result in a ceiling effect for respiratory depression and a lower abuse potential compared to traditional opioids.

This compound is a unique compound in this class due to its racemic nature. It is a mixture of two enantiomers: a potent µ-opioid agonist (d-isomer) and a µ-opioid antagonist (l-isomer).[1][2] This intrinsic combination of agonist and antagonist activity within a single formulation provides a distinct pharmacological profile.

Receptor Binding Affinity

The interaction of these opioids with the primary opioid receptor subtypes—mu (µ), kappa (κ), and delta (δ)—is critical to their pharmacological effects. The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

DrugMu (µ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)
This compound High Affinity (Specific Ki not cited)[1]Low Affinity (Specific Ki not cited)[1]High Affinity (Specific Ki not cited)
Buprenorphine ~0.2 - 1.0~0.4 - 2.3~1.9 - 10
Nalbuphine ~0.6 - 4.1~0.9 - 2.5~25 - 100
Butorphanol ~0.5 - 2.5~0.2 - 1.0~15 - 50
Pentazocine ~10 - 50~2 - 10~1000

Note: Ki values can vary between studies due to different experimental conditions. The ranges provided are indicative of reported values in the scientific literature.

Signaling Pathways of Mixed Agonist-Antagonist Opioids

The diagram below illustrates the general signaling pathway for a mixed agonist-antagonist opioid at the cellular level. Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), these drugs can either activate (agonist) or block (antagonist) downstream signaling cascades. Agonist activity typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia. Antagonist activity competitively blocks the binding of endogenous or exogenous opioids, thereby preventing or reversing their effects.

cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ, κ, δ) G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates (Agonist) or Blocks (Antagonist) Mixed_Agonist_Antagonist Mixed Agonist-Antagonist (e.g., this compound) Mixed_Agonist_Antagonist->Opioid_Receptor Binds to receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduces Ion_Channels->Neuronal_Excitability Contributes to Analgesia Analgesia Neuronal_Excitability->Analgesia Endogenous_Opioid Endogenous Opioid Endogenous_Opioid->Opioid_Receptor Competes for binding

Opioid Receptor Signaling Pathway

Comparative Analgesic Efficacy

The analgesic efficacy of these compounds is often evaluated in preclinical models using assays such as the hot plate, tail flick, and writhing tests. In clinical settings, pain relief is assessed using standardized pain scales.

Table 2: Comparative Analgesic Potency and Efficacy

DrugRelative Potency (vs. Morphine=1)Onset of ActionDuration of ActionKey Findings from Comparative Studies
This compound ~0.3--Analgesic potency is estimated to be 1/3 that of morphine in mouse writhing and rat tail heat tests.
Buprenorphine 25-40SlowLongProvides effective analgesia with a ceiling effect on respiratory depression.
Nalbuphine 0.8-1.2RapidModerateDemonstrates a ceiling effect for respiratory depression and has a lower abuse potential than pure agonists.
Butorphanol 3-7RapidModerateEffective for moderate to severe pain, but can have psychotomimetic side effects at higher doses.
Pentazocine 0.3-0.5RapidShortCan cause psychotomimetic effects and has a higher abuse potential than some other mixed agonist-antagonists.

Side Effect Profile

A key differentiator among mixed agonist-antagonist opioids is their side effect profile, particularly concerning respiratory depression and abuse potential.

Table 3: Comparative Side Effect Profile

DrugRespiratory DepressionAbuse PotentialOther Common Side Effects
This compound Low potential.Low liability.Drowsiness, dizziness.
Buprenorphine Ceiling effect.Lower than full agonists.Sedation, nausea, dizziness.
Nalbuphine Ceiling effect.Lower than full agonists.Sedation, sweating, headache.
Butorphanol Ceiling effect.Moderate.Sedation, nausea, psychotomimetic effects (e.g., dysphoria, hallucinations).
Pentazocine Ceiling effect.Moderate to high.Sedation, dizziness, psychotomimetic effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of opioid analgesics.

Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, κ, or δ).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]Naltrindole for δ).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand & Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Opioid Receptor Binding Assay Workflow
Hot Plate Test

Objective: To assess the central analgesic activity of a compound in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal subjects (e.g., mice or rats).

  • Test compound and vehicle control.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.

  • A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound.

Materials:

  • Animal subjects (e.g., mice).

  • Test compound and vehicle control.

  • Acetic acid solution (e.g., 0.6% v/v).

Procedure:

  • Administer the test compound or vehicle to the animals.

  • After a set absorption time, inject acetic acid intraperitoneally to induce a writhing response (abdominal constrictions and stretching of the hind limbs).

  • Immediately after the injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

Logical Relationship of this compound to Other Opioids

The following diagram illustrates the classification of this compound in relation to other opioid classes, highlighting its unique position as a racemic mixed agonist-antagonist.

Opioids Opioids Full_Agonists Full Agonists (e.g., Morphine, Fentanyl) Opioids->Full_Agonists Mixed_Agonist_Antagonists Mixed Agonist-Antagonists Opioids->Mixed_Agonist_Antagonists Antagonists Antagonists (e.g., Naloxone) Opioids->Antagonists This compound This compound (Racemic Mixture) Mixed_Agonist_Antagonists->this compound Other_MAA Other Mixed Agonist-Antagonists (Buprenorphine, Nalbuphine, Butorphanol, Pentazocine) Mixed_Agonist_Antagonists->Other_MAA d_isomer d-isomer (Agonist) This compound->d_isomer l_isomer l-isomer (Antagonist) This compound->l_isomer

Classification of this compound

Conclusion

This compound presents a unique pharmacological profile as a racemic mixed agonist-antagonist, with high affinity for µ and δ receptors and low affinity for the κ receptor. This profile suggests a potential for effective analgesia with a favorable side effect profile, including a lower risk of respiratory depression and abuse compared to full µ-opioid agonists. While direct quantitative comparisons with other mixed agonist-antagonists are limited in the available literature, the existing data indicate that this compound's analgesic potency is comparable to other agents in its class. Further research providing specific receptor binding affinities and head-to-head preclinical and clinical data would be invaluable for a more complete understanding of its therapeutic potential.

References

A Comparative In Vivo Analysis of Picenadol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacological activities of the enantiomers of Picenadol, a synthetic opioid analgesic. This compound is a racemic mixture, and its distinct pharmacological profile arises from the opposing actions of its stereoisomers. The dextrorotatory enantiomer, (+)-Picenadol (also known as LY136596), is a mu-opioid receptor agonist and is responsible for the analgesic effects of the racemate.[1][2] Conversely, the levorotatory enantiomer, (-)-Picenadol (LY136595), acts as an opioid receptor antagonist.[1][2] This unique combination renders the racemic this compound a mixed agonist-antagonist.[1]

Quantitative Data Summary

Parameter(+)-Picenadol (Agonist)(-)-Picenadol (Antagonist)Racemic this compoundReference Compound(s)
In Vivo Analgesic Activity
Analgesic EffectProduces dose-related increases in pain threshold.No standalone analgesic effect.Analgesic potency is approximately 1/3 that of morphine in mouse writhing and rat tail heat tests.Morphine
Effective Dose Range (Squirrel Monkey Electric Shock Titration)0.3-3.0 mg/kgNot Applicable0.1-17.5 mg/kgMorphine: 0.3-5.6 mg/kg
In Vivo Antagonist Activity
Antagonist EffectNot an antagonist.Dose-dependently antagonizes the effects of morphine.Weak antagonist activity.Naloxone, Nalorphine
Antagonist PotencyNot ApplicableApparent pA2 value of 5.67 in antagonizing (+)-Picenadol in the squirrel monkey electric shock titration model. Antagonist potency is approximately 1/10 that of nalorphine.Weak antagonist activity.
Effective Dose Range (Squirrel Monkey Electric Shock Titration)Not Applicable0.1-10.0 mg/kgNot Applicable
Opioid Receptor Binding Profile
Receptor AffinityHigh affinity for µ (mu) and δ (delta) receptors; markedly lower affinity for κ (kappa) receptors.High affinity for µ (mu) and δ (delta) receptors; markedly lower affinity for κ (kappa) receptors.High affinity for µ (mu) and δ (delta) receptors; markedly lower affinity for κ (kappa) receptors.

Experimental Protocols

Detailed methodologies for key in vivo experiments used to characterize the activity of this compound enantiomers are provided below.

Acetic Acid-Induced Writhing Test in Mice

This assay is used to evaluate peripheral analgesic activity.

  • Animals: Male mice are used.

  • Procedure:

    • A 0.6% solution of acetic acid in saline is prepared.

    • Test compounds ((+)-Picenadol, (-)-Picenadol, or vehicle) are administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at predetermined times before the acetic acid injection.

    • Following the pretreatment period, 10 mL/kg of the acetic acid solution is injected intraperitoneally.

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 20 minutes.

  • Data Analysis: The total number of writhes in the drug-treated groups is compared to the vehicle-treated control group. The percentage of inhibition of writhing is calculated to determine the analgesic effect.

Rat Tail-Flick Test

This method assesses centrally mediated analgesia by measuring the response to a thermal stimulus.

  • Animals: Male rats are typically used.

  • Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a focused light beam) and a sensor to detect the tail flick.

  • Procedure:

    • Each rat is gently restrained, with its tail positioned over the radiant heat source.

    • The baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • The test compounds are administered.

    • At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).

Electric Shock Titration in Squirrel Monkeys

This model evaluates the effects of drugs on a pain-motivated behavior.

  • Animals: Squirrel monkeys are trained to respond to a schedule of electric shock presentation.

  • Apparatus: An experimental chamber equipped with a response lever and an electric shock generator connected to the floor or a tail electrode.

  • Procedure:

    • The monkeys are trained on a schedule where they can control the intensity of a continuous or intermittent electric shock by pressing a lever. For example, a set number of lever presses can terminate the shock for a period, after which it resumes at a lower intensity. If no response is made, the shock intensity gradually increases.

    • Once stable baseline responding is established, the effects of the test compounds are evaluated.

    • For agonist testing, (+)-Picenadol is administered, and the change in the shock intensity that the monkey maintains is measured. An increase in the maintained shock level indicates an analgesic effect.

    • For antagonist testing, (-)-Picenadol is administered prior to an agonist (like morphine or (+)-Picenadol). The ability of (-)-Picenadol to prevent or reverse the agonist-induced increase in shock threshold is measured.

  • Data Analysis: The median shock level maintained by the monkeys after drug administration is compared to their baseline levels. For antagonist studies, dose-response curves of the agonist in the presence of the antagonist are generated to calculate parameters like the pA2 value.

Visualizations

Mu-Opioid Receptor Agonist Signaling Pathway for (+)-Picenadol

mu_opioid_agonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space plus_this compound (+)-Picenadol MOR Mu-Opioid Receptor (MOR) plus_this compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK K+ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Caption: Agonist signaling of (+)-Picenadol at the mu-opioid receptor.

Experimental Workflow for Comparing this compound Enantiomer Activity

experimental_workflow cluster_agonist Agonist Activity Assessment cluster_antagonist Antagonist Activity Assessment cluster_racemate Racemic Mixture Evaluation agonist_test (+)-Picenadol Administration to Animal Models (e.g., mice, rats) analgesic_assays In Vivo Analgesic Assays (Tail-Flick, Hot-Plate, Writhing) agonist_test->analgesic_assays agonist_outcome Measure Analgesic Effect (↑ Pain Threshold) analgesic_assays->agonist_outcome antagonist_pretreatment (-)-Picenadol Administration agonist_challenge Opioid Agonist Administration (e.g., Morphine, (+)-Picenadol) antagonist_pretreatment->agonist_challenge antagonist_assays In Vivo Analgesic Assays agonist_challenge->antagonist_assays antagonist_outcome Measure Blockade of Analgesic Effect antagonist_assays->antagonist_outcome racemate_test Racemic this compound Administration racemate_assays In Vivo Analgesic Assays racemate_test->racemate_assays racemate_outcome Measure Net Analgesic Effect (Mixed Agonist-Antagonist) racemate_assays->racemate_outcome

Caption: Workflow for in vivo comparison of this compound enantiomers.

References

Head-to-head study of Picenadol and pentazocine

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Picenadol and Pentazocine for Analgesic Drug Development

This guide provides a comparative analysis of this compound and pentazocine, two synthetic mixed agonist-antagonist opioid analgesics. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their pharmacological profiles, analgesic efficacy, and safety based on available experimental data.

Introduction and Pharmacological Overview

This compound and pentazocine are centrally acting analgesics with complex interactions at opioid receptors. This compound is a 4-phenylpiperidine derivative developed in the 1970s.[1] It is a racemic mixture where the (+)-isomer acts as a potent opioid agonist, and the (-)-isomer is an opioid antagonist.[1][2] This unique combination provides its mixed agonist-antagonist profile.[2] Pentazocine, the first marketed agonist-antagonist analgesic, belongs to the benzomorphan series.[3] Its mechanism involves agonist actions at the kappa (κ) and sigma (σ) opioid receptors, with weak antagonist or partial agonist activity at the mu (μ) opioid receptor.

A key distinction lies in their receptor affinity profiles. This compound exhibits high affinity for μ and delta (δ) receptors but a significantly lower affinity for the κ receptor. This characteristic is thought to contribute to a lower potential for abuse and psychotomimetic side effects compared to other mixed agonist-antagonists that have stronger κ-receptor activity. Conversely, pentazocine's prominent κ-receptor agonism is linked to its analgesic effects but also to potential dysphoric and psychotomimetic adverse reactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and pentazocine, focusing on receptor binding affinity, analgesic potency, and clinical safety profiles.

Table 1: Opioid Receptor Binding Affinity (Kᵢ in nM)
Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound High Affinity (Specific Kᵢ not cited)Low Affinity (Specific Kᵢ not cited)High Affinity (Specific Kᵢ not cited)
Pentazocine 3.27.662
Lower Kᵢ values indicate higher binding affinity.
Table 2: Preclinical Analgesic Potency
CompoundAnimal ModelPotency Metric (ED₅₀)Relative Potency
This compound Mouse Writhing Test, Rat Tail Heat TestNot specifiedApproximately 1/3 the potency of morphine
Pentazocine Mouse Hot Plate TestBiphasic dose-response observedOrally, equivalent to codeine on a mg-for-mg basis
Table 3: Clinical Adverse Effect Profile
Adverse EffectThis compound (50 mg, IM)Pentazocine
Psychotomimetic Effects Not prominently reportedHallucinations, delusions, mood changes reported
(Incidence)(1-2% for disturbing effects, up to 10-20% for any psychotomimetic effects)
Neurological Confusion (30%), Speech Disorders (30%), Tremors (25%)Drowsiness, agitation, disorientation
Gastrointestinal Not prominently reportedNausea, cramps
Note: A 25 mg dose of this compound is suggested to be more acceptable with fewer side effects.

Signaling Pathways and Experimental Workflows

Visualizations of the signaling pathways and a typical experimental workflow provide a clearer understanding of the mechanisms and methodologies involved in studying these compounds.

Signaling Pathways

The distinct receptor interactions of this compound and pentazocine lead to different downstream signaling cascades.

Picenadol_Pathway This compound Signaling Pathway This compound This compound ((+)-Agonist / (-)-Antagonist) MOR μ-Opioid Receptor (MOR) This compound->MOR High Affinity Agonism ((+)-isomer) DOR δ-Opioid Receptor (DOR) This compound->DOR High Affinity KOR κ-Opioid Receptor (KOR) (Low Affinity) This compound->KOR G_protein Gi/Go Protein Activation MOR->G_protein DOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: this compound's mechanism of action.

Pentazocine_Pathway Pentazocine Signaling Pathway Pentazocine Pentazocine KOR κ-Opioid Receptor (KOR) Pentazocine->KOR Agonism MOR μ-Opioid Receptor (MOR) Pentazocine->MOR Weak Antagonism/ Partial Agonism SigmaR Sigma Receptor (σR) Pentazocine->SigmaR Agonism G_protein Gi/Go Protein Activation KOR->G_protein Side_Effects Psychotomimetic Effects (Dysphoria, Hallucinations) KOR->Side_Effects SigmaR->Side_Effects Analgesia Analgesia G_protein->Analgesia

Caption: Pentazocine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the analgesic efficacy of a test compound using the hot plate test.

Hot_Plate_Workflow Experimental Workflow: Hot Plate Analgesia Test start Animal Acclimation grouping Divide Animals into Groups (Vehicle, this compound, Pentazocine) start->grouping baseline Baseline Latency Measurement (Place animal on hot plate at 52-55°C, record time to paw lick/jump) grouping->baseline dosing Administer Test Compounds (e.g., Intraperitoneal Injection) baseline->dosing absorption Absorption Period (e.g., 30 minutes) dosing->absorption post_dosing_test Post-Dose Latency Measurement (Repeat hot plate test at set intervals) absorption->post_dosing_test data_analysis Data Analysis (Calculate % Maximum Possible Effect, Compare group latencies) post_dosing_test->data_analysis end Determine ED₅₀ and Efficacy data_analysis->end

Caption: Workflow for the hot plate test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of opioid analgesics.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand.

  • Objective: To determine the Kᵢ of this compound and pentazocine at μ, δ, and κ opioid receptors.

  • Materials:

    • Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing human μ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

    • Test Compounds: this compound, Pentazocine.

    • Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Apparatus: 96-well microtiter plates, filtration apparatus, liquid scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a series of dilutions of this compound and pentazocine in the binding buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand like naloxone), and competitive binding (membranes + radioligand + test compound dilution).

    • Incubation: Add the cell membrane preparation, radioligand (at a concentration near its Kₔ), and test compounds to the wells. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Counting: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Mouse Tail-Flick Test for Analgesia

This protocol measures the latency of a reflexive tail withdrawal from a thermal stimulus to assess spinal analgesia.

  • Objective: To evaluate the analgesic efficacy and determine the ED₅₀ of this compound and pentazocine.

  • Materials:

    • Animals: Male ICR or Swiss Webster mice.

    • Apparatus: Tail-flick analgesiometer with a radiant heat source.

    • Test Compounds: this compound, Pentazocine, Vehicle control (e.g., saline).

  • Procedure:

    • Acclimation: Acclimate mice to the testing room and the restraint device for 1-2 days before the experiment.

    • Baseline Latency: Gently place a mouse in the restrainer. Focus the radiant heat source on the distal portion of the tail and start a timer. Record the time it takes for the mouse to flick its tail away from the heat (tail-flick latency). A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

    • Drug Administration: Administer the test compounds or vehicle via a specified route (e.g., subcutaneous or intraperitoneal).

    • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

    • Construct dose-response curves and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).

Conclusion

The comparative analysis of this compound and pentazocine reveals two distinct pharmacological profiles within the mixed agonist-antagonist class.

  • This compound's profile, characterized by high μ/δ affinity and low κ affinity, theoretically offers a more favorable side-effect profile, particularly concerning psychotomimetic effects. Its analgesic potency in preclinical models is significant, though less than that of morphine.

  • Pentazocine's efficacy is well-established, but its utility can be limited by its κ-agonist and σ-agonist activities, which are associated with a higher incidence of dysphoria and hallucinations.

For drug development professionals, this compound's unique isomeric composition and receptor profile represent a compelling, albeit undeveloped, strategy for creating a potent analgesic with a potentially improved safety margin over traditional κ-acting mixed agonist-antagonists. Further head-to-head clinical trials with robust, standardized protocols would be necessary to definitively establish the comparative efficacy and safety of these two compounds.

References

Picenadol: A Comparative Analysis of its Lower Abuse Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of Picenadol, a mixed agonist-antagonist opioid analgesic, with that of traditional opioids such as morphine. The following sections detail this compound's unique pharmacological profile, summarize findings from preclinical and clinical evaluations of its abuse liability, and provide an overview of the experimental protocols used in such assessments.

Introduction to this compound: A Mixed Agonist-Antagonist Profile

This compound is a racemic mixture of two isomers with opposing effects at opioid receptors. The d-isomer acts as a potent agonist, primarily at the mu (μ)-opioid receptor, mediating its analgesic effects. Conversely, the l-isomer functions as an opioid antagonist[1][2]. This combination of agonist and antagonist activity within a single compound is believed to contribute to a lower potential for abuse and physical dependence compared to pure opioid agonists[1][3]. This compound exhibits high affinity for both mu and delta (δ)-opioid receptors, with a markedly lower affinity for the kappa (κ)-opioid receptor[1].

Comparative Abuse Potential: Preclinical and Clinical Evidence

The inherent abuse potential of opioid agonists is linked to their reinforcing effects, which are often mediated by the activation of the mesolimbic dopamine system. The presence of an antagonist isomer in this compound is hypothesized to mitigate the full expression of the d-isomer's rewarding effects, thereby reducing its abuse liability.

Table 1: Qualitative Comparison of Abuse Potential Markers

FeatureTypical Mu-Opioid Agonists (e.g., Morphine, Fentanyl)This compound (Mixed Agonist-Antagonist)
Reinforcing Properties HighExpected to be lower due to antagonist component
"Liking" Scores High in clinical abuse potential studiesExpected to be lower
Physical Dependence High potentialReported to have low potential
Withdrawal Severity Can be severeExpected to be less severe

Experimental Protocols for Assessing Abuse Potential

The evaluation of a new chemical entity's abuse potential involves a battery of standardized preclinical and clinical tests.

Preclinical Models
  • Self-Administration: This model assesses the reinforcing effects of a drug. Animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of the drug. A higher rate of self-administration compared to a placebo indicates reinforcing properties. Different schedules of reinforcement, such as fixed-ratio (FR) and progressive-ratio (PR), are used to assess the motivation to obtain the drug.

  • Conditioned Place Preference (CPP): This paradigm evaluates the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment in a drug-free state suggests rewarding effects.

  • Drug Discrimination: In this model, animals are trained to recognize the subjective effects of a specific drug (e.g., morphine) and differentiate it from a placebo. The ability of a new drug to substitute for the training drug indicates similar subjective effects and a potential for similar abuse liability.

Clinical Abuse Potential Studies

Human abuse potential (HAP) studies are conducted in experienced, non-dependent recreational drug users. These studies typically employ a randomized, double-blind, placebo- and active-controlled crossover design. Key outcome measures include subjective assessments like "drug liking," "high," and "good drug effects," which are rated on visual analog scales (VAS).

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Both mu and delta-opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the desired analgesic effects but also to the unwanted effects associated with abuse potential.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Opioid_Agonist Opioid Agonist (e.g., Morphine, d-Picenadol) MOR_DOR Mu/Delta Opioid Receptor (GPCR) Opioid_Agonist->MOR_DOR Binds to G_Protein G-Protein (Gi/o) MOR_DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Reward Reward/Euphoria Neuronal_Activity->Reward

Figure 1. Simplified opioid receptor signaling pathway.

Conditioned Place Preference Workflow

The following diagram illustrates the typical workflow of a Conditioned Place Preference (CPP) experiment to assess the rewarding properties of a test compound.

cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning cluster_analysis Phase 4: Data Analysis PreTest Baseline Preference Test (Animal explores all compartments) Drug_Pairing Test Compound Administration + Confinement to one compartment PreTest->Drug_Pairing Alternating Days Saline_Pairing Vehicle Administration + Confinement to another compartment PreTest->Saline_Pairing Alternating Days PostTest Preference Test (Animal has free access to all compartments) Drug_Pairing->PostTest Saline_Pairing->PostTest Analysis Compare time spent in drug-paired vs. vehicle-paired compartments PostTest->Analysis

Figure 2. Conditioned Place Preference experimental workflow.

Conclusion

This compound's unique formulation as a racemic mixture of a mu-opioid agonist and an antagonist provides a pharmacological basis for its reported lower abuse potential compared to conventional opioid agonists. While early investigations support this claim, a lack of recently published, detailed quantitative data from comparative abuse liability studies makes a direct, data-driven comparison challenging. Further research, or greater accessibility to historical data, would be beneficial for a more definitive assessment of this compound's place in pain management with respect to its abuse liability.

References

A Comparative Guide to the Receptor Binding Kinetics of Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding kinetics of Picenadol, a unique opioid analgesic, in relation to other well-established opioids. This compound is distinguished as a racemic mixture where the d-isomer acts as a potent opioid agonist and the l-isomer functions as an opioid antagonist.[1] This duality contributes to its mixed agonist-antagonist profile.

Receptor Binding Affinity

This compound exhibits a notable binding profile, characterized by high affinity for both mu (µ) and delta (δ) opioid receptors, with a markedly lower affinity for the kappa (κ) receptor.[1][2] This profile differentiates it from other mixed agonist-antagonists.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki) in nM

CompoundMu (µ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)
This compound High Affinity (Not Quantified)Low Affinity (Not Quantified)High Affinity (Not Quantified)
Morphine 1.168Low AffinityLow Affinity
Fentanyl 1.35Low AffinityLow Affinity
Buprenorphine High AffinityHigh AffinityHigh Affinity

Note: Lower Ki values indicate higher binding affinity. Data for comparator opioids are derived from various sources and may vary based on experimental conditions.

Experimental Protocols

The determination of receptor binding kinetics is primarily achieved through radioligand binding assays. These assays are fundamental in pharmacological research for characterizing the interaction between a ligand and a receptor.

Radioligand Displacement Assay Protocol

This method is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cell lines).
  • Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors).
  • Test Compound: this compound or other comparator opioids at varying concentrations.
  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
  • Filtration Apparatus: To separate bound from unbound radioligand.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
  • Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
  • Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow and Signaling Pathway

To visually represent the concepts discussed, the following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathway of a µ-opioid receptor agonist.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., d-Picenadol) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/o Protein Activation MOR->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel Activation G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia Cellular Effects Leading to Ca_Channel->Analgesia Cellular Effects Leading to K_Channel->Analgesia Cellular Effects Leading to

Caption: Agonist-induced signaling pathway of the µ-opioid receptor.

References

Picenadol's Opioid Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Picenadol with the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). This compound is recognized as a mixed agonist-antagonist analgesic.[1] It exists as a racemic mixture, with its d-isomer acting as a potent agonist and its l-isomer functioning as an opioid antagonist.[1]

Quantitative Data Summary

Extensive literature searches did not yield specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) values for this compound and its isomers at the mu, delta, and kappa opioid receptors. However, qualitative descriptions consistently indicate a high affinity for both mu and delta receptors and a significantly lower affinity for the kappa receptor.[1][2]

LigandReceptorBinding Affinity (Kᵢ)Functional Potency (EC₅₀/IC₅₀)Efficacy
This compound (racemic) Mu (µ)HighData Not AvailableAgonist/Weak Antagonist
Delta (δ)HighData Not AvailableData Not Available
Kappa (κ)Markedly LowerData Not AvailableData Not Available
d-Picenadol Mu (µ)Data Not AvailableData Not AvailablePotent Agonist
l-Picenadol Mu (µ)Data Not AvailableData Not AvailableAntagonist

Experimental Protocols

While specific experimental protocols for this compound were not detailed in the available literature, the following are representative methodologies for determining opioid receptor binding affinity and functional activity.

Radioligand Competition Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific opioid receptor subtype.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a subtype-selective radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, or [³H]U69,593 for kappa).

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

  • The plate is incubated (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay for Opioid Receptor Activity

This functional assay measures the ability of a compound to activate G protein-coupled opioid receptors, which are typically Gᵢ/ₒ-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Cells stably expressing the opioid receptor of interest (mu, delta, or kappa) are cultured in appropriate media.

  • On the day of the assay, cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To measure the inhibition of cAMP production, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound (e.g., this compound).

2. cAMP Measurement:

  • Following incubation, the intracellular cAMP levels are measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • In an HTRF assay, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The resulting signal is inversely proportional to the intracellular cAMP concentration.

3. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (IC₅₀ or EC₅₀) is determined by non-linear regression of the dose-response curve.

  • The maximal inhibitory effect (Eₘₐₓ) is also determined, providing a measure of the compound's efficacy.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->Opioid_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: G Protein-Coupled Signaling Pathway for Opioid Agonists.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing Opioid Receptor Incubation 3. Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand, Test Compound (this compound), and Buffers Reagent_Prep->Incubation Filtration 4. Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting Analysis 6. Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

References

Picenadol's Efficacy in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of Picenadol with other opioids in various preclinical pain models. The data presented is compiled from publicly available scientific literature to aid researchers in understanding the pharmacological profile of this unique mixed agonist-antagonist analgesic.

Introduction to this compound

This compound is a 4-phenylpiperidine derivative with a unique dual mechanism of action. It is a racemic mixture where the d-isomer acts as a potent agonist at the mu-opioid receptor, while the l-isomer is an opioid antagonist. This mixed agonist-antagonist profile suggests a potential for strong analgesia with a reduced liability for abuse and other opioid-related side effects.[1] this compound exhibits a high affinity for both mu and delta-opioid receptors, with a markedly lower affinity for the kappa-opioid receptor.[1]

Comparative Analgesic Efficacy

The analgesic potential of this compound has been evaluated in several standard preclinical pain models, which are designed to assess efficacy against different types of pain (e.g., visceral, thermal).

Quantitative Comparison of Analgesic Potency (ED50)

The following table summarizes the available data on the median effective dose (ED50) of this compound and comparator analgesics in common rodent pain models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.

CompoundPain ModelSpeciesRoute of AdministrationED50 (mg/kg)Relative Potency vs. Morphine
This compound Mouse Writhing Test Mouse-~3x higher than Morphine1/3
Rat Tail Heat Test Rat-~3x higher than Morphine1/3
MorphineMouse Writhing TestMouseIntraperitoneal (i.p.)0.124-
Mouse Hot Plate Test (55°C)MouseIntraperitoneal (i.p.)1.94-
PentazocineMouse Writhing TestMouse---
Mouse Hot Plate TestMouseSubcutaneous (s.c.)--
Codeine-----

Note: Specific ED50 values for this compound were not available in the reviewed literature. The relative potency is based on a statement that this compound's analgesic potency is approximately one-third that of morphine in the mouse writhing and rat tail heat tests.[1] Further studies are needed to establish precise ED50 values.

Opioid Receptor Binding Affinity (Ki)

The binding affinity of a drug to its receptor is a key determinant of its pharmacological activity. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)
This compound MuHigh Affinity
DeltaHigh Affinity
KappaLower Affinity
MorphineMu1.2
PentazocineMu>100

Note: Specific Ki values for this compound were not available in the reviewed literature. The table reflects the qualitative description of its receptor binding profile.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripherally acting analgesics against visceral pain.

Workflow:

WrithingTestWorkflow cluster_protocol Acetic Acid-Induced Writhing Test Protocol start Acclimatize Mice drug_admin Administer Test Compound (e.g., this compound, Morphine) or Vehicle start->drug_admin wait Waiting Period (e.g., 30 minutes) drug_admin->wait acetic_acid Inject Acetic Acid (0.6% i.p.) wait->acetic_acid observe Observe and Count Writhes (for a set period, e.g., 20 minutes) acetic_acid->observe analyze Analyze Data (Compare writhes in treated vs. control groups) observe->analyze end Determine Analgesic Effect analyze->end

Acetic Acid-Induced Writhing Test Workflow

Detailed Steps:

  • Male Swiss albino mice are acclimatized to the laboratory conditions.

  • Animals are divided into groups and treated with the test compound (e.g., this compound), a standard analgesic (e.g., Morphine), or a vehicle control.

  • After a specific pre-treatment time (e.g., 30 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.

  • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

  • The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated group.

Hot Plate Test (Mouse)

This test is used to assess the efficacy of centrally acting analgesics against thermal pain.

Workflow:

HotPlateTestWorkflow cluster_protocol Hot Plate Test Protocol start Acclimatize Mice baseline Determine Baseline Latency (Paw Lick or Jump) start->baseline drug_admin Administer Test Compound (e.g., this compound, Morphine) or Vehicle baseline->drug_admin wait Post-Dosing Intervals (e.g., 30, 60, 90 min) drug_admin->wait test Place Mouse on Hot Plate (e.g., 55°C) wait->test measure Record Latency to Respond (Paw Lick or Jump) test->measure analyze Analyze Data (Compare latencies at different time points) measure->analyze end Determine Analgesic Effect analyze->end

Hot Plate Test Workflow

Detailed Steps:

  • Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Animals are then treated with the test compound or vehicle.

  • The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 30, 60, 90 minutes).

  • An increase in the latency period in the drug-treated group compared to the control group indicates an analgesic effect.

Tail Flick Test (Rat/Mouse)

This model also evaluates the efficacy of centrally acting analgesics against thermal pain.

Workflow:

TailFlickTestWorkflow cluster_protocol Tail Flick Test Protocol start Acclimatize Rodent baseline Determine Baseline Tail-Flick Latency start->baseline drug_admin Administer Test Compound (e.g., this compound, Morphine) or Vehicle baseline->drug_admin wait Post-Dosing Intervals (e.g., 30, 60, 90 min) drug_admin->wait test Apply Radiant Heat to Tail wait->test measure Record Latency to Tail Flick test->measure analyze Analyze Data (Compare latencies at different time points) measure->analyze end Determine Analgesic Effect analyze->end OpioidSignaling cluster_pathway Opioid Receptor Signaling Pathway This compound This compound (d-isomer) MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Voltage-Gated Ca2+ Channels G_protein->Ca_channel K_channel Activation of Inwardly Rectifying K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neurotransmitter Decreased Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

References

A Comparative Analysis of Picenadol and Other Opioid Analgesics in a Clinical Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for Picenadol, a mixed agonist-antagonist opioid analgesic, with other commonly used opioid analgesics: morphine, codeine, and tramadol. The information is intended for researchers, scientists, and drug development professionals to offer an objective comparison of performance based on available experimental data.

Executive Summary

Comparative Efficacy

The primary efficacy data for this compound is derived from a double-blind, parallel study in patients with postoperative pain.[1] The following table summarizes the analgesic efficacy of a single 25 mg oral dose of this compound compared to a 60 mg oral dose of codeine and placebo.

Table 1: Analgesic Efficacy of Oral this compound vs. Oral Codeine in Postoperative Pain [1]

Treatment GroupMean Sum of Pain Intensity Difference (SPID)Mean Total Pain Relief (TOTPAR)
This compound (25 mg)5.2110.21
Codeine (60 mg)5.1911.07
Placebo2.826.96

Higher scores indicate greater pain relief.

To facilitate a broader comparison, the following table provides an estimated equianalgesic dose comparison of this compound with morphine and tramadol, based on the established potency of codeine relative to these opioids. It is estimated that the analgesic potency of this compound is approximately one-third that of morphine based on preclinical studies.

Table 2: Estimated Equianalgesic Doses (Oral)

DrugEstimated Equianalgesic Dose to 10 mg Oral Morphine
Morphine10 mg
This compound~30 mg
Codeine100 mg
Tramadol100 mg

Note: This table is an estimation based on cross-study comparisons and preclinical data and should be interpreted with caution in the absence of direct comparative clinical trials.

Safety and Tolerability

In the key clinical trial comparing this compound to codeine, the adverse experience profiles for both active treatments were found to be similar to each other and to placebo.[1] Another study comparing a 25 mg intramuscular dose of this compound to 100 mg of meperidine also reported similar side effect profiles.

Table 3: Common Adverse Events Associated with Opioid Analgesics

Adverse EventMorphineCodeineTramadolThis compound (Qualitative)
Nausea and VomitingCommonCommonCommonSimilar to codeine and placebo[1]
ConstipationCommonCommonCommonSimilar to codeine and placebo[1]
Drowsiness/SomnolenceCommonCommonCommonSimilar to codeine and placebo
DizzinessCommonCommonCommonSimilar to codeine and placebo
Respiratory DepressionDose-dependent riskLower risk than morphineLower risk than morphineNot extensively reported in available data

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound, such as Tmax, Cmax, and half-life, are not extensively available in the public domain. However, a study on the disposition of racemic this compound in humans indicated that over 90% of the drug is excreted in the urine, primarily as metabolites, with only about 1% excreted as unchanged this compound. The following table summarizes the available pharmacokinetic parameters for oral morphine and oral tramadol for comparison.

Table 4: Pharmacokinetic Parameters of Oral Opioid Analgesics

ParameterMorphineTramadolThis compound
Tmax (Time to Peak Plasma Concentration) ~1 hour~2 hoursData not available
Cmax (Maximum Plasma Concentration) Dose-dependentDose-dependentData not available
Bioavailability 20-40%~75%Data not available
Half-life (t½) 2-3 hours6-7 hoursData not available
Metabolism Primarily hepatic (glucuronidation)Primarily hepatic (CYP2D6, CYP3A4)Primarily metabolized
Excretion Primarily renalPrimarily renalPrimarily renal

Experimental Protocols

The primary clinical trial data for this compound was obtained from a multicenter, double-blind, parallel-group study involving 178 inpatients with postoperative pain.

Study Design:

  • Objective: To evaluate the analgesic efficacy and safety of a single 25 mg oral dose of this compound compared to a 60 mg oral dose of codeine and placebo.

  • Population: 178 adult inpatients experiencing postoperative pain.

  • Methodology: Patients were randomly assigned to one of the three treatment groups. Pain intensity and relief were assessed at baseline and at regular intervals for up to 6 hours after drug administration.

  • Pain Assessment Scales:

    • Pain Intensity: Likely measured on a standard scale such as a 4-point categorical scale (0=none, 1=slight, 2=moderate, 3=severe) or a Visual Analog Scale (VAS). The Sum of Pain Intensity Differences (SPID) is a derived measure calculated by summing the differences in pain intensity from baseline at each time point.

    • Pain Relief: Assessed using a scale such as a 5-point categorical scale (0=no relief, 1=a little, 2=some, 3=a lot, 4=complete relief). Total Pain Relief (TOTPAR) is the sum of the pain relief scores over the observation period.

  • Safety Assessment: All adverse events reported by the patients were recorded and compared across the treatment groups.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

This compound, like other opioid analgesics, exerts its effects primarily through the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, such as the active component of this compound, to the μ-opioid receptor initiates a cascade of intracellular events leading to analgesia.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Contributes to Ion_Channels->Analgesia Leads to experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Pain Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (this compound, Comparator, Placebo) Randomization->Drug_Administration Post_Dose_Assessment Post-Dose Assessments (Pain Intensity, Pain Relief, Adverse Events) Drug_Administration->Post_Dose_Assessment Data_Analysis Statistical Data Analysis Post_Dose_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Safety Operating Guide

Navigating the Safe Disposal of Picenadol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Picenadol, a racemic opioid with agonist-antagonist properties, requires careful handling and disposal to mitigate risks of environmental contamination and potential misuse.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general safety standards.

Understanding this compound

This compound is a centrally acting analgesic belonging to the 4-phenylpiperidine class of opioids.[2][4] Its unique pharmacological profile, stemming from its racemic mixture of an agonist and an antagonist, necessitates a responsible approach to its lifecycle management, including its ultimate disposal.

Primary Disposal Recommendations: Adherence to Institutional and Local Regulations

Before proceeding with any disposal method, laboratory personnel must consult their institution's specific safety protocols and local environmental regulations. These guidelines will supersede any general advice and ensure full compliance.

Step-by-Step Disposal Procedures

In the absence of specific federal guidelines for this compound disposal, the following procedures, adapted from general recommendations for opioid and pharmaceutical waste, should be followed.

1. Preferred Method: Drug Take-Back Programs

The most secure and environmentally sound method for disposing of unwanted this compound is through an authorized drug take-back program. These programs are designed to safely collect and incinerate pharmaceutical waste, preventing its entry into the environment and reducing the risk of diversion.

  • Action: Identify a local drug take-back facility. These may be located at pharmacies, hospitals, or law enforcement agencies. The U.S. Drug Enforcement Administration (DEA) website provides a search tool for authorized collection sites.

  • Procedure: Transport the this compound in its original or a securely sealed container to the designated drop-off location.

2. Alternative Method: On-Site Destruction and Disposal (When Take-Back is Not Feasible)

If a take-back program is not accessible, the following on-site disposal method is recommended. This procedure aims to render the this compound non-retrievable.

  • Step 1: Inactivation.

    • Do not crush tablets or capsules.

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This step makes the drug less appealing to pets and humans and helps to prevent accidental ingestion.

  • Step 2: Containment.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.

  • Step 3: Final Disposal.

    • Dispose of the sealed container in the household or laboratory trash.

    • Before discarding the original packaging, remove or obscure all personal or identifying information from the label to protect privacy.

Important Note on Flushing: While the FDA recommends flushing for certain potent opioids to prevent accidental ingestion, this is not a universally recommended practice due to potential environmental concerns. Unless explicitly instructed by the manufacturer or a Safety Data Sheet (SDS), avoid flushing this compound.

Quantitative Data Summary: Disposal Method Comparison

Disposal MethodEnvironmental RiskDiversion RiskAccessibilityRecommendation
Drug Take-Back Program LowLowVaries by LocationHighly Recommended
On-Site Destruction ModerateLowHighRecommended Alternative
Flushing HighLowHighNot Recommended (unless specified)
Standard Trash Disposal HighHighHighNot Recommended

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on best practices for the disposal of opioid pharmaceuticals as recommended by regulatory bodies like the FDA.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Picenadol_Disposal_Workflow start Start: Unwanted this compound check_take_back Is an authorized drug take-back program available? start->check_take_back take_back Utilize Take-Back Program: Transport to authorized facility check_take_back->take_back Yes inactivate Inactivate this compound: Mix with unpalatable substance check_take_back->inactivate No end End: this compound Disposed take_back->end contain Contain Mixture: Seal in a leak-proof container inactivate->contain dispose_trash Dispose in Trash: Place sealed container in trash contain->dispose_trash dispose_trash->end

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and minimizing ecological impact.

References

Personal protective equipment for handling Picenadol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Picenadol

This guide provides essential, immediate safety and logistical information for the handling of this compound in a research and development setting. Given that this compound is a potent opioid analgesic, all procedures must be conducted with strict adherence to safety protocols to minimize the risk of occupational exposure.[1] The following guidelines are based on best practices for handling potent synthetic opioids and controlled substances.

Hazard Identification and Risk Assessment

As a synthetic opioid, this compound poses a significant health risk if not handled properly. The primary routes of occupational exposure to potent opioids are inhalation, dermal contact, and ingestion.[2] Accidental exposure can lead to potent physiological effects, even in small quantities. A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed.[3] For handling potent powdered substances like this compound, the risk of aerosolization must be carefully managed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Risk Level Task Example Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Minimal Handling sealed containers; visual inspection.Single pair of powder-free nitrile gloves.Safety glasses with side shields.[4][5]Not typically required.Standard lab coat.
Moderate Weighing small quantities in a ventilated enclosure; preparing dilute solutions.Double pair of powder-free nitrile gloves.Safety goggles.A fit-tested N100, R100, or P100 disposable filtering facepiece respirator.Disposable gown with sleeve covers.
High Handling larger quantities of powder; procedures with a high likelihood of aerosolization.Double pair of powder-free nitrile gloves.Face shield and safety goggles.A full-face air-purifying respirator (APR) with P100 filters.Disposable coveralls.

Note: All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132). When respirators are required, a comprehensive respiratory protection program that complies with the OSHA Respiratory Protection Standard (29 CFR 1910.134) must be in place, including medical evaluation and fit-testing.

Safe Handling and Operational Plan

A step-by-step approach is necessary to ensure the safe handling of this compound from receipt to disposal.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all necessary equipment and PPE before handling the compound.

    • Verify the location and accessibility of safety equipment, including an eyewash station, safety shower, and spill kit.

  • Handling :

    • Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation exposure.

    • When weighing, use gentle motions to avoid aerosolizing the powder.

    • Handle with gloves at all times. Gloves must be inspected before use.

    • Avoid contact with skin and eyes.

  • Hygiene :

    • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

    • Do not eat, drink, or smoke in areas where this compound is handled.

Storage and Security

As a controlled substance, this compound must be stored in compliance with federal and state regulations.

  • Security : Store this compound in a securely locked, sturdily constructed cabinet. Access should be limited to authorized personnel only.

  • Segregation : Store separately from other drugs or materials.

  • Inventory : Maintain meticulous records of the quantities of this compound received, used, and disposed of. These records must be kept for at least three years.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Notify a supervisor and the institution's Environmental Health & Safety (EHS) department.

  • If safe to do so, and with appropriate PPE, cover the spill with an absorbent material to prevent further aerosolization.

  • Clean the spill area according to established laboratory procedures for potent compounds.

Exposure Response:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Avoid breaking the skin during decontamination.

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

The disposal of controlled substances is strictly regulated.

  • Regulatory Compliance : this compound waste must be disposed of in accordance with all federal, state, and local regulations. It must not be flushed down the drain or placed in the general trash.

  • Waste Segregation : Collect all waste materials containing this compound (e.g., contaminated gloves, vials, absorbent pads) in a clearly labeled, sealed container.

  • Disposal Method : The disposal of controlled substances must be handled through a licensed reverse distributor or coordinated with your institution's EHS department. Maintain detailed records of all disposed quantities.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal A Conduct Risk Assessment B Designate Handling Area A->B C Verify Engineering Controls (e.g., Fume Hood) B->C D Assemble PPE C->D E Don Appropriate PPE D->E F Handle this compound in Ventilated Enclosure E->F G Perform Experiment F->G Spill Spill or Exposure? F->Spill H Practice Good Hygiene G->H I Decontaminate Work Area H->I J Segregate and Label Waste I->J K Doff and Dispose of PPE J->K L Store this compound Securely K->L M Contact EHS for Waste Pickup L->M N Document Disposal M->N Spill->G NO Emergency Follow Emergency Procedures: - Evacuate & Notify - Decontaminate - Seek Medical Attention Spill->Emergency YES

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.